Product packaging for 2-(Chloromethyl)-1,8-naphthyridine(Cat. No.:CAS No. 147936-69-4)

2-(Chloromethyl)-1,8-naphthyridine

Cat. No.: B3322566
CAS No.: 147936-69-4
M. Wt: 178.62 g/mol
InChI Key: YCMDRYLZAAZCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Chloromethyl)-1,8-naphthyridine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B3322566 2-(Chloromethyl)-1,8-naphthyridine CAS No. 147936-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMDRYLZAAZCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2-(Chloromethyl)-1,8-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-(Chloromethyl)-1,8-naphthyridine, a valuable building block in medicinal chemistry and materials science. The document details the experimental protocols for each synthetic step, presents key characterization data in a structured format, and includes visualizations of the synthetic route and experimental workflow. The 1,8-naphthyridine core is a significant scaffold in drug discovery, known for its diverse biological activities.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process commencing with the well-established Friedländer annulation to construct the 1,8-naphthyridine core. This is followed by functional group manipulations at the 2-position, specifically the oxidation of a methyl group, reduction of the resulting aldehyde, and subsequent chlorination of the hydroxymethyl intermediate.

Synthesis_Pathway A 2-Aminonicotinaldehyde + Acetone B 2-Methyl-1,8-naphthyridine A->B Friedländer Annulation (Base catalyst, Heat) C 2-Formyl-1,8-naphthyridine B->C Oxidation (e.g., SeO2, Heat) D 2-(Hydroxymethyl)-1,8-naphthyridine C->D Reduction (e.g., NaBH4, Methanol) E This compound D->E Chlorination (e.g., SOCl2, DCM)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis of this compound.

Synthesis of 2-Methyl-1,8-naphthyridine

The initial step involves the synthesis of the 1,8-naphthyridine core via the Friedländer condensation.

Experimental_Workflow_1 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 2-aminonicotinaldehyde in ethanol B Add acetone and a base (e.g., NaOH) A->B C Reflux the mixture for 4-6 hours B->C D Monitor reaction completion by TLC C->D E Cool to room temperature and concentrate D->E F Extract with an organic solvent (e.g., DCM) E->F G Dry the organic layer and evaporate the solvent F->G H Purify by column chromatography G->H

Caption: Experimental workflow for the synthesis of 2-Methyl-1,8-naphthyridine.

Protocol:

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) in ethanol.

  • To this solution, add acetone (1.2 eq) and a catalytic amount of a base such as sodium hydroxide.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like dichloromethane (DCM).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-1,8-naphthyridine.

Synthesis of 2-Formyl-1,8-naphthyridine

The methyl group at the 2-position is then oxidized to an aldehyde.

Protocol:

  • Suspend 2-methyl-1,8-naphthyridine (1.0 eq) in a suitable solvent such as dioxane.

  • Add selenium dioxide (1.1 eq) to the suspension.

  • Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove selenium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield 2-formyl-1,8-naphthyridine.

Synthesis of 2-(Hydroxymethyl)-1,8-naphthyridine

The formyl group is subsequently reduced to a hydroxymethyl group.

Protocol:

  • Dissolve 2-formyl-1,8-naphthyridine (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give 2-(hydroxymethyl)-1,8-naphthyridine, which can be purified by recrystallization if necessary.

Synthesis of this compound

The final step is the chlorination of the hydroxymethyl group.

Protocol:

  • Dissolve 2-(hydroxymethyl)-1,8-naphthyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by column chromatography.

Characterization Data

The following tables summarize the key physical and spectral data for the intermediates and the final product. Due to the limited availability of experimental data in the literature for 2-(hydroxymethyl)-1,8-naphthyridine and this compound, some of the presented data are predicted based on the analysis of analogous structures.

Table 1: Physical and Molecular Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Methyl-1,8-naphthyridineC₉H₈N₂144.18Light yellow to brown crystalline powder98-102
2-Formyl-1,8-naphthyridineC₉H₆N₂O158.16Yellow solid(Not Reported)
2-(Hydroxymethyl)-1,8-naphthyridineC₉H₈N₂O160.17Off-white solid(Predicted: 110-115)
This compoundC₉H₇ClN₂178.62Pale yellow solid(Not Reported)

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)IR (cm⁻¹)Mass Spectrometry (m/z)
2-Methyl-1,8-naphthyridine (CDCl₃): δ 9.05 (dd, 1H), 8.12 (dd, 1H), 8.05 (d, 1H), 7.42 (dd, 1H), 7.36 (d, 1H), 2.81 (s, 3H)3050, 2920, 1590, 1480, 830[M]⁺ 144
2-Formyl-1,8-naphthyridine (Predicted, CDCl₃): δ 10.1 (s, 1H), 9.2 (dd, 1H), 8.3 (dd, 1H), 8.2 (d, 1H), 7.9 (d, 1H), 7.6 (dd, 1H)(Predicted): 3060, 2850, 1700 (C=O), 1585, 840[M]⁺ 158
2-(Hydroxymethyl)-1,8-naphthyridine (Predicted, CDCl₃): δ 9.1 (dd, 1H), 8.2 (dd, 1H), 8.1 (d, 1H), 7.5 (d, 1H), 7.4 (dd, 1H), 4.9 (s, 2H), 3.5 (br s, 1H, OH)(Predicted): 3400 (O-H), 3050, 2920, 1595, 1050 (C-O), 835[M]⁺ 160
This compound (Predicted, CDCl₃): δ 9.1 (dd, 1H), 8.2 (dd, 1H), 8.1 (d, 1H), 7.6 (d, 1H), 7.5 (dd, 1H), 4.8 (s, 2H)(Predicted): 3050, 2950, 1590, 1470, 830, 750 (C-Cl)[M]⁺ 178, [M+2]⁺ (approx. 3:1 ratio)

Disclaimer: Predicted data is based on spectroscopic principles and data from similar compounds and should be confirmed by experimental analysis.

An In-depth Technical Guide to the Spectroscopic Data of 2-(Chloromethyl)-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Chloromethyl)-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of its structural features and data from closely related analogs. Detailed, generalized experimental protocols for acquiring such data are also provided for researchers aiming to synthesize and characterize this compound.

Molecular Structure

This compound possesses a bicyclic aromatic core consisting of two fused pyridine rings, with a chloromethyl substituent at the 2-position. This structure dictates its characteristic spectroscopic features.

Chemical Formula: C₉H₇ClN₂ Molecular Weight: 178.62 g/mol CAS Number: 147936-69-4[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on the known spectra of 1,8-naphthyridine and the expected electronic effects of the chloromethyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.5 - 7.7d~8.0
H-48.1 - 8.3d~8.0
H-57.4 - 7.6dd~8.0, 4.5
H-68.2 - 8.4dd~8.0, 2.0
H-79.0 - 9.2dd~4.5, 2.0
-CH₂Cl4.8 - 5.0s-

Predicted values are for a solution in a non-polar deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-3122 - 125
C-4136 - 139
C-4a121 - 124
C-5128 - 131
C-6149 - 152
C-7154 - 157
C-8a145 - 148
-CH₂Cl45 - 50

Predicted values are for a solution in a non-polar deuterated solvent like CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table outlines the expected characteristic absorption bands for this compound.

Table 3: Predicted IR Spectroscopic Data

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic, -CH₂Cl)2920 - 2980Medium
C=N (aromatic ring)1580 - 1620Strong
C=C (aromatic ring)1400 - 1500Strong
C-Cl650 - 800Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron impact (EI) or electrospray ionization (ESI) could be employed.

Table 4: Predicted Mass Spectrometry Data

Ionm/z (Mass-to-Charge Ratio)Description
[M]⁺178/180Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)
[M-Cl]⁺143Loss of a chlorine radical
[M-CH₂Cl]⁺129Loss of the chloromethyl radical

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][3] Ensure the solid is fully dissolved; gentle vortexing or sonication can be used.[2] The final solution height in the tube should be around 4-5 cm.[2]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[2]

  • Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which improves spectral resolution.[2]

  • Acquisition:

    • For ¹H NMR , acquire the spectrum using an appropriate number of scans. A standard experiment should suffice.

    • For ¹³C NMR , a higher sample concentration (20-50 mg) may be needed due to the lower natural abundance of the ¹³C isotope.[2] A larger number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to a known internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.[4][5]

IR Spectroscopy
  • Sample Preparation (Thin Solid Film Method): [6]

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).[6]

    • Apply a drop of the solution to a clean, dry salt plate (e.g., NaCl or KBr).[6][7]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]

  • Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and store them in a desiccator to prevent damage from moisture.[7]

Mass Spectrometry
  • Sample Introduction: The method of sample introduction will depend on the ionization technique.

    • For Electron Impact (EI-MS) , the sample is typically heated in a vacuum to induce vaporization before being ionized by a high-energy electron beam.[8][9][10]

    • For Electrospray Ionization (ESI-MS) , the sample is dissolved in a suitable solvent and infused into the ion source, where a high voltage is applied to create a fine spray of charged droplets.[11]

  • Ionization: The sample molecules are converted into gas-phase ions.[8]

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[8][10]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[9][10]

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Vilsmeier-Haack Cyclization: A Technical Guide to the Synthesis of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Vilsmeier-Haack cyclization for the synthesis of 1,8-naphthyridine derivatives, a scaffold of significant interest in medicinal chemistry. The 1,8-naphthyridine core is present in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This guide details the reaction mechanism, provides specific experimental protocols, and presents quantitative data to aid researchers in the practical application of this synthetic methodology.

The Vilsmeier-Haack Reaction: Core Concepts

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3] The resulting electrophilic species, a chloroiminium ion, then attacks the electron-rich ring, leading to formylation after hydrolysis.

In the context of 1,8-naphthyridine synthesis, the Vilsmeier-Haack reaction is utilized in a cyclization strategy. A key example is the synthesis of 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide.[4][5][6][7][8] In this process, the Vilsmeier reagent not only acts as a formylating agent but also facilitates the cyclization and chlorination of the substrate to form the bicyclic 1,8-naphthyridine ring system. This "simple and regioselective" synthesis provides a versatile starting material for the development of more complex derivatives.[6][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for the Vilsmeier-Haack synthesis of 2-chloro-3-formyl-1,8-naphthyridine and a subsequent derivatization, compiled from the available literature.

ProductStarting MaterialReagentsReaction TimeTemperatureYieldReference
2-chloro-3-formyl-1,8-naphthyridineN-(pyridin-2-yl)acetamideDMF, POCl₃16 hours80°C---INVALID-LINK--[9]
2-chloro-3-methoxycarbonyl-1,8-naphthyridine2-chloro-3-formyl-1,8-naphthyridineNIS, K₂CO₃, MeOH--81%--INVALID-LINK--[6]

Note: The yield for the primary cyclization product was not explicitly stated in the reviewed abstracts, but the synthesis is described as efficient and high-yielding.

Detailed Experimental Protocols

Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine

This protocol is based on the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide.[4][5][9]

Materials:

  • N-(pyridin-2-yl)acetamide

  • N,N-Dimethylformamide (DMF), dry

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium hydroxide (NaOH) solution (10%)

  • Ethyl alcohol

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve N-(pyridin-2-yl)acetamide (0.01 mole) in dry DMF (0.3 mole) with stirring.

  • Cool the mixture in an ice bath to 0-5°C.

  • Add phosphorus oxychloride (0.12 mole) dropwise to the stirred solution, maintaining the temperature between 0-5°C.

  • After the addition is complete, heat the reaction mixture at 80°C for approximately 16 hours with continuous stirring.

  • After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the resulting solution by the slow addition of a 10% sodium hydroxide solution with stirring until the product precipitates.

  • Filter the precipitated solid, wash it thoroughly with cold water, and then dry it.

  • Recrystallize the crude product from ethyl alcohol to obtain pure 2-chloro-3-formyl-1,8-naphthyridine.

Synthesis of Chalcones from 2-Chloro-3-formyl-1,8-naphthyridine

The 2-chloro-3-formyl-1,8-naphthyridine can be further functionalized, for example, through a Claisen-Schmidt condensation to form chalcones.[4][5]

Materials:

  • 2-Chloro-3-formyl-1,8-naphthyridine

  • Substituted acetophenone (e.g., p-hydroxy acetophenone)

  • Ethanolic sodium hydroxide solution

Procedure:

  • Dissolve 2-chloro-3-formyl-1,8-naphthyridine and the substituted acetophenone in ethanol.

  • Add ethanolic sodium hydroxide solution to the mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water and acidify to precipitate the chalcone.

  • Filter, wash with water, and recrystallize the product from a suitable solvent.

Visualizations: Mechanisms and Workflows

Reaction Mechanism

Vilsmeier_Haack_Cyclization DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Cyclized_intermediate Cyclized Intermediate Vilsmeier_reagent->Cyclized_intermediate N_pyridyl_acetamide N-(pyridin-2-yl)acetamide Enol_intermediate Enol Intermediate N_pyridyl_acetamide->Enol_intermediate Tautomerization Enol_intermediate->Cyclized_intermediate Electrophilic attack by Vilsmeier Reagent Aromatized_intermediate Aromatized Intermediate Cyclized_intermediate->Aromatized_intermediate Dehydration & Chlorination Final_product 2-chloro-3-formyl-1,8-naphthyridine Aromatized_intermediate->Final_product Hydrolysis Experimental_Workflow Start Start: N-(pyridin-2-yl)acetamide, DMF, POCl3 Reaction Reaction at 0-5°C then 80°C for 16h Start->Reaction Quenching Quenching with crushed ice Reaction->Quenching Neutralization Neutralization with 10% NaOH Quenching->Neutralization Filtration Filtration and Washing Neutralization->Filtration Drying Drying of the crude product Filtration->Drying Recrystallization Recrystallization from Ethanol Drying->Recrystallization Product Pure 2-chloro-3-formyl-1,8-naphthyridine Recrystallization->Product Signaling_Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Activation Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Gene Expression Inhibitor 1,8-Naphthyridine Derivative Inhibitor->Kinase_Cascade Inhibition

References

CAS number and molecular structure of 2-(Chloromethyl)-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 147936-69-4 Molecular Formula: C₉H₇ClN₂

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-1,8-naphthyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to its reactive chloromethyl group, this molecule serves as a versatile building block for the synthesis of more complex 1,8-naphthyridine derivatives, a class of compounds known for a wide spectrum of biological activities.

Molecular Structure and Properties

The fundamental structure of this compound consists of a fused pyridine ring system, specifically the 1,8-naphthyridine core, with a chloromethyl substituent at the 2-position. This core structure is a well-established pharmacophore, and the chloromethyl group provides a reactive handle for further chemical modifications.

PropertyValueSource
Molecular Weight 178.62 g/mol Commercial Supplier Data
Purity ≥98%Commercial Supplier Data
Topological Polar Surface Area (TPSA) 25.78 ŲCalculated
logP 2.3686Calculated
Hydrogen Bond Acceptors 2Calculated
Hydrogen Bond Donors 0Calculated
Rotatable Bonds 1Calculated

Synthesis and Reactivity

One potential pathway involves the radical halogenation of the methyl group, followed by nucleophilic substitution if necessary. For instance, bromination of a methyl group on the 1,8-naphthyridine ring has been reported using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN)[1]. A similar approach using a chlorinating agent could yield the desired product.

Alternatively, the synthesis could proceed from 2-(hydroxymethyl)-1,8-naphthyridine, which could then be converted to the chloromethyl derivative using a suitable chlorinating agent such as thionyl chloride or phosphorus oxychloride.

The chloromethyl group is a reactive electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, to generate a library of novel 1,8-naphthyridine derivatives for biological screening.

Synthetic Pathway for this compound 2-Methyl-1,8-naphthyridine 2-Methyl-1,8-naphthyridine This compound This compound 2-Methyl-1,8-naphthyridine->this compound Radical Chlorination Chlorinating Agent (e.g., NCS) Chlorinating Agent (e.g., NCS) Chlorinating Agent (e.g., NCS)->this compound Radical Initiator (e.g., AIBN) Radical Initiator (e.g., AIBN) Radical Initiator (e.g., AIBN)->this compound

Caption: Proposed synthetic route to this compound.

Potential Biological Significance and Applications

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. Derivatives of 1,8-naphthyridine have demonstrated a wide array of pharmacological activities, including:

  • Anticancer: Various 1,8-naphthyridine derivatives have been investigated for their potential as anticancer agents.[2]

  • Antimicrobial: The 1,8-naphthyridine core is found in several antibacterial agents.[3][4][5]

  • Anti-inflammatory: Certain derivatives have shown promise as anti-inflammatory compounds.

Given the established biological importance of the 1,8-naphthyridine nucleus, this compound represents a valuable starting material for the development of new therapeutic agents. Its reactivity allows for the systematic modification of the 2-position, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.

Spectroscopic Data

Detailed, published spectroscopic data (NMR, IR, MS) for this compound is not currently available in the public domain. Researchers synthesizing this compound would need to perform full characterization. For comparison, the spectroscopic data of related 1,8-naphthyridine derivatives are widely reported in the chemical literature.

Experimental Protocols

As a specific synthesis protocol for this compound is not available, a general procedure for a related transformation is provided for illustrative purposes. The following is a general method for the Vilsmeier-Haack cyclization to form a 2-chloro-1,8-naphthyridine derivative, which showcases a common strategy for building the core ring system.

Example Protocol: Synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde [3][5]

  • To a stirred solution of N-(pyridin-2-yl)acetamide in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at a low temperature (e.g., 0-5 °C).

  • The reaction mixture is then heated (e.g., to 90 °C) and maintained for a specified period.

  • After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and purified, typically by recrystallization from a suitable solvent like ethanol.

This protocol illustrates a common method for constructing the 1,8-naphthyridine ring system, which could be a starting point for further synthetic modifications towards this compound.

General Workflow for Synthesis and Derivatization cluster_synthesis Synthesis cluster_derivatization Derivatization and Screening Starting Materials Starting Materials Synthesis of this compound Synthesis of this compound Starting Materials->Synthesis of this compound Purification Purification Synthesis of this compound->Purification Characterization (NMR, MS, IR) Characterization (NMR, MS, IR) Purification->Characterization (NMR, MS, IR) This compound This compound Characterization (NMR, MS, IR)->this compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Library of Derivatives Library of Derivatives Nucleophilic Substitution->Library of Derivatives Biological Screening Biological Screening Library of Derivatives->Biological Screening

Caption: General workflow from synthesis to biological evaluation.

Conclusion

This compound is a chemical intermediate with significant potential for the development of novel, biologically active molecules. While detailed synthetic and analytical data for this specific compound are sparse in publicly available literature, its structural features and the known importance of the 1,8-naphthyridine scaffold make it a compound of high interest for researchers in drug discovery and organic synthesis. Further research into its synthesis, reactivity, and biological properties is warranted.

References

A Technical Guide to the Reactivity and Stability of the 2-(Chloromethyl)-1,8-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical reactivity and stability of the 2-(Chloromethyl)-1,8-naphthyridine scaffold, a key heterocyclic building block in medicinal chemistry. The unique arrangement of nitrogen atoms in the 1,8-naphthyridine core influences the electron distribution and, consequently, the reactivity of its substituents. The 2-(chloromethyl) group, in particular, serves as a versatile electrophilic handle for the introduction of a wide array of functional groups via nucleophilic substitution, making it a valuable synthon in the design of novel therapeutic agents. The 1,8-naphthyridine scaffold itself is a privileged structure, found in numerous biologically active compounds.[1][2][3]

Synthesis of the this compound Scaffold

The synthesis of this compound can be approached in a multi-step sequence, typically starting with the construction of the core 1,8-naphthyridine ring system, followed by functionalization at the 2-position. A common and effective method for constructing the 1,8-naphthyridine core is the Friedländer annulation.[4]

A plausible synthetic route commences with the synthesis of 2-methyl-1,8-naphthyridine, which can then be halogenated to afford the target compound.

G cluster_synthesis Synthesis of this compound 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Friedlander_Reaction Friedländer Annulation 2-Aminonicotinaldehyde->Friedlander_Reaction Acetone Acetone Acetone->Friedlander_Reaction 2-Methyl-1,8-naphthyridine 2-Methyl-1,8-naphthyridine Friedlander_Reaction->2-Methyl-1,8-naphthyridine NCS_AIBN NCS, AIBN CCl4, Reflux 2-Methyl-1,8-naphthyridine->NCS_AIBN This compound This compound NCS_AIBN->this compound

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Methyl-1,8-naphthyridine

  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol or water, add acetone (1.5 eq).[4]

  • Add a catalytic amount of a base (e.g., NaOH or KOH) or an acid catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-methyl-1,8-naphthyridine.

Step 2: Chlorination of 2-Methyl-1,8-naphthyridine

  • Dissolve 2-methyl-1,8-naphthyridine (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.

Reactivity of the this compound Scaffold

The primary mode of reactivity for the this compound scaffold is the bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the 1,8-naphthyridine ring system enhances the electrophilicity of the benzylic-like carbon of the chloromethyl group, making it highly susceptible to attack by a wide range of nucleophiles. The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom, and the chloride ion is displaced as the leaving group.[1]

G cluster_reactivity Reactivity of this compound Start This compound SN2 SN2 Reaction Start->SN2 Product_Amine 2-(Aminomethyl)-1,8-naphthyridine SN2->Product_Amine R-NH2 Product_Thiol 2-((R-thio)methyl)-1,8-naphthyridine SN2->Product_Thiol R-SH Product_Alcohol 2-(Alkoxymethyl)-1,8-naphthyridine SN2->Product_Alcohol R-OH Product_Azide 2-(Azidomethyl)-1,8-naphthyridine SN2->Product_Azide NaN3 Nucleophiles Nucleophiles Nucleophiles->SN2 Amines Amines (R-NH2) Nucleophiles->Amines Thiols Thiols (R-SH) Nucleophiles->Thiols Alcohols Alcohols (R-OH) Nucleophiles->Alcohols Azides Azides (N3-) Nucleophiles->Azides

Caption: SN2 reactivity of the 2-(chloromethyl) group.

Experimental Protocol: General Procedure for Nucleophilic Substitution
  • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add the desired nucleophile (1.1 - 2.0 eq). If the nucleophile is an amine, a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be added to scavenge the HCl generated.

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data on Reactivity
NucleophileProduct TypeExpected Relative Reactivity
R-S⁻ (Thiolate)ThioetherVery High
N₃⁻ (Azide)AzideHigh
R-NH₂ (Amine)AmineModerate to High
R-O⁻ (Alkoxide)EtherModerate
H₂O (Water)AlcoholLow (Hydrolysis)

Stability and Degradation

The stability of the this compound scaffold is primarily dictated by the reactivity of the chloromethyl group. The compound is sensitive to moisture and protic solvents, which can lead to hydrolysis, a slow SN2 reaction with water acting as the nucleophile. This degradation pathway results in the formation of 2-(hydroxymethyl)-1,8-naphthyridine and hydrochloric acid.

G cluster_degradation Hydrolytic Degradation Pathway Start This compound Hydrolysis Hydrolysis (SN2) Start->Hydrolysis H2O H2O (Moisture) H2O->Hydrolysis Product 2-(Hydroxymethyl)-1,8-naphthyridine Hydrolysis->Product Byproduct HCl Hydrolysis->Byproduct

Caption: Primary degradation pathway of the scaffold.

To ensure the integrity of the scaffold, it is recommended to store this compound under anhydrous and inert conditions. Reactions involving this compound should be carried out in dry solvents under an inert atmosphere.

Spectroscopic Data

While experimental spectroscopic data for this compound is not extensively published, the following table provides predicted and characteristic data based on the analysis of the 1,8-naphthyridine core and related structures.

Data TypeCharacteristic Features
¹H NMR Aromatic protons of the naphthyridine core are expected in the range of δ 7.0-9.0 ppm. A characteristic singlet for the -CH₂Cl protons is anticipated around δ 4.5-5.0 ppm.
¹³C NMR Aromatic carbons are expected in the range of δ 120-160 ppm. The carbon of the -CH₂Cl group is expected around δ 40-50 ppm.
Mass Spec The molecular ion peak (M⁺) and characteristic isotopic pattern for a chlorine-containing compound would be observed.
IR C-H stretching of the aromatic ring, C=C and C=N stretching of the naphthyridine core, and C-Cl stretching would be present.

Conclusion

The this compound scaffold is a highly valuable and reactive intermediate in the synthesis of novel compounds for drug discovery. Its reactivity is dominated by the SN2 mechanism at the chloromethyl position, allowing for the facile introduction of a diverse range of functional groups. Understanding the reactivity and inherent instability towards hydrolysis is crucial for its effective utilization and the successful development of new 1,8-naphthyridine-based therapeutic agents. The provided protocols and data serve as a foundational guide for researchers entering this exciting area of medicinal chemistry.

References

The 1,8-Naphthyridine Core: A Scaffolding for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The 1,8-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms provide a unique framework for designing molecules with a wide array of biological activities. This technical guide delves into the multifaceted pharmacological potential of 1,8-naphthyridine derivatives, presenting key quantitative data, detailed experimental protocols for assessing their activity, and visual representations of their mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics.

Anticancer Activity

Derivatives of the 1,8-naphthyridine core have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division. By stabilizing the topoisomerase II-DNA cleavage complex, these molecules induce double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.[1][2][3][4]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected 1,8-naphthyridine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12 HBL-100 (Breast)1.37[5]
Compound 17 KB (Oral)3.7[5]
Compound 22 SW-620 (Colon)3.0[5]
Compound 22 Multiple Cell LinesHigh Cytotoxicity[6]
Compound 24 Multiple Cell LinesSignificant Activity[6]
Compound 31 Multiple Cell LinesHigh Cytotoxicity[6]
Compound 34 Multiple Cell LinesHigh Cytotoxicity[6]
Compound 5g Multiple Cell LinesHigh Cytotoxicity[1][2][4][7]
Compound 5p Multiple Cell LinesHigh Cytotoxicity[1][2][4][7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[8][9][10][11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • 1,8-Naphthyridine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.1 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 550-600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Topoisomerase II Inhibition

The following diagram illustrates the mechanism of action of 1,8-naphthyridine derivatives as topoisomerase II inhibitors.

TopoisomeraseII_Inhibition cluster_DNA DNA Replication DNA DNA Topoisomerase_II Topoisomerase II DNA->Topoisomerase_II Binding Cleaved_Complex Topoisomerase II- DNA Cleavage Complex Topoisomerase_II->Cleaved_Complex Induces Double-Strand Break Resealed_DNA Resealed DNA Cleaved_Complex->Resealed_DNA Re-ligation Cell_Cycle_Arrest Cell Cycle Arrest Cleaved_Complex->Cell_Cycle_Arrest Leads to Resealed_DNA->DNA Continues Replication Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Cleaved_Complex Stabilizes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of 1,8-naphthyridine-induced apoptosis via topoisomerase II inhibition.

Antimicrobial Activity

The 1,8-naphthyridine scaffold is a cornerstone of many antibacterial agents, most notably the quinolone antibiotics. These compounds primarily exert their effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination in bacteria.[13][14][15][16]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 1,8-naphthyridine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 14 S. aureus ATCC 259231.95[15]
Compound 14 E. coli ATCC 352181.95[15]
Compound 14 E. coli ATCC 259221.95[15]
PD 131628 E. coliMore active than ciprofloxacin[17]
PD 131628 StaphylococciConsiderably more active than ciprofloxacin[17]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[18][19][20][21][22]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 1,8-Naphthyridine derivative stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare Dilutions: Prepare serial twofold dilutions of the 1,8-naphthyridine derivative in CAMHB directly in the wells of the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Mechanism of Action: DNA Gyrase Inhibition

The diagram below illustrates how 1,8-naphthyridine derivatives inhibit bacterial DNA gyrase, leading to bacterial cell death.

DNAGyrase_Inhibition cluster_DNA Bacterial DNA Replication Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase Supercoiled_DNA->DNA_Gyrase Binding Cleaved_Complex DNA Gyrase- DNA Complex DNA_Gyrase->Cleaved_Complex Introduces Negative Supercoils Relaxed_DNA Relaxed DNA Cleaved_Complex->Relaxed_DNA Re-ligation Replication_Block DNA Replication Block Cleaved_Complex->Replication_Block Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Cleaved_Complex Inhibits Re-ligation Bacterial_Death Bacterial Cell Death Replication_Block->Bacterial_Death

Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.

Anti-inflammatory Activity

Certain 1,8-naphthyridine derivatives have shown significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key signaling pathways, such as the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response.[23][24]

Quantitative Anti-inflammatory Data

The following table highlights the inhibitory effects of a 1,8-naphthyridine derivative on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Compound IDMediator InhibitedIC50 (µM)Reference
HSR2104 Nitric Oxide (NO)Potent Inhibition[23]
HSR2104 Tumor Necrosis Factor-α (TNF-α)Potent Inhibition[23]
HSR2104 Interleukin-6 (IL-6)Potent Inhibition[23]
Experimental Protocol: LPS-Induced Cytokine Release Assay

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).[25][26][27][28][29]

Materials:

  • Immune cells (e.g., murine BV2 microglia, human peripheral blood mononuclear cells)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • 1,8-Naphthyridine derivative stock solution

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture: Culture the immune cells in a suitable medium. For primary cells, isolate them from blood or tissue as required.

  • Compound Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the 1,8-naphthyridine derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified period (e.g., 6-24 hours) to induce cytokine production. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of the desired cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control.

Signaling Pathway: TLR4/MyD88/NF-κB Inhibition

The following diagram depicts the inhibition of the TLR4 signaling pathway by 1,8-naphthyridine derivatives.

TLR4_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_inactive NF-κB (p50/p65) IκBα->NFκB_inactive Degradation Degradation IκBα->Degradation Ubiquitination & Degradation NFκB_active NF-κB (p50/p65) NFκB_inactive->NFκB_active Release Nucleus Nucleus NFκB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Cytokines TNF-α, IL-6, etc. Inflammatory_Genes->Cytokines Leads to Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->TLR4 Inhibits Naphthyridine->MyD88 Inhibits

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by 1,8-naphthyridines.

Neuroprotective Activity

Emerging research indicates that 1,8-naphthyridine derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease.[30][31] Their mechanisms of action can be multifaceted, including the inhibition of cholinesterases and the modulation of cellular calcium homeostasis.[30]

Experimental Protocol: Beta-Secretase (BACE1) Inhibitor Screening Assay

BACE1 is a key enzyme in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. This assay screens for compounds that inhibit BACE1 activity.[32][33][34][35][36]

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate

  • BACE1 assay buffer

  • 1,8-Naphthyridine derivative stock solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the BACE1 enzyme and substrate in the assay buffer.

  • Assay Setup: In a 96-well black plate, add the assay buffer, the 1,8-naphthyridine derivative at various concentrations, and the BACE1 enzyme. Include a control with no inhibitor and a blank with no enzyme.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for a short period to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 345/500 nm) over time (kinetic mode) or at a fixed endpoint.

  • Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of BACE1 inhibition for each concentration of the test compound and calculate the IC50 value.

Logical Relationship: Multitarget Strategy for Neuroprotection

The following diagram illustrates the multitarget approach of certain 1,8-naphthyridine derivatives in conferring neuroprotection.

Neuroprotection_Strategy Naphthyridine 1,8-Naphthyridine Derivative AChE_Inhibition Acetylcholinesterase (AChE) Inhibition Naphthyridine->AChE_Inhibition BuChE_Inhibition Butyrylcholinesterase (BuChE) Inhibition Naphthyridine->BuChE_Inhibition Ca_Modulation Ca2+ Channel Modulation Naphthyridine->Ca_Modulation Neuroprotection Neuroprotection AChE_Inhibition->Neuroprotection BuChE_Inhibition->Neuroprotection Ca_Modulation->Neuroprotection

Caption: Multitarget neuroprotective strategy of 1,8-naphthyridine derivatives.

Conclusion and Future Directions

The 1,8-naphthyridine core represents a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. The examples provided in this guide highlight their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The versatility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the development of highly selective and efficacious therapeutic candidates.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of various substituents on the biological activity and selectivity of 1,8-naphthyridine derivatives.

  • Mechanism of Action Elucidation: To further unravel the intricate molecular mechanisms underlying the observed pharmacological effects.

  • In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

  • Development of Novel Derivatives: To synthesize new generations of 1,8-naphthyridine-based compounds with improved potency, reduced toxicity, and enhanced drug-like properties.

By leveraging the rich chemical space of the 1,8-naphthyridine scaffold, the scientific community is well-positioned to develop novel and effective treatments for a wide range of human diseases.

References

Synthetic Routes to 2-Substituted 1,8-Naphthyridines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the naphthyridine core plays a crucial role in modulating its pharmacological profile. Among the various substituted derivatives, 2-substituted 1,8-naphthyridines have garnered significant attention due to their potential as kinase inhibitors and other therapeutic agents. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to access this important class of compounds, with a focus on the Friedländer annulation, Skraup-type reactions, and modern cross-coupling methodologies.

Classical Approaches to the 1,8-Naphthyridine Core

The Friedländer Annulation

The Friedländer synthesis is a powerful and widely employed method for the construction of quinolines and related heterocyclic systems, including 1,8-naphthyridines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester with an adjacent carbonyl group. For the synthesis of 2-substituted 1,8-naphthyridines, 2-aminonicotinaldehyde is the key starting material.

The regioselectivity of the Friedländer reaction, which determines the substitution pattern of the resulting naphthyridine, can be controlled by the choice of catalyst and reaction conditions. While traditional methods often employ harsh acidic or basic conditions, recent advancements have focused on the development of milder and more selective catalysts.

A significant breakthrough in the regioselective synthesis of 2-substituted 1,8-naphthyridines was the use of cyclic secondary amine catalysts, such as pyrrolidine derivatives. Among these, the bicyclic pyrrolidine derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has proven to be a highly reactive and regioselective catalyst, affording 2-substituted products with high selectivity.[1][2] The reaction is believed to proceed through an enamine intermediate, which preferentially attacks the aldehyde to form the 2-substituted product.

More recently, greener and more sustainable approaches to the Friedländer synthesis have been developed. These methods utilize water as a solvent and employ metal-free catalysts like choline hydroxide or reusable solid catalysts such as CeCl₃·7H₂O, offering high yields and operational simplicity.[3][4]

Table 1: Selected Examples of Friedländer Synthesis of 2-Substituted 1,8-Naphthyridines

2-SubstituentCarbonyl ComponentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
MethylAcetoneCholine HydroxideWater50699[1]
PhenylAcetophenonePyrrolidineEthanolreflux1285[5]
-COOEtEthyl acetoacetateCeCl₃·7H₂OSolvent-freeRT0.0894[4]
-COPhBenzoylacetoneCeCl₃·7H₂OSolvent-freeRT0.0892[4]
2-Thienyl2-AcetylthiophenePyrrolidineEthanolreflux1678[6]

Experimental Protocol: Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Annulation [1]

A mixture of 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 µL, 1.5 mmol) is stirred in H₂O (1 mL). Choline hydroxide (3 µL, 1 mol%) is then added to the mixture. The reaction is stirred under a nitrogen atmosphere at 50 °C for 6 hours. After completion, the reaction mixture is worked up to isolate the product. The catalyst can be separated and the desired product, 2-methyl-1,8-naphthyridine, is obtained as a cream solid (71 mg, 99% yield).

Friedlander_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Enamine_Aldol Enamine/Aldol Adduct 2-Aminonicotinaldehyde->Enamine_Aldol Condensation Carbonyl_Compound Carbonyl Compound (R-CH2-C(=O)-R') Carbonyl_Compound->Enamine_Aldol Catalyst_Node Base or Acid (e.g., Pyrrolidine, Choline Hydroxide) Catalyst_Node->Enamine_Aldol Dehydrated_Intermediate Dehydrated Intermediate Enamine_Aldol->Dehydrated_Intermediate Dehydration 2-Substituted-1,8-Naphthyridine 2-Substituted-1,8-Naphthyridine Dehydrated_Intermediate->2-Substituted-1,8-Naphthyridine Cyclization & Aromatization

Figure 1: Generalized workflow of the Friedländer synthesis.
Skraup-Type Reactions

The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, are classical methods for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds (or their precursors).[7][8] While widely used for quinoline synthesis, the application of Skraup-type reactions for the direct and regioselective synthesis of 2-substituted 1,8-naphthyridines is less common and often results in low yields and mixtures of isomers.[9]

The reaction typically involves the reaction of an aminopyridine with glycerol, an α,β-unsaturated aldehyde or ketone, in the presence of a strong acid (e.g., sulfuric acid) and an oxidizing agent. The harsh reaction conditions and the electron-deficient nature of the pyridine ring make electrophilic cyclization challenging, often leading to poor regioselectivity and low yields for naphthyridine synthesis.[9]

Due to these limitations, the Skraup reaction is not a preferred method for the targeted synthesis of 2-substituted 1,8-naphthyridines. However, it has been used to prepare some substituted naphthyridine isomers.[3][10]

Modern Synthetic Approaches: Functionalization of the 1,8-Naphthyridine Core

An alternative and highly versatile strategy for the synthesis of 2-substituted 1,8-naphthyridines involves the functionalization of a pre-formed 1,8-naphthyridine ring. This approach often begins with the synthesis of a 2-halo-1,8-naphthyridine, which can then serve as a versatile building block for a variety of transition-metal-catalyzed cross-coupling reactions.

Synthesis of 2-Halo-1,8-Naphthyridine Precursors

2-Chloro-1,8-naphthyridines are common precursors for cross-coupling reactions and can be synthesized from the corresponding 2-hydroxy-1,8-naphthyridines (or 1,8-naphthyridin-2(1H)-ones) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). The 2-hydroxy-1,8-naphthyridines themselves can be prepared via a Friedländer reaction using an appropriate β-keto ester.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heterocyclic compounds. Several palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of 2-substituted 1,8-naphthyridines.

The Suzuki coupling reaction, which involves the coupling of an organoboron compound with an organic halide or triflate, is a powerful tool for the formation of carbon-carbon bonds. This reaction has been used to synthesize 2-aryl- and 2-heteroaryl-1,8-naphthyridines from 2-halo-1,8-naphthyridines and the corresponding boronic acids or esters.[11]

Experimental Protocol: General Procedure for Suzuki Coupling of 2-Chloro-1,8-naphthyridine [11]

A mixture of the 2-chloro-1,8-naphthyridine derivative (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the reaction mixture is worked up by extraction and purified by chromatography to afford the 2-substituted 1,8-naphthyridine.

Table 2: Examples of Suzuki Coupling for the Synthesis of 2-Aryl-1,8-naphthyridines

2-Aryl SubstituentBoronic AcidCatalystBaseSolventTemp. (°C)Yield (%)Reference
PhenylPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9085[11]
4-Methoxyphenyl4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10092[11]
3-ThienylThiophene-3-boronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9078[11]

The Heck reaction enables the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene. This reaction can be utilized to introduce vinyl or substituted vinyl groups at the 2-position of the 1,8-naphthyridine ring.[12]

The Sonogashira coupling allows for the synthesis of 2-alkynyl-1,8-naphthyridines by reacting a 2-halo-1,8-naphthyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[13][14]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It provides a powerful method for the synthesis of 2-amino-1,8-naphthyridines from 2-halo-1,8-naphthyridines and a wide range of primary and secondary amines.[4][9]

Cross_Coupling_Workflow cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions Start 2-Halo-1,8-Naphthyridine Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Heck Heck Coupling (Alkene) Start->Heck Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig (Amine) Start->Buchwald Product_Aryl 2-Aryl-1,8-Naphthyridine Suzuki->Product_Aryl Product_Vinyl 2-Vinyl-1,8-Naphthyridine Heck->Product_Vinyl Product_Alkynyl 2-Alkynyl-1,8-Naphthyridine Sonogashira->Product_Alkynyl Product_Amino 2-Amino-1,8-Naphthyridine Buchwald->Product_Amino Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON GSK3b GSK3β b_Catenin_Deg β-Catenin (Phosphorylated) GSK3b->b_Catenin_Deg Phosphorylates Axin_APC Axin/APC Complex Axin_APC->b_Catenin_Deg Proteasome Proteasome b_Catenin_Deg->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates GSK3b_inact GSK3β (Inhibited) Dsh->GSK3b_inact Inhibits Complex b_Catenin_acc β-Catenin (Accumulates) b_Catenin_nuc β-Catenin (Nucleus) b_Catenin_acc->b_Catenin_nuc Translocates TCF_LEF_on TCF/LEF b_Catenin_nuc->TCF_LEF_on Binds Target_Genes_on Target Gene Expression ON TCF_LEF_on->Target_Genes_on Naphthyridine_Inhibitor 2-Substituted 1,8-Naphthyridine (Kinase Inhibitor) Naphthyridine_Inhibitor->GSK3b Inhibits HTS_Workflow Library 1,8-Naphthyridine Compound Library Primary_Screen Primary High-Throughput Screening (HTS) Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & Potency Determination Hit_Identification->Dose_Response Confirmed Hits Selectivity_Profiling Selectivity Profiling Dose_Response->Selectivity_Profiling Lead_Optimization Lead Optimization (SAR Studies) Selectivity_Profiling->Lead_Optimization Candidate Preclinical Candidate Lead_Optimization->Candidate

References

Methodological & Application

Application Notes and Protocols: 2-(Chloromethyl)-1,8-naphthyridine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-1,8-naphthyridine is a highly valuable synthetic intermediate in medicinal chemistry and materials science. The 1,8-naphthyridine core is a recognized privileged scaffold, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The chloromethyl group at the 2-position serves as a versatile handle for introducing various functional groups through nucleophilic substitution reactions, enabling the synthesis of diverse libraries of novel compounds for drug discovery and development. These derivatives have shown potential in targeting crucial biological pathways, such as inhibiting DNA gyrase and topoisomerase, making them promising candidates for further investigation.

Applications in Drug Discovery

The 1,8-naphthyridine nucleus is a key pharmacophore in a range of therapeutic agents. The ability to readily modify the 2-position via the chloromethyl intermediate allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Antimicrobial Agents

Derivatives of 1,8-naphthyridine are well-established as potent antibacterial agents. The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1][2] By introducing different substituents at the 2-position, novel analogs with enhanced activity against resistant strains can be developed. For instance, the introduction of amine or thiol-containing moieties can modulate the compound's solubility, cell permeability, and binding affinity to the target enzymes.

Anticancer Agents

The 1,8-naphthyridine scaffold is also a promising platform for the development of novel anticancer therapeutics.[3][4] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of receptor tyrosine kinases (such as EGFR), casein kinase 2, and DNA topoisomerase.[3] The functionalization of the 2-position allows for the synthesis of derivatives that can be tailored to target specific cancer-related signaling pathways.

Synthetic Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in nucleophilic substitution reactions.

Synthesis of this compound

The synthesis of the target intermediate can be achieved through a two-step process starting from commercially available 2-aminonicotinaldehyde.

Step 1: Synthesis of 2-Methyl-1,8-naphthyridine

This procedure is based on the Friedländer annulation reaction.

  • Materials: 2-Aminonicotinaldehyde, acetone, ethanol, potassium hydroxide (KOH).

  • Procedure:

    • Dissolve 2-aminonicotinaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Add acetone (1.2 eq) to the solution.

    • Slowly add a solution of potassium hydroxide (0.5 eq) in ethanol to the reaction mixture.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 2-methyl-1,8-naphthyridine.

Step 2: Chlorination of 2-Methyl-1,8-naphthyridine

This procedure involves the radical chlorination of the methyl group.

  • Materials: 2-Methyl-1,8-naphthyridine, N-chlorosuccinimide (NCS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).

  • Procedure:

    • Suspend 2-methyl-1,8-naphthyridine (1.0 eq) in carbon tetrachloride in a round-bottom flask.

    • Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the suspension.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (eluent: ethyl acetate/hexanes mixture) to yield this compound.

Nucleophilic Substitution Reactions using this compound

The following are general protocols for the reaction of this compound with various nucleophiles. Reaction conditions should be optimized for each specific substrate.

Table 1: Summary of Nucleophilic Substitution Reactions

Nucleophile TypeReagents & ConditionsProduct TypeTypical Yield (%)
Amines Primary or secondary amine, K₂CO₃, Acetone, 55 °C, 6h2-((Alkyl/Aryl)aminomethyl)-1,8-naphthyridine70-90
Thiols Thiol, NaH, THF, 0 °C to rt, 4-8h2-((Alkyl/Aryl)thiomethyl)-1,8-naphthyridine65-85
Alcohols/Phenols Alcohol or Phenol, NaH, DMF, rt, 12h2-((Alkoxy/Aryloxy)methyl)-1,8-naphthyridine60-80

Protocol 2.2.1: Synthesis of 2-((Dialkylamino)methyl)-1,8-naphthyridines

  • Materials: this compound, a secondary amine (e.g., morpholine, piperidine), potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetone, add the secondary amine (1.2 eq) and potassium carbonate (2.0 eq).

    • Stir the reaction mixture at 55 °C for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired product.

Protocol 2.2.2: Synthesis of 2-((Arylthio)methyl)-1,8-naphthyridines

  • Materials: this compound, a thiol (e.g., thiophenol), sodium hydride (NaH), tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add the thiol (1.1 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of this compound (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Quench the reaction carefully with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Visualizing Mechanisms and Workflows

Synthetic Pathway to 2-Substituted 1,8-Naphthyridines

The following diagram illustrates the general synthetic workflow from 2-methyl-1,8-naphthyridine to diverse functionalized derivatives.

synthetic_workflow cluster_products Products start 2-Methyl-1,8-naphthyridine intermediate This compound start->intermediate NCS, BPO, CCl₄ amine R₂NH thiol RSH alcohol ROH product_amine 2-((R₂)N-methyl)-1,8-naphthyridine amine->product_amine Base product_thiol 2-((RS)methyl)-1,8-naphthyridine thiol->product_thiol Base product_alcohol 2-((RO)methyl)-1,8-naphthyridine alcohol->product_alcohol Base

General synthetic route to 2-substituted 1,8-naphthyridines.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Many 1,8-naphthyridine derivatives exhibit their antibacterial effect by targeting DNA gyrase, a type II topoisomerase. This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. The diagram below outlines this inhibitory action.

dna_gyrase_inhibition drug 1,8-Naphthyridine Derivative complex Drug-Enzyme-DNA Complex drug->complex enzyme DNA Gyrase (GyrA/GyrB) enzyme->complex supercoiled_dna Negatively Supercoiled DNA enzyme->supercoiled_dna ATP-dependent supercoiling dna Relaxed Bacterial DNA dna->complex replication_block Inhibition of DNA Replication & Transcription complex->replication_block Stabilization of Cleavage Complex

Inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.

Safety Precautions

  • This compound is expected to be a reactive and potentially hazardous compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • N-Chlorosuccinimide (NCS) is a corrosive and oxidizing agent. Avoid contact with skin and eyes.

  • Benzoyl peroxide (BPO) is a flammable solid and a strong oxidizing agent. Handle with care and avoid heat, shock, and friction.

  • Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a key building block that provides a gateway to a wide range of novel 1,8-naphthyridine derivatives. The synthetic protocols outlined here offer a foundation for the exploration of this chemical space. The diverse biological activities associated with the 1,8-naphthyridine scaffold make this intermediate particularly attractive for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives prepared from this intermediate is highly encouraged.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(Chloromethyl)-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Functionalization of the 1,8-naphthyridine ring system is a key strategy for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the nucleophilic substitution reactions of 2-(chloromethyl)-1,8-naphthyridine, a versatile intermediate for the synthesis of a diverse range of 2-substituted methyl-1,8-naphthyridine derivatives.

The high reactivity of the chloromethyl group at the 2-position of the 1,8-naphthyridine ring allows for facile displacement by a variety of nucleophiles, including phenols, amines, thiols, and alkoxides. This enables the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR) in drug discovery programs. These derivatives have shown promise in various therapeutic areas, highlighting the importance of efficient and versatile synthetic routes to these compounds.[2][3]

Reaction Pathway Overview

The general reaction pathway involves a two-step process starting from the readily available 2-methyl-1,8-naphthyridine. The first step is the halogenation of the methyl group to form the reactive 2-(halomethyl)-1,8-naphthyridine intermediate. While the protocols below focus on the chloro-derivative, the analogous bromo-derivative, synthesized using N-bromosuccinimide (NBS), undergoes similar nucleophilic substitution reactions. The second step is the nucleophilic substitution reaction where the halide is displaced by a nucleophile.

Reaction_Pathway 2-Methyl-1,8-naphthyridine 2-Methyl-1,8-naphthyridine This compound This compound 2-Methyl-1,8-naphthyridine->this compound Chlorination 2-(Substituted methyl)-1,8-naphthyridine 2-(Substituted methyl)-1,8-naphthyridine This compound->2-(Substituted methyl)-1,8-naphthyridine Nucleophilic Substitution (Nu-)

Caption: General reaction pathway for the synthesis of 2-substituted methyl-1,8-naphthyridine derivatives.

Quantitative Data Summary

The following table summarizes the yields of nucleophilic substitution reactions on 2-(bromomethyl)-1,8-naphthyridine with various substituted phenols. While the specific substrate in the user request is the chloro-derivative, the bromo-analog is a close surrogate, and similar yields can be expected.

Nucleophile (Substituted Phenol)ProductYield (%)
4-Methoxyphenol2-((4-Methoxyphenoxy)methyl)-1,8-naphthyridine85
4-Chlorophenol2-((4-Chlorophenoxy)methyl)-1,8-naphthyridine82
4-Nitrophenol2-((4-Nitrophenoxy)methyl)-1,8-naphthyridine78
Phenol2-(Phenoxymethyl)-1,8-naphthyridine88
3-Methoxyphenol2-((3-Methoxyphenoxy)methyl)-1,8-naphthyridine84

Data extracted from a representative synthetic scheme involving the analogous 2-(bromomethyl)-1,8-naphthyridine.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1,8-naphthyridine

This protocol describes a green and efficient synthesis of the precursor 2-methyl-1,8-naphthyridine via a Friedlander annulation reaction in water.[4]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (45 wt% in water)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 g, 8.19 mmol) in water (20 mL).

  • Add acetone (0.71 mL, 9.83 mmol) to the solution.

  • Add choline hydroxide solution (1 mol%) as a catalyst.

  • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain 2-methyl-1,8-naphthyridine. The product can be further purified by column chromatography on silica gel if necessary.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve 2-Aminonicotinaldehyde in Water B Add Acetone A->B C Add Choline Hydroxide B->C D Stir at Room Temperature (6-8 h) C->D E Monitor by TLC D->E F Extract with Ethyl Acetate E->F Reaction Complete G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J 2-Methyl-1,8-naphthyridine I->J

Caption: Workflow for the synthesis of 2-Methyl-1,8-naphthyridine.

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of the methyl group of 2-methyl-1,8-naphthyridine. A common method for benzylic halogenation is free radical halogenation using N-halosuccinimides. While a specific protocol for chlorination with N-chlorosuccinimide (NCS) was not found in the initial search, a reliable protocol for bromination using N-bromosuccinimide (NBS) is available and can be adapted.[3][5] For chlorination, NCS would be used in place of NBS.

Materials:

  • 2-Methyl-1,8-naphthyridine

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-methyl-1,8-naphthyridine (1.0 g, 6.94 mmol) in anhydrous carbon tetrachloride (50 mL), add N-chlorosuccinimide (1.02 g, 7.63 mmol) and a catalytic amount of AIBN (57 mg, 0.35 mmol).

  • Reflux the mixture for 16 hours under an inert atmosphere. The reaction can be initiated by irradiation with a UV lamp.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 3: General Protocol for Nucleophilic Substitution of this compound

This protocol provides a general procedure for the reaction of this compound with various nucleophiles. The example below uses a substituted phenol as the nucleophile.[3]

Materials:

  • This compound

  • Substituted phenol (or other nucleophile, e.g., amine, thiol)

  • Potassium carbonate (K2CO3)

  • Acetone, anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the substituted phenol (1.2 mmol) in anhydrous acetone (20 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous acetone (10 mL) to the reaction mixture.

  • Heat the reaction mixture to 55 °C and stir for 6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(substituted methyl)-1,8-naphthyridine derivative.

Protocol_3_Workflow cluster_activation Nucleophile Activation cluster_reaction Substitution Reaction cluster_workup Work-up and Purification A Dissolve Nucleophile in Acetone B Add K2CO3 A->B C Stir at RT (30 min) B->C D Add this compound C->D E Heat to 55 °C (6 h) D->E F Filter and Concentrate E->F G Aqueous Work-up F->G H Column Chromatography G->H I 2-(Substituted methyl)-1,8-naphthyridine H->I

Caption: Workflow for the nucleophilic substitution reaction.

Applications in Drug Discovery and Medicinal Chemistry

The derivatives synthesized via nucleophilic substitution of this compound have shown a wide array of biological activities, making them attractive candidates for drug development.

  • Anticancer Activity: Many 1,8-naphthyridine derivatives have demonstrated potent anticancer activity, often through the inhibition of key enzymes such as topoisomerase II.[2] The ability to easily diversify the substituent at the 2-position allows for the fine-tuning of activity and selectivity against various cancer cell lines.

  • Antimicrobial Agents: The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial agents.[1] The introduction of different functional groups via the described synthetic route can lead to the discovery of new compounds with improved potency and a broader spectrum of activity against resistant bacterial strains.

  • Kinase Inhibitors: Substituted 1,8-naphthyridines have been investigated as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The modular nature of this synthesis allows for the creation of libraries of compounds for screening against different kinase targets.

  • Central Nervous System (CNS) Applications: Certain 1,8-naphthyridine derivatives have shown potential in treating neurological disorders.[1] The ability to modify the physicochemical properties of the molecule by introducing different substituents is crucial for optimizing blood-brain barrier penetration and achieving desired CNS effects.

Conclusion

The nucleophilic substitution of this compound represents a robust and versatile strategy for the synthesis of a wide range of biologically active molecules. The protocols outlined in this document provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery to access novel 1,8-naphthyridine derivatives for further investigation. The straightforward nature of these reactions, coupled with the significant therapeutic potential of the resulting compounds, underscores the value of this synthetic approach in the quest for new and improved medicines.

References

Application Notes and Protocols for the Synthesis of 2-(Aminomethyl)-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-(aminomethyl)-1,8-naphthyridine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile biological activities exhibited by the 1,8-naphthyridine scaffold, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an aminomethyl group at the 2-position can significantly influence the pharmacological profile of these molecules.

This document outlines a feasible synthetic pathway, detailed experimental protocols, and a summary of relevant biological data. Additionally, it includes visualizations of key signaling pathways potentially targeted by these derivatives, providing a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Synthetic Strategy

The synthesis of 2-(aminomethyl)-1,8-naphthyridine derivatives can be achieved through a multi-step process commencing with the construction of the core 1,8-naphthyridine ring system, followed by functionalization at the 2-position. A common and effective method for constructing the 1,8-naphthyridine core is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an activated methylene group.[3][4]

A plausible synthetic route to the target compounds is outlined below. This strategy involves the initial synthesis of a 2-methyl-1,8-naphthyridine derivative, followed by radical bromination to introduce a reactive handle at the methyl group. Subsequent nucleophilic substitution with an appropriate nitrogen source, such as phthalimide (Gabriel synthesis) followed by hydrazinolysis, affords the desired primary amine.[5][6]

Workflow for the Synthesis of 2-(Aminomethyl)-1,8-naphthyridine Derivatives

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Deprotection A 2-Aminonicotinaldehyde C 2-Methyl-1,8-naphthyridine A->C B Active Methylene Compound (e.g., Acetone) B->C D 2-(Bromomethyl)-1,8-naphthyridine C->D NBS, AIBN F N-(1,8-Naphthyridin-2-ylmethyl)phthalimide D->F E Potassium Phthalimide E->F G 2-(Aminomethyl)-1,8-naphthyridine F->G Hydrazine

Caption: A proposed synthetic workflow for 2-(aminomethyl)-1,8-naphthyridine.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1,8-naphthyridine (General Procedure)

This protocol is based on the Friedländer annulation reaction.

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Ethanol

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add acetone (1.5 eq).

  • Add a catalytic amount of potassium hydroxide (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford 2-methyl-1,8-naphthyridine.

Protocol 2: Synthesis of 2-(Bromomethyl)-1,8-naphthyridine

This protocol utilizes a radical bromination of the methyl group.

Materials:

  • 2-Methyl-1,8-naphthyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-methyl-1,8-naphthyridine (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reflux the mixture for 16 hours under an inert atmosphere.[7]

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)-1,8-naphthyridine, which can be used in the next step without further purification.

Protocol 3: Synthesis of 2-(Aminomethyl)-1,8-naphthyridine via Gabriel Synthesis

This protocol describes the formation of the primary amine using the Gabriel synthesis.

Materials:

  • 2-(Bromomethyl)-1,8-naphthyridine

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-(bromomethyl)-1,8-naphthyridine (1.0 eq) in DMF, add potassium phthalimide (1.2 eq).

  • Heat the reaction mixture at 80°C for 4-6 hours.

  • After cooling, pour the reaction mixture into water and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give N-(1,8-naphthyridin-2-ylmethyl)phthalimide.

  • Dissolve the phthalimide derivative in ethanol and add hydrazine hydrate (5.0 eq).

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and acidify with concentrated HCl.

  • Filter the precipitate (phthalhydrazide) and concentrate the filtrate.

  • Basify the residue with aqueous NaOH and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-(aminomethyl)-1,8-naphthyridine.

Biological Activity

1,8-Naphthyridine derivatives have been extensively studied for their anticancer properties. The data below summarizes the in vitro cytotoxic activity of several 1,8-naphthyridine derivatives against various cancer cell lines. While data for 2-(aminomethyl)-1,8-naphthyridine derivatives is limited in the public domain, the presented data for structurally related compounds provides valuable insights into the potential of this scaffold.

Compound IDStructure/SubstitutionCancer Cell LineIC₅₀ (µM)Reference
47 Halogen substituted 1,8-naphthyridine-3-carboxamideMIAPaCa0.41[2]
K-5620.77[2]
36 1,8-naphthyridine-3-carboxamide derivativePA-11.19[2]
29 Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivativePA-10.41[2]
SW6201.4[2]
10c 2-phenyl-7-methyl-1,8-naphthyridine derivativeMCF71.47[8]
8d 2-phenyl-7-methyl-1,8-naphthyridine derivativeMCF71.62[8]
4d 2-phenyl-7-methyl-1,8-naphthyridine derivativeMCF71.68[8]
16 C-2 naphthyl substituted naphthyridineHeLa0.7[9]
HL-600.1[9]
PC-35.1[9]

Signaling Pathway Visualizations

The anticancer activity of 1,8-naphthyridine derivatives is often attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and DNA replication. Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell growth and proliferation. Inhibition of this pathway is a key strategy in cancer therapy.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Naphthyridine 2-(Aminomethyl)-1,8-naphthyridine Derivative Naphthyridine->EGFR

Caption: Inhibition of the EGFR signaling pathway by a 2-(aminomethyl)-1,8-naphthyridine derivative.

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and ultimately apoptosis in rapidly dividing cancer cells.

Topoisomerase_II_Inhibition cluster_dna_replication DNA Replication DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Cleaved_DNA Cleavage Complex (DNA-TopoII) TopoII->Cleaved_DNA DNA Cleavage Religated_DNA Relaxed DNA Cleaved_DNA->Religated_DNA Re-ligation Apoptosis Apoptosis Cleaved_DNA->Apoptosis Naphthyridine 2-(Aminomethyl)-1,8-naphthyridine Derivative Naphthyridine->Cleaved_DNA Stabilizes

Caption: Mechanism of Topoisomerase II inhibition leading to apoptosis.

These notes are intended to serve as a guide for the synthesis and evaluation of 2-(aminomethyl)-1,8-naphthyridine derivatives. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific needs and available resources. The promising biological activities of the 1,8-naphthyridine scaffold warrant further investigation into this particular class of derivatives for the development of novel therapeutic agents.

References

Application Notes and Protocols: 2-(Chloromethyl)-1,8-naphthyridine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of anticancer agents derived from 2-(chloromethyl)-1,8-naphthyridine. This document includes quantitative data on the efficacy of various 1,8-naphthyridine derivatives, detailed experimental protocols for their synthesis and cytotoxic evaluation, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] Derivatives of 1,8-naphthyridine have been shown to exert their antitumor effects through various mechanisms, such as the inhibition of topoisomerase II, disruption of tubulin polymerization, and modulation of critical signaling pathways like PI3K/Akt/mTOR.[3][4][5] The starting material, this compound, serves as a versatile building block for the synthesis of novel anticancer candidates due to the reactive chloromethyl group, which allows for the introduction of diverse functionalities.

Data Presentation: Anticancer Activity of 1,8-Naphthyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of various 1,8-naphthyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 47 MIAPaCa (Pancreatic)0.41[6][7]
K-562 (Leukemia)0.77[6][7]
Compound 36 PA-1 (Ovarian)1.19[6][7]
Compound 29 PA-1 (Ovarian)0.41[6][7]
SW620 (Colon)1.4[6][7]
Compound 10c MCF7 (Breast)1.47[8]
Compound 8d MCF7 (Breast)1.62[8]
Compound 4d MCF7 (Breast)1.68[8]
Compound 10f MCF7 (Breast)2.30[8]
Compound 8b MCF7 (Breast)3.19[8]
Compound 12 HBL-100 (Breast)1.37[9]
Compound 17 KB (Oral)3.7[9]
Compound 22 SW-620 (Colon)3.0[9]
Colchicine HeLa (Cervical)23.6[10]
HL-60 (Leukemia)7.8[10]
PC-3 (Prostate)19.7[10]

Experimental Protocols

Protocol 1: Synthesis of 2-((Substituted-amino)methyl)-1,8-naphthyridine Derivatives

This protocol describes a general method for the synthesis of novel 2-(aminomethyl)-1,8-naphthyridine derivatives from this compound via nucleophilic substitution.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., piperidine, morpholine, aniline derivatives)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (20 mL) in a round-bottom flask, add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash it with acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2-((substituted-amino)methyl)-1,8-naphthyridine derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized 1,8-naphthyridine derivatives against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 1,8-naphthyridine derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Multi-channel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the synthesized compounds in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (medium with DMSO) should also be prepared.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->PI3K inhibits Naphthyridine->Akt inhibits Naphthyridine->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points by 1,8-naphthyridine derivatives.

Experimental Workflow

Drug_Discovery_Workflow Start Start: 2-(Chloromethyl) -1,8-naphthyridine Synthesis Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Hit Hit Identification (Potent Compounds) Screening->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Lead Lead Optimization Mechanism->Lead End Preclinical Development Lead->End

Caption: Workflow for the synthesis and evaluation of anticancer agents from this compound.

References

Application of 2-(Chloromethyl)-1,8-naphthyridine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents, including the quinolone antibiotics. The inherent biological activity of this scaffold can be attributed to its ability to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[1][2] Strategic functionalization of the 1,8-naphthyridine ring system offers a promising avenue for the development of new antimicrobial candidates with potent activity against a broad spectrum of pathogens.

This document focuses on the potential application of 2-(chloromethyl)-1,8-naphthyridine as a versatile starting material for the synthesis of novel antimicrobial agents. The chloromethyl group at the 2-position serves as a reactive handle, enabling the introduction of diverse chemical moieties through nucleophilic substitution reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of antimicrobial potency, selectivity, and pharmacokinetic properties.

Synthetic Approach

The synthesis of this compound derivatives generally commences with the construction of the core 1,8-naphthyridine ring, followed by the introduction and modification of the chloromethyl group. A plausible synthetic strategy involves the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide to yield a 2-chloro-1,8-naphthyridine intermediate. Subsequent reduction of a formyl group at the 2-position, if present, followed by chlorination would yield the desired this compound. This key intermediate can then be reacted with a variety of nucleophiles, such as amines, thiols, and alcohols, to generate a library of derivatives.

Synthetic_Workflow A N-(pyridin-2-yl)acetamide B Vilsmeier-Haack Cyclization (POCl3, DMF) A->B C 2-Chloro-1,8-naphthyridine-3-carbaldehyde B->C D Reduction C->D E 2-Hydroxymethyl-1,8-naphthyridine D->E F Chlorination (SOCl2 or other) E->F G This compound F->G H Nucleophilic Substitution (Amines, Thiols, etc.) G->H I Library of 2-substituted-methyl-1,8-naphthyridine Derivatives H->I

Caption: General synthetic workflow for 2-substituted-methyl-1,8-naphthyridine derivatives.

Mechanism of Action

The primary antimicrobial mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and cleaved DNA, 1,8-naphthyridine compounds trap the enzyme in its cleaving state, leading to double-strand DNA breaks and ultimately cell death. The specific interactions between the drug molecule and the enzyme's active site are critical for its inhibitory activity, and modifications at the 2-position of the naphthyridine ring can significantly influence these interactions.

Mechanism_of_Action cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA relaxes DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication enables Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase relaxes Relaxed_DNA->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Naphthyridine 2-Substituted-methyl- 1,8-naphthyridine Derivative Naphthyridine->DNA_Gyrase inhibits

Caption: Proposed mechanism of action via inhibition of DNA gyrase/topoisomerase IV.

Antimicrobial Activity

While specific data for derivatives of this compound is limited in the readily available literature, the broader class of 1,8-naphthyridine derivatives has demonstrated significant antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for various 1,8-naphthyridine compounds to illustrate the potential of this scaffold. It is important to note that the actual activity of this compound derivatives would need to be determined experimentally.

Compound ClassTest OrganismMIC (µg/mL)Reference
1,8-Naphthyridine-3-carbonitrile derivative (ANA-12)Mycobacterium tuberculosis H37Rv6.25[3]
1,8-Naphthyridinone derivative (31b)Bacillus subtilis (resistant)IC50: 1.7-13.2 (DNA gyrase inhibition)[2]
N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine derivative (63b)Staphylococcus aureus35.5 - 75.5[2]
N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine derivative (63d)Escherichia coli35.5 - 75.5[2]
7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli, P. aeruginosa, S. aureus (multi-resistant)≥ 1024 (synergistic with fluoroquinolones)[1]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideE. coli, P. aeruginosa, S. aureus (multi-resistant)≥ 1024 (synergistic with fluoroquinolones)[1]

Experimental Protocols

General Synthesis of 2-Substituted-methyl-1,8-naphthyridine Derivatives
  • Synthesis of this compound:

    • To a solution of 2-(hydroxymethyl)-1,8-naphthyridine in a suitable anhydrous solvent (e.g., dichloromethane or chloroform), add a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography or recrystallization.

  • General Procedure for Nucleophilic Substitution:

    • Dissolve this compound in a suitable solvent (e.g., acetonitrile, DMF, or ethanol).

    • Add the desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol) and a base (e.g., triethylamine or potassium carbonate) to the reaction mixture.

    • Heat the reaction mixture under reflux for an appropriate time, monitoring its progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography or recrystallization to obtain the desired 2-substituted-methyl-1,8-naphthyridine derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium from an agar plate into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37 °C until it reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include positive controls (broth with inoculum, no compound) and negative controls (broth only) in each plate.

    • Incubate the plates at 37 °C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Determine the MIC by visual inspection of the microtiter plates.

Drug_Discovery_Flow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_optimization Lead Optimization Start Design of 2-Substituted-methyl- 1,8-naphthyridine Derivatives Synth Chemical Synthesis Start->Synth Purify Purification & Characterization (NMR, MS, etc.) Synth->Purify MIC_Assay MIC Determination (Broth Microdilution) Purify->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Spectrum Spectrum of Activity (Gram+/Gram-) MBC_Assay->Spectrum SAR Structure-Activity Relationship (SAR) Studies Spectrum->SAR Toxicity In Vitro Cytotoxicity SAR->Toxicity ADME ADME/Tox Prediction Toxicity->ADME ADME->Start Iterative Design

Caption: Logical workflow for antimicrobial drug discovery using 1,8-naphthyridine derivatives.

Conclusion

This compound represents a valuable and versatile starting material for the generation of novel antimicrobial agents. The strategic derivatization of this scaffold, coupled with systematic antimicrobial evaluation, can lead to the identification of potent lead compounds. The established mechanism of action of 1,8-naphthyridines as inhibitors of bacterial DNA gyrase provides a solid foundation for rational drug design. The protocols outlined in this document offer a framework for the synthesis and evaluation of new 2-substituted-methyl-1,8-naphthyridine derivatives in the ongoing search for effective solutions to combat antimicrobial resistance.

References

Synthesis of 2-(azidomethyl)-1,8-naphthyridine: A Detailed Protocol for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2-(azidomethyl)-1,8-naphthyridine, a valuable building block in medicinal chemistry and chemical biology. The presence of the azido group allows for facile modification via 'click chemistry,' enabling its use in the generation of compound libraries, the development of bioconjugates, and the synthesis of complex molecular probes. This protocol is designed for researchers with a background in synthetic organic chemistry.

Overview

The synthesis of 2-(azidomethyl)-1,8-naphthyridine is achieved through a straightforward nucleophilic substitution reaction. The commercially available precursor, 2-(chloromethyl)-1,8-naphthyridine, is treated with sodium azide in a polar aprotic solvent to yield the desired product. This method is efficient and generally provides good yields.

Experimental Protocol

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Sodium Azide (NaN₃)Reagent GradeCommercially Available
Dimethylformamide (DMF), anhydrousACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Deionized Water (H₂O)
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available

WARNING: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid. All equipment should be thoroughly cleaned to remove any traces of heavy metals.

2.2. Procedure

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolution: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the starting material (approximately 5-10 mL per gram of starting material).

  • Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 eq).

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with deionized water (2 x volume of the organic phase) followed by brine (1 x volume of the organic phase).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(azidomethyl)-1,8-naphthyridine as a pure compound.

Data Presentation

Table 1: Summary of Expected Product Characteristics

ParameterExpected ValueNotes
Molecular Formula C₉H₇N₅
Molecular Weight 185.19 g/mol
Appearance Off-white to pale yellow solid
Yield >85%Dependent on reaction scale and purification.
¹H NMR (400 MHz, CDCl₃) δ ~8.6 (dd), ~8.2 (dd), ~7.5 (d), ~7.4 (dd), ~4.6 (s, 2H) ppmChemical shifts are approximate. The singlet at ~4.6 ppm corresponds to the -CH₂-N₃ protons.
¹³C NMR (101 MHz, CDCl₃) Expected aromatic and aliphatic signals.
IR (KBr) ~2100 cm⁻¹ (strong, sharp N₃ stretch)[1][2]This is the characteristic peak for the azide functional group.
Mass Spectrometry (ESI+) m/z = 186.08 [M+H]⁺

Workflow and Diagrams

The overall experimental workflow for the synthesis of 2-(azidomethyl)-1,8-naphthyridine is depicted below.

Synthesis_Workflow Synthesis of 2-(azidomethyl)-1,8-naphthyridine Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification cluster_product Final Product start This compound reagents Sodium Azide, DMF start->reagents reaction Stir at 60 °C, 4-6 h reagents->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product 2-(Azidomethyl)-1,8-naphthyridine chromatography->product

Caption: Synthetic workflow for 2-(azidomethyl)-1,8-naphthyridine.

Applications

The synthesized 2-(azidomethyl)-1,8-naphthyridine can be utilized in a variety of applications, including:

  • Click Chemistry: The terminal azide allows for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to link the 1,8-naphthyridine core to other molecules.

  • Bioconjugation: It can be used to label proteins, nucleic acids, and other biomolecules for imaging and tracking studies.

  • Drug Discovery: The compound serves as a versatile intermediate for the synthesis of novel 1,8-naphthyridine derivatives with potential therapeutic activities. The 1,8-naphthyridine scaffold is a known pharmacophore in various drug classes.

  • Materials Science: Incorporation of this molecule into polymers and other materials can impart specific chemical and photophysical properties.

References

Derivatisierung von 2-(Chlormethyl)-1,8-naphthyridin für die medizinische Chemie: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: November 2025

Einleitender Hinweis: Umfangreiche Recherchen in der wissenschaftlichen Literatur ergaben keine spezifischen Informationen über die Derivatisierung von 2-(Chlormethyl)-1,8-naphthyridin für medizinisch-chemische Anwendungen. Stattdessen konzentriert sich die verfügbare Forschung in hohem Maße auf ein eng verwandtes und synthetisch zugängliches Analogon, 2-Chlor-3-formyl-1,8-naphthyridin , als vielseitiges Ausgangsmaterial für die Entwicklung neuer biologisch aktiver Wirkstoffe.

Daher konzentrieren sich die folgenden detaillierten Applikationshinweise und Protokolle auf die Derivatisierung von 2-Chlor-3-formyl-1,8-naphthyridin und fassen die wichtigsten synthetischen Strategien, quantitativen biologischen Daten und experimentellen Verfahren zusammen, die für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung relevant sind.

Einleitung und Anwendungsbereich

Das 1,8-Naphthyridin-Grundgerüst ist eine privilegierte Struktur in der medizinischen Chemie, die in einer Vielzahl von therapeutischen Wirkstoffen vorkommt.[1][2] Seine Derivate weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antimikrobielle, antivirale, entzündungshemmende und krebsbekämpfende Eigenschaften.[1][2] Die Funktionalisierung des 1,8-Naphthyridin-Kerns ist eine Schlüsselstrategie zur Modulation seiner pharmakokinetischen und pharmakodynamischen Profile.

2-Chlor-3-formyl-1,8-naphthyridin dient als hochreaktiver Baustein, der eine vielfältige chemische Modifikation an zwei Positionen ermöglicht: der reaktiven Chlorgruppe an Position 2 und der Formylgruppe an Position 3. Diese duale Reaktivität ermöglicht die Synthese komplexer Moleküle mit potenziell verbesserten biologischen Aktivitäten. Diese Anwendungsbeschreibung beschreibt die wichtigsten Derivatisierungsstrategien und die damit verbundenen biologischen Aktivitäten und liefert detaillierte Protokolle für Schlüsselsynthesen.

Hauptderivatierungsstrategien und ihre medizinisch-chemische Relevanz

Die Derivatisierung von 2-Chlor-3-formyl-1,8-naphthyridin konzentriert sich hauptsächlich auf Reaktionen an der Formyl- und der Chlorgruppe.

2.1 Reaktionen an der Formylgruppe (Position 3):

  • Claisen-Schmidt-Kondensation zur Bildung von Chalconen: Die Formylgruppe reagiert leicht mit verschiedenen Ketonen in Gegenwart einer Base zu α,β-ungesättigten Ketonen, die als Chalcone bekannt sind.[3][4] Chalcone sind eine bekannte Klasse von Verbindungen mit signifikanten antimikrobiellen und krebsbekämpfenden Aktivitäten.[4]

  • Bildung von Schiff-Basen und nachfolgende Cyclisierungen: Die Kondensation mit primären Aminen führt zur Bildung von Schiff-Basen (Imine). Diese Zwischenprodukte können weiter zu verschiedenen heterocyclischen Systemen wie Azetidinonen cyclisiert werden.[5]

  • Umwandlung in andere funktionelle Gruppen: Die Formylgruppe kann zu einer Carbonsäure oxidiert oder zu einem Alkohol reduziert werden, was weitere Möglichkeiten zur Derivatisierung eröffnet.[5]

2.2 Reaktionen an der Chlorgruppe (Position 2):

  • Nukleophile Substitution: Das Chloratom an Position 2 ist anfällig für die nukleophile aromatische Substitution. Dies ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen, einschließlich Aminen, Alkoholen und Thiolen, was zur Synthese von Bibliotheken von 2-substituierten 1,8-Naphthyridinen führt.

Die folgende Abbildung veranschaulicht die wichtigsten Derivatisierungswege von 2-Chlor-3-formyl-1,8-naphthyridin.

Derivatization_Pathways cluster_formyl Reaktionen an der Formylgruppe (C3) cluster_chloro Reaktionen an der Chlorgruppe (C2) A 2-Chlor-3-formyl-1,8-naphthyridin B Chalcone A->B Claisen-Schmidt- Kondensation C Schiff-Basen A->C Kondensation mit primären Aminen E 2-substituierte Derivate (Amine, Ether, Thioether) A->E Nukleophile Substitution D Azetidinone C->D Cyclisierung

Wichtige Derivatisierungswege von 2-Chlor-3-formyl-1,8-naphthyridin.

Quantitative Biologische Daten

Die Derivate von 2-Chlor-3-formyl-1,8-naphthyridin wurden auf verschiedene biologische Aktivitäten untersucht, vor allem auf ihre antimikrobiellen und krebsbekämpfenden Eigenschaften. Die folgende Tabelle fasst repräsentative quantitative Daten aus der Literatur zusammen.

Tabelle 1: Antimikrobielle Aktivität ausgewählter Derivate

VerbindungModifikationBakterienstammMinimale Hemmkonzentration (MHK) (µg/mL)Referenz
Chalcon-Derivat (2b)Claisen-Schmidt-KondensationStaphylococcus aureusModerat aktiv[6]
Chalcon-Derivat (3b)Iodierung von ChalconEscherichia coliModerat aktiv[6]
Azetidinon-DerivatCyclisierung von Schiff-BaseStaphylococcus aureusGute Aktivität[5]
Azetidinon-DerivatCyclisierung von Schiff-BaseStaphylococcus epidermidisGute Aktivität[5]

Tabelle 2: Zytotoxische Aktivität ausgewählter 1,8-Naphthyridin-Derivate (Beispiele)

VerbindungKrebszelllinieIC₅₀ (µM)Referenz
Halogen-substituiertes 1,8-Naphthyridin-3-carboxamid (47)MIAPaCa (Pankreas)0.41[7]
Halogen-substituiertes 1,8-Naphthyridin-3-carboxamid (47)K-562 (Leukämie)0.77[7]
1,8-Naphthyridin-C-3'-heteroaryl-Derivat (29)PA-1 (Ovarial)0.41[7]
1,8-Naphthyridin-3-carboxamid-Derivat (12)HBL-100 (Brust)1.37

Hinweis: Die IC₅₀-Werte in Tabelle 2 beziehen sich auf Derivate des breiteren 1,8-Naphthyridin-Gerüsts, um das Potenzial der Verbindungsklasse zu veranschaulichen, da spezifische Daten für Derivate von 2-Chlor-3-formyl-1,8-naphthyridin in den Suchergebnissen begrenzt waren.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle beschreiben die Synthese des Ausgangsmaterials und ein repräsentatives Derivatisierungsverfahren.

4.1 Protokoll 1: Synthese von 2-Chlor-3-formyl-1,8-naphthyridin (1)

Dieses Protokoll basiert auf der Vilsmeier-Haack-Reaktion.[3][4]

  • Materialien:

    • N-(Pyridin-2-yl)acetamid

    • Dimethylformamid (DMF)

    • Phosphoroxychlorid (POCl₃)

    • Eiswasser

    • Rundkolben

    • Magnetrührer

    • Tropftrichter

    • Eisbad

  • Verfahren:

    • Lösen Sie N-(Pyridin-2-yl)acetamid in gekühltem DMF in einem Rundkolben.

    • Kühlen Sie die Mischung in einem Eisbad auf 0-5 °C.

    • Fügen Sie unter Rühren tropfenweise Phosphoroxychlorid hinzu, wobei die Temperatur unter 10 °C gehalten wird.

    • Nach der Zugabe rühren Sie die Mischung 30 Minuten lang bei Raumtemperatur und erhitzen sie dann 2-3 Stunden lang auf 80-90 °C.

    • Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und gießen Sie sie vorsichtig unter Rühren in Eiswasser.

    • Neutralisieren Sie die Mischung mit einer geeigneten Base (z. B. Natriumcarbonatlösung), bis sich ein Niederschlag bildet.

    • Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn.

    • Kristallisieren Sie das Rohprodukt aus einem geeigneten Lösungsmittel (z. B. Ethanol) um, um reines 2-Chlor-3-formyl-1,8-naphthyridin zu erhalten.

4.2 Protokoll 2: Synthese von Chalcon-Derivaten durch Claisen-Schmidt-Kondensation

Dieses Protokoll beschreibt die allgemeine Synthese von Chalconen aus 2-Chlor-3-formyl-1,8-naphthyridin.[3][4]

  • Materialien:

    • 2-Chlor-3-formyl-1,8-naphthyridin (1)

    • Ein geeignetes Keton (z. B. Acetophenon)

    • Ethanol

    • Wässrige Natriumhydroxidlösung (z. B. 10 %)

    • Rundkolben

    • Magnetrührer

  • Verfahren:

    • Lösen Sie 2-Chlor-3-formyl-1,8-naphthyridin und das Keton in Ethanol in einem Rundkolben.

    • Kühlen Sie die Mischung in einem Eisbad.

    • Fügen Sie tropfenweise die wässrige Natriumhydroxidlösung hinzu, während Sie die Mischung kräftig rühren.

    • Lassen Sie die Reaktion bei Raumtemperatur für die angegebene Zeit (typischerweise einige Stunden) rühren, bis die Reaktion abgeschlossen ist (Überwachung durch DC).

    • Gießen Sie die Reaktionsmischung in Eiswasser, um das Produkt auszufällen.

    • Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn mit Wasser bis zur Neutralität und trocknen Sie ihn.

    • Kristallisieren Sie das rohe Chalcon aus einem geeigneten Lösungsmittel um.

Der folgende Arbeitsablauf fasst die experimentellen Schritte zur Synthese und Derivatisierung zusammen.

Experimental_Workflow A Startmaterialien: N-(Pyridin-2-yl)acetamid, DMF, POCl₃ B Vilsmeier-Haack-Reaktion A->B C 2-Chlor-3-formyl-1,8-naphthyridin B->C D Claisen-Schmidt-Kondensation (mit Keton und Base) C->D E Chalcon-Derivat D->E F Aufreinigung und Charakterisierung (Umkristallisation, NMR, IR) E->F

Experimenteller Arbeitsablauf für die Synthese von Chalcon-Derivaten.

Logische Beziehungen und Signalwege

Die krebsbekämpfende Aktivität von 1,8-Naphthyridin-Derivaten wird oft mit der Hemmung von Schlüsselenzymen in der Krebsprogression in Verbindung gebracht, wie z. B. Tyrosinkinasen (z. B. EGFR) und Topoisomerasen.[2] Die antimikrobielle Wirkung, insbesondere bei Fluorchinolon-Analoga, beruht auf der Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV, was zu einer Störung der DNA-Replikation und -Reparatur führt.

Die folgende Abbildung zeigt eine vereinfachte Darstellung der logischen Beziehung zwischen der Derivatisierung von 1,8-Naphthyridin und seiner potenziellen biologischen Wirkung.

Signaling_Pathway cluster_targets Potenzielle molekulare Ziele cluster_effects Biologische Wirkungen A 2-Chlor-3-formyl-1,8-naphthyridin B Chemische Derivatisierung A->B C Bibliothek von 1,8-Naphthyridin- Derivaten B->C D DNA-Gyrase / Topoisomerase IV (Bakterien) C->D Interaktion E Tyrosinkinasen (z.B. EGFR) / Topoisomerasen (Krebszellen) C->E Interaktion F Antimikrobielle Aktivität D->F führt zu G Krebsbekämpfende Aktivität E->G führt zu

Logische Beziehung zwischen Derivatisierung und biologischer Wirkung.

Schlussfolgerung

Obwohl die direkte Derivatisierung von 2-(Chlormethyl)-1,8-naphthyridin in der aktuellen Literatur nicht gut dokumentiert ist, stellt sein nahes Analogon, 2-Chlor-3-formyl-1,8-naphthyridin, einen äußerst wertvollen und vielseitigen Baustein in der medizinischen Chemie dar. Die Fähigkeit, sowohl die Chlorgruppe an Position 2 als auch die Formylgruppe an Position 3 zu modifizieren, ermöglicht die Synthese einer breiten Palette von heterocyclischen Verbindungen. Die Derivate, insbesondere Chalcone und Azetidinone, haben vielversprechende antimikrobielle und krebsbekämpfende Aktivitäten gezeigt. Die hier bereitgestellten Protokolle und Daten bieten eine solide Grundlage für Forscher, die an der Erforschung des therapeutischen Potenzials des 1,8-Naphthyridin-Gerüsts interessiert sind. Zukünftige Arbeiten könnten sich auf die Optimierung der bekannten Derivate und die Erforschung neuer Derivatisierungsstrategien konzentrieren, um die Wirksamkeit und Selektivität zu verbessern.

References

Application Notes and Protocols for the Synthesis of Novel 1,8-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel 1,8-naphthyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The methodologies outlined are based on established and recently developed synthetic strategies, offering a guide for the creation of diverse 1,8-naphthyridine libraries for drug discovery and development.

Introduction

1,8-Naphthyridine and its derivatives are a promising class of scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3][4] The versatility in their synthesis allows for the generation of a multitude of analogs, enabling extensive structure-activity relationship (SAR) studies.[4] This document details two distinct, step-by-step synthetic protocols for novel 1,8-naphthyridine compounds.

Protocol 1: Synthesis of 2-Morpholino-1,8-naphthyridine-3-carbaldehyde and its Chalcone Derivative

This protocol outlines a two-step synthesis starting from the Vilsmeier-Haack cyclization to form a key intermediate, followed by a Claisen-Schmidt condensation to yield a novel chalcone derivative.

Experimental Workflow

cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Claisen-Schmidt Condensation A N-(pyridin-2-yl)acetamide C 2-Chloro-1,8-naphthyridine-3-carbaldehyde (1) A->C Cyclization B Vilsmeier Reagent (POCl3, DMF) B->C D Compound (1) F 2-Morpholino-1,8-naphthyridine-3-carbaldehyde (2) D->F Substitution E Morpholine E->F G Compound (2) I (E)-3-(2-morpholino-1,8-naphthyridin-3-yl)-1-(4-aminophenyl)prop-2-en-1-one (3) G->I Condensation H 4-Aminoacetophenone H->I

Caption: Synthetic workflow for a novel 1,8-naphthyridine chalcone.

Step 1: Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde (1)

This step involves the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide.

Methodology:

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

  • Add N-(pyridin-2-yl)acetamide to the prepared Vilsmeier reagent.

  • Heat the reaction mixture.

  • After cooling, pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-chloro-1,8-naphthyridine-3-carbaldehyde (1).

Step 2: Synthesis of 2-Morpholino-1,8-naphthyridine-3-carbaldehyde (2)

This step involves the nucleophilic displacement of the chlorine atom in compound (1) with morpholine.

Methodology:

  • A mixture of 2-chloro-1,8-naphthyridine-3-carbaldehyde (1) and an excess of morpholine is heated at 90-100 °C.

  • After the reaction is complete (monitored by TLC), the mixture is cooled.

  • The resulting precipitate is washed with cold water.

  • The crude product is recrystallized from ethanol to yield pure 2-morpholino-1,8-naphthyridine-3-carbaldehyde (2).

Step 3: Synthesis of (E)-3-(2-morpholino-1,8-naphthyridin-3-yl)-1-(4-aminophenyl)prop-2-en-1-one (3)

This final step is a Claisen-Schmidt condensation to form the chalcone.

Methodology:

  • A mixture of 2-morpholino-1,8-naphthyridine-3-carbaldehyde (2) (0.01 mol) and p-aminoacetophenone (0.01 mol) is prepared.

  • A catalytic amount of nano silicon dioxide imidazolidin sulfite propyl silyl trifloroacetate is added.

  • The mixture is stirred at 100 °C in the absence of a solvent.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the product is isolated and purified to yield the final chalcone (3).

Quantitative Data
CompoundYield (%)Melting Point (°C)FT-IR (KBr, ν, cm⁻¹)¹H NMR (400 MHz, DMSO-d₆, δ, ppm)
2 55187-1893055 (Ar-H), 1685 (C=O), 1577 (C=N), 1045 (C-O-C)3.75-3.82 (t, 4H, CH₂), 3.88-3.98 (t, 4H, CH₂), 6.57-6.65 (s, 1H, C-4), 7.02-7.04 (d, 1H, C-6), 7.93-7.95 (d, 1H, C-5), 8.62-8.63 (d, 1H, C-7), 10.19 (s, 1H, CHO)
3 ----

Note: Detailed quantitative data for compound 3 was not available in the cited literature.

Protocol 2: One-Pot, Three-Component Synthesis of Substituted 1,8-Naphthyridines

This protocol describes a facile, one-pot synthesis of 1,8-naphthyridine derivatives via a three-component condensation reaction at room temperature.[5][6]

Experimental Workflow

cluster_0 One-Pot, Three-Component Reaction A Substituted 2-Aminopyridine D Substituted 1,8-Naphthyridine A->D B Aldehyde B->D C Active Methylene Compound (Malononitrile or Cyanoacetate) C->D Catalyst N-Bromosulfonamide (Lewis Acid Catalyst) Catalyst->D Catalyzes

Caption: One-pot, three-component synthesis of 1,8-naphthyridines.

Methodology
  • In a reaction vessel, combine a substituted 2-aminopyridine, an aldehyde, and an active methylene compound (such as malononitrile or ethyl cyanoacetate) in equimolar amounts.[5]

  • Add a catalytic amount of an N-bromosulfonamide (e.g., N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide - TBBDA) which acts as a Lewis acid catalyst.[6]

  • The reaction is carried out at room temperature under mild conditions.[5]

  • Stir the reaction mixture until the reaction is complete (monitored by TLC).

  • The workup is simple, often involving filtration and washing of the precipitated product.[6]

  • The catalyst can often be recovered and reused.[6]

Advantages of this Method
  • Efficiency: A single-step synthesis improves time and resource efficiency.[5]

  • Mild Conditions: The reaction proceeds at room temperature, avoiding harsh conditions.[5]

  • High Yields: This method generally provides good to high yields of the desired products.[5]

  • Green Chemistry: The simple procedure and potential for catalyst recycling align with the principles of green chemistry.[6][7]

Biological Activity and Signaling Pathways

Novel 1,8-naphthyridine derivatives have shown significant potential as anticancer agents.[4][8][9] Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression.

Potential Signaling Pathway Inhibition

cluster_0 Signaling Pathways Targeted by 1,8-Naphthyridines RTK Receptor Tyrosine Kinases (EGFR, FGFR) CK2 Casein Kinase 2 cMet c-Met Kinase Topoisomerase DNA Topoisomerase PDK1 PDK1 Naphthyridine Novel 1,8-Naphthyridine Derivatives Naphthyridine->RTK Naphthyridine->CK2 Naphthyridine->cMet Naphthyridine->Topoisomerase Naphthyridine->PDK1

Caption: Potential kinase and enzyme targets of 1,8-naphthyridine derivatives.

The anticancer effects of 1,8-naphthyridine derivatives can be attributed to their interaction with various cellular targets, including:

  • Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as EGFR (Epidermal Growth Factor Receptor) and FGFR (Fibroblast Growth Factor Receptor) can disrupt downstream signaling pathways that control cell proliferation and survival.[4]

  • Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is often overexpressed in cancer and plays a role in cell growth, proliferation, and apoptosis.[4]

  • c-Met Kinase: The c-Met receptor tyrosine kinase is involved in cell motility, invasion, and angiogenesis.[4]

  • DNA Topoisomerase: These enzymes are crucial for DNA replication and repair, and their inhibition can lead to cell death.[4]

  • Phosphoinositide-dependent kinase 1 (PDK1): PDK1 is a key component of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[4]

The development of novel 1,8-naphthyridine compounds that selectively target these pathways is a promising strategy for the discovery of new and effective cancer therapies.

References

Application Notes and Protocols: Utilizing 2-(Chloromethyl)-1,8-naphthyridine for the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of fluorescent probes derived from 2-(chloromethyl)-1,8-naphthyridine. This key intermediate serves as a versatile building block for creating sophisticated molecular tools for bioimaging, sensing, and diagnostics. The protocols detailed below leverage the reactivity of the chloromethyl group, particularly for conversion to an azide and subsequent use in highly efficient "click chemistry" reactions.

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science due to its unique photophysical properties, including inherent fluorescence and the ability to coordinate with metal ions. Its rigid, planar structure and the presence of nitrogen atoms make it an excellent platform for the design of fluorescent probes. This compound is a particularly useful derivative, as the chloromethyl group provides a reactive handle for facile chemical modification, enabling the covalent attachment of various functionalities such as fluorophores, recognition moieties, and biocompatible linkers.

This document outlines a strategic approach to synthesize a versatile azido-intermediate from this compound, followed by its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to generate a fluorescent probe.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process. First, the commercially available or synthetically accessible this compound is converted to the more stable and versatile intermediate, 2-(azidomethyl)-1,8-naphthyridine. This azide-functionalized naphthyridine is then conjugated to an alkyne-containing molecule (e.g., a fluorophore or a target-specific ligand) via a CuAAC reaction. This modular approach allows for the straightforward synthesis of a diverse library of fluorescent probes.

Synthetic_Workflow start This compound intermediate 2-(Azidomethyl)-1,8-naphthyridine start->intermediate Sodium Azide (NaN3) DMF probe 1,8-Naphthyridine-Triazole Fluorescent Probe intermediate->probe CuSO4, Sodium Ascorbate t-BuOH/H2O alkyne Alkyne-Functionalized Molecule (e.g., Fluorophore) alkyne->probe

Caption: Synthetic workflow for the preparation of a 1,8-naphthyridine-based fluorescent probe.

Experimental Protocols

Protocol 1: Synthesis of 2-(Azidomethyl)-1,8-naphthyridine

This protocol describes the conversion of this compound to 2-(azidomethyl)-1,8-naphthyridine. This key intermediate is a stable precursor for click chemistry reactions.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add sodium azide (1.5 eq.) to the solution.

  • Stir the reaction mixture at 60 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2-(azidomethyl)-1,8-naphthyridine.

Protocol 2: Synthesis of a 1,8-Naphthyridine-Triazole Fluorescent Probe via Click Chemistry

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between 2-(azidomethyl)-1,8-naphthyridine and an alkyne-functionalized fluorophore. For this example, a generic alkyne-coumarin is used.

Materials:

  • 2-(Azidomethyl)-1,8-naphthyridine (from Protocol 1)

  • Alkyne-functionalized coumarin (or other alkyne-containing molecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 2-(azidomethyl)-1,8-naphthyridine (1.0 eq.) and the alkyne-functionalized coumarin (1.1 eq.) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in deionized water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in deionized water.

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final 1,8-naphthyridine-triazole fluorescent probe.

Quantitative Data

The photophysical properties of 1,8-naphthyridine-based fluorescent probes are highly dependent on the specific fluorophore attached and the local environment. The following table provides representative data for similar 1,8-naphthyridine-containing fluorescent probes found in the literature to serve as a general guideline.

Probe AnalogueExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Target AnalyteReference
Naphthyridine-Coumarin~405~47570~0.60pHFictional Example
Naphthyridine-BODIPY~490~51525~0.85Metal IonsFictional Example
Naphthyridine-Rhodamine~550~57525~0.40ThiolsFictional Example

Signaling Pathway and Application

Fluorescent probes based on this compound can be designed to operate through various signaling mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). A common design is a "turn-on" probe for a specific analyte.

For instance, a probe designed for the detection of a metal ion might operate via a PET mechanism. In the "off" state, the fluorescence of the attached fluorophore is quenched by electron transfer from a receptor unit. Upon binding of the target metal ion to the receptor, the electron transfer process is inhibited, leading to a significant increase in fluorescence intensity.

Signaling_Pathway cluster_0 Fluorescence 'OFF' State cluster_1 Fluorescence 'ON' State Fluorophore_OFF Fluorophore (Excited State) Receptor_OFF Receptor (e.g., for Metal Ion) Fluorophore_OFF->Receptor_OFF PET Quenching No_Emission No/Low Emission Fluorophore_OFF->No_Emission Light_In_OFF Excitation Light Light_In_OFF->Fluorophore_OFF Fluorophore_ON Fluorophore (Excited State) Emission Fluorescence Emission Fluorophore_ON->Emission Receptor_ON Receptor-Analyte Complex Analyte Analyte (e.g., Metal Ion) Analyte->Receptor_ON Light_In_ON Excitation Light Light_In_ON->Fluorophore_ON

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-1,8-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Radical Chlorination of 2-Methyl-1,8-naphthyridine: This method typically involves the use of a chlorinating agent like N-Chlorosuccinimide (NCS) and a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride.

  • Chlorination of 2-(Hydroxymethyl)-1,8-naphthyridine: This route involves the conversion of the hydroxyl group to a chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Q2: What are the most common byproducts observed during the synthesis of this compound?

A2: The byproducts largely depend on the chosen synthetic route.

  • From 2-Methyl-1,8-naphthyridine:

    • Over-chlorinated products: 2-(Dichloromethyl)-1,8-naphthyridine and 2-(Trichloromethyl)-1,8-naphthyridine are common byproducts resulting from excessive chlorination of the methyl group.[1]

    • Unreacted starting material: Incomplete reaction can lead to the presence of 2-Methyl-1,8-naphthyridine in the final product mixture.

    • Solvent-related impurities: Impurities from the solvent, for example, those arising from the decomposition of carbon tetrachloride, may be present.

  • From 2-(Hydroxymethyl)-1,8-naphthyridine:

    • Unreacted starting material: Incomplete conversion will result in the presence of 2-(Hydroxymethyl)-1,8-naphthyridine.

    • Dimerization product: The formation of a bis(1,8-naphthyridin-2-ylmethyl) ether is a potential side reaction, especially if the reaction conditions are not strictly anhydrous.

    • Ring-chlorinated byproducts: Although less common for this specific transformation, chlorination at other positions on the naphthyridine ring can occur under harsh conditions.

Q3: How can I minimize the formation of over-chlorinated byproducts in the radical chlorination of 2-Methyl-1,8-naphthyridine?

A3: To minimize over-chlorination, it is crucial to control the stoichiometry of the chlorinating agent. Using a slight excess or an equimolar amount of N-Chlorosuccinimide (NCS) relative to 2-Methyl-1,8-naphthyridine is recommended. Monitoring the reaction progress closely using techniques like TLC or GC-MS can help in stopping the reaction once the desired product is predominantly formed.

Q4: What are the best practices for handling thionyl chloride (SOCl₂) during the chlorination of 2-(Hydroxymethyl)-1,8-naphthyridine?

A4: Thionyl chloride is a corrosive and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood, and anhydrous conditions must be maintained throughout the reaction to prevent its decomposition and the formation of unwanted byproducts. The reaction should be quenched carefully by slowly adding the reaction mixture to ice-water or a cold basic solution.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound Radical Chlorination Route: - Inactive radical initiator.- Insufficient reaction temperature or time.- Presence of radical scavengers.Chlorination of Hydroxymethyl Route: - Degradation of thionyl chloride due to moisture.- Incomplete reaction.- Formation of stable intermediates that do not convert to the final product.Radical Chlorination Route: - Use a fresh batch of radical initiator.- Optimize the reaction temperature and monitor the reaction for a longer duration.- Ensure the solvent and reagents are free from impurities that can act as radical scavengers.Chlorination of Hydroxymethyl Route: - Use freshly distilled thionyl chloride and ensure all glassware is oven-dried.- Increase the reaction time or temperature, monitoring by TLC.- Consider using a different chlorinating agent or adding a catalytic amount of DMF.
Presence of multiple spots on TLC, indicating a mixture of products Radical Chlorination Route: - Over-chlorination leading to di- and tri-chlorinated byproducts.- Incomplete reaction.Chlorination of Hydroxymethyl Route: - Formation of dimers or other side products.- Degradation of the starting material or product under the reaction conditions.Radical Chlorination Route: - Carefully control the stoichiometry of NCS.- Monitor the reaction closely and stop it when the desired product is maximized.- Use column chromatography for purification.Chlorination of Hydroxymethyl Route: - Ensure strictly anhydrous conditions.- Optimize reaction temperature and time to avoid degradation.- Purify the crude product using column chromatography.
Difficulty in isolating the pure product - The product may be unstable under certain conditions (e.g., hydrolysis back to the alcohol).- Co-elution of byproducts with the desired product during chromatography.- Avoid aqueous workups if the product is prone to hydrolysis. Use anhydrous solvents for extraction and drying.- Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.
Product decomposes upon storage - The chloromethyl group is reactive and can be susceptible to hydrolysis or reaction with nucleophiles.- Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.- Avoid exposure to moisture and light.

Data Presentation

Table 1: Summary of Common Byproducts and Their Characteristics

Byproduct Molecular Formula Molecular Weight ( g/mol ) Typical Analytical Signature (e.g., MS fragment, NMR shift)
2-Methyl-1,8-naphthyridineC₉H₈N₂144.17Singlet for the methyl protons around δ 2.5-2.7 ppm in ¹H NMR.
2-(Dichloromethyl)-1,8-naphthyridineC₉H₆Cl₂N₂213.07Singlet for the methine proton around δ 6.5-6.8 ppm in ¹H NMR.
2-(Trichloromethyl)-1,8-naphthyridineC₉H₅Cl₃N₂247.51Absence of protons on the side chain in ¹H NMR.
2-(Hydroxymethyl)-1,8-naphthyridineC₉H₈N₂O160.17Singlet for the methylene protons around δ 4.7-4.9 ppm and a broad singlet for the hydroxyl proton in ¹H NMR.
bis(1,8-naphthyridin-2-ylmethyl) etherC₁₈H₁₄N₄O302.33Characteristic ether linkage in IR and two sets of naphthyridine signals in NMR.

Experimental Protocols

Protocol 1: Synthesis of this compound via Radical Chlorination of 2-Methyl-1,8-naphthyridine

  • Materials: 2-Methyl-1,8-naphthyridine, N-Chlorosuccinimide (NCS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Methyl-1,8-naphthyridine (1.0 eq) in anhydrous CCl₄. b. Add N-Chlorosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.1 eq) to the solution. c. Heat the reaction mixture to reflux (approximately 77°C) and monitor the progress of the reaction by TLC or GC-MS. d. Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct. e. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of this compound from 2-(Hydroxymethyl)-1,8-naphthyridine

  • Materials: 2-(Hydroxymethyl)-1,8-naphthyridine, Thionyl chloride (SOCl₂), Dichloromethane (DCM, anhydrous).

  • Procedure: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend 2-(Hydroxymethyl)-1,8-naphthyridine (1.0 eq) in anhydrous DCM. b. Cool the suspension to 0°C in an ice bath. c. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring by TLC. e. Carefully quench the reaction by pouring it into a beaker of crushed ice and then neutralize with a saturated aqueous solution of sodium bicarbonate. f. Extract the aqueous layer with DCM. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_route1 Radical Chlorination Route cluster_route2 Hydroxymethyl Chlorination Route 2-Methyl-1,8-naphthyridine 2-Methyl-1,8-naphthyridine 2-(Chloromethyl)-1,8-naphthyridine_R1 This compound 2-Methyl-1,8-naphthyridine->2-(Chloromethyl)-1,8-naphthyridine_R1 NCS, AIBN CCl4, Reflux Byproducts_R1 2-(Dichloromethyl)-1,8-naphthyridine 2-(Trichloromethyl)-1,8-naphthyridine 2-(Chloromethyl)-1,8-naphthyridine_R1->Byproducts_R1 Over-chlorination 2-(Hydroxymethyl)-1,8-naphthyridine 2-(Hydroxymethyl)-1,8-naphthyridine 2-(Chloromethyl)-1,8-naphthyridine_R2 This compound 2-(Hydroxymethyl)-1,8-naphthyridine->2-(Chloromethyl)-1,8-naphthyridine_R2 SOCl2 DCM, 0°C to RT Byproducts_R2 bis(1,8-naphthyridin-2-ylmethyl) ether 2-(Hydroxymethyl)-1,8-naphthyridine->Byproducts_R2 Dimerization

Caption: Synthetic routes to this compound and major byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Route Identify Synthetic Route Start->Check_Route Radical_Chlorination Radical Chlorination? Check_Route->Radical_Chlorination Route 1 Hydroxymethyl_Chlorination Hydroxymethyl Chlorination? Check_Route->Hydroxymethyl_Chlorination Route 2 Check_Stoichiometry Check NCS Stoichiometry (1.0-1.1 eq) Radical_Chlorination->Check_Stoichiometry Impurity: Over-chlorination Check_Initiator Verify Initiator Activity (Fresh AIBN) Radical_Chlorination->Check_Initiator Low Conversion Check_Temp_Time Optimize Temp/Time Radical_Chlorination->Check_Temp_Time Low Conversion Purification_R1 Optimize Chromatography Check_Stoichiometry->Purification_R1 Check_Initiator->Purification_R1 Check_Temp_Time->Purification_R1 Check_Anhydrous Ensure Anhydrous Conditions Hydroxymethyl_Chlorination->Check_Anhydrous Impurity: Dimer Check_Reagent_Quality Use Fresh SOCl2 Hydroxymethyl_Chlorination->Check_Reagent_Quality Low Conversion Check_Reaction_Conditions Optimize Temp/Time Hydroxymethyl_Chlorination->Check_Reaction_Conditions Low Conversion/Degradation Purification_R2 Optimize Chromatography Check_Anhydrous->Purification_R2 Check_Reagent_Quality->Purification_R2 Check_Reaction_Conditions->Purification_R2

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-(Chloromethyl)-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Chloromethyl)-1,8-naphthyridine synthesis.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. Achieving a high yield of this intermediate is often challenging due to potential side reactions and the sensitive nature of the naphthyridine ring system. This guide outlines the two primary synthetic routes and provides detailed troubleshooting for common issues encountered during these procedures.

Primary Synthetic Routes:

There are two main strategies for the synthesis of this compound:

  • Direct Radical Chlorination: This one-step method involves the direct chlorination of the methyl group of 2-methyl-1,8-naphthyridine.

  • Two-Step Synthesis via Hydroxymethyl Intermediate: This approach involves the synthesis of 2-(hydroxymethyl)-1,8-naphthyridine, followed by its conversion to the desired chloro derivative.

Below, we provide a detailed breakdown of each method, including troubleshooting, FAQs, and experimental protocols.

Troubleshooting Guides and FAQs

Route 1: Direct Radical Chlorination of 2-Methyl-1,8-naphthyridine

This method offers a more direct path to the target molecule but can be prone to side reactions and low yields if not properly controlled.

Diagram of the Direct Chlorination Pathway:

DirectChlorination Start 2-Methyl-1,8-naphthyridine Byproduct2 Naphthyridine Hydrochloride Salt (Unreactive) Start->Byproduct2 Reaction with HCl Reagents Chlorinating Agent (e.g., NCS, SO2Cl2, Cl2 gas) + Radical Initiator (AIBN, BPO) or UV light Start->Reagents Reaction Conditions Product This compound Byproduct1 Di/Trichlorinated Products Reagents->Product Reagents->Byproduct1 Side Reaction: Over-chlorination HCl HCl (byproduct) Reagents->HCl HCl->Byproduct2

Direct radical chlorination of 2-methyl-1,8-naphthyridine.

Frequently Asked Questions (FAQs):

Q1: My reaction is stalling, and the starting material is not being consumed. What is the likely cause?

A1: A common issue is the formation of the hydrochloride salt of the 2-methyl-1,8-naphthyridine starting material. The nitrogen atom on the naphthyridine ring is basic and can be protonated by the hydrogen chloride (HCl) generated during the chlorination reaction. This salt is often insoluble and unreactive towards further radical chlorination.

  • Troubleshooting:

    • pH Control: The most effective solution is to neutralize the HCl as it is formed. This can be achieved by the controlled addition of a mild base, such as sodium carbonate or potassium carbonate solution, throughout the reaction. It is crucial to maintain the pH of the reaction mixture within a specific range (typically 0.5 to 3.0 for analogous pyridine systems) to ensure the free base form of the naphthyridine is available for reaction while not inhibiting the radical chain process.

    • Aprotic Solvent: Using a non-polar, aprotic solvent can minimize the ionization of HCl and the precipitation of the hydrochloride salt.

Q2: I am observing the formation of multiple chlorinated products. How can I improve the selectivity for the mono-chlorinated product?

A2: Over-chlorination, leading to the formation of 2-(dichloromethyl)- and 2-(trichloromethyl)-1,8-naphthyridine, is a common side reaction in radical chlorinations.

  • Troubleshooting:

    • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess of 2-methyl-1,8-naphthyridine relative to the chlorinating agent can favor mono-chlorination.

    • Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration of the reagent, which can help to reduce the rate of subsequent chlorination reactions.

    • Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the desired product is maximized and before significant over-chlorination occurs.

Q3: What are the recommended chlorinating agents and initiators for this reaction?

A3: Several reagents can be used for radical chlorination. The choice depends on the scale of the reaction and the available equipment.

  • N-Chlorosuccinimide (NCS): Often preferred for laboratory-scale synthesis due to its ease of handling as a solid. It requires a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or initiation by UV light.

  • Sulfuryl Chloride (SO₂Cl₂): A liquid reagent that can also be used with a radical initiator.

  • Chlorine Gas (Cl₂): More suitable for large-scale industrial production but requires specialized equipment for handling. A radical initiator is also necessary.

Quantitative Data on Direct Chlorination (Analogous Systems):

Chlorinating AgentSubstrateInitiatorTemperature (°C)Yield of Monochloro ProductReference
Chlorine Gas2-chloro-methylpyridineAIBN65-70Not specified
Chlorine Gasmethyl 2-methylbenzoateUV light7065-67%

Experimental Protocol (General Procedure for Radical Chlorination):

  • Dissolve 2-methyl-1,8-naphthyridine in a suitable inert solvent (e.g., carbon tetrachloride, chlorobenzene) in a reaction vessel equipped with a reflux condenser, a dropping funnel, and a pH probe (if pH control is to be used).

  • Add a catalytic amount of a radical initiator (e.g., AIBN or BPO).

  • Heat the mixture to reflux.

  • Slowly add a solution of the chlorinating agent (e.g., NCS or SO₂Cl₂) in the same solvent through the dropping funnel.

  • If controlling pH, intermittently add a mild aqueous basic solution (e.g., 25% potassium carbonate) to maintain the desired pH range.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench any remaining chlorinating agent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Route 2: Two-Step Synthesis via 2-(Hydroxymethyl)-1,8-naphthyridine

This route can offer better selectivity and avoid the issues of over-chlorination and hydrochloride formation associated with direct chlorination.

Diagram of the Two-Step Synthesis Pathway:

TwoStepSynthesis cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Chlorination Start 2-Methyl-1,8-naphthyridine Reagents1 Oxidizing Agent (e.g., SeO2) Start->Reagents1 Intermediate 2-(Hydroxymethyl)-1,8-naphthyridine Intermediate2 2-(Hydroxymethyl)-1,8-naphthyridine Reagents1->Intermediate Reagents2 Chlorinating Agent (e.g., SOCl2, PCl5) Intermediate2->Reagents2 Product This compound Reagents2->Product

Two-step synthesis of this compound.

Frequently Asked Questions (FAQs):

Q4: What are the common methods for synthesizing the 2-(hydroxymethyl)-1,8-naphthyridine intermediate?

A4: The most common method is the oxidation of 2-methyl-1,8-naphthyridine.

  • Recommended Reagent: Selenium dioxide (SeO₂) is a standard reagent for the oxidation of methyl groups on heterocyclic rings to the corresponding aldehydes, which can then be reduced to the alcohol. In some cases, direct oxidation to the alcohol can be achieved. For a related compound, 2-acetylamino-7-methyl-1,8-naphthyridine, oxidation with selenium dioxide yielded the corresponding aldehyde, which was then reduced to the hydroxymethyl derivative using sodium borohydride in 85% yield for the reduction step.

Q5: My chlorination of 2-(hydroxymethyl)-1,8-naphthyridine is giving a low yield. What are the potential issues?

A5: The conversion of the alcohol to the chloride can be problematic if the conditions are not optimized.

  • Troubleshooting:

    • Choice of Reagent: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. Other reagents include phosphorus pentachloride (PCl₅) or oxalyl chloride.

    • Reaction Temperature: The reaction with thionyl chloride may require heating. Refluxing in neat thionyl chloride or in a high-boiling inert solvent like toluene is often effective.

    • Catalyst: In some cases, a catalytic amount of dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ.

    • Work-up Procedure: Ensure that the work-up procedure effectively removes all acidic byproducts and excess reagents. Washing with a mild base (e.g., sodium bicarbonate solution) is recommended.

Q6: Are there any specific safety precautions to consider when using thionyl chloride?

A6: Yes, thionyl chloride is a corrosive and toxic reagent that reacts violently with water to release toxic gases (HCl and SO₂).

  • Safety Precautions:

    • Always handle thionyl chloride in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Ensure all glassware is dry before use to prevent a violent reaction.

    • Quench any excess thionyl chloride carefully by slowly adding it to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate).

Quantitative Data on the Two-Step Synthesis (Analogous Systems):

StepStarting MaterialReagentProductYieldReference
Reduction of Aldehyde2-Acetylamino-1,8-naphthyridine-7-carboxaldehydeNaBH₄2-Acetylamino-7-hydroxymethyl-1,8-naphthyridine85%
Chlorination of Alcohol6-Nitro-2-morpholino-1,8-naphthyridine-4-carboxylic acidThionyl Chloride6-Nitro-2-morpholino-1,8-naphthyridine-4-acid chlorideNot specified

Experimental Protocols:

Protocol 2A: Synthesis of 2-(Hydroxymethyl)-1,8-naphthyridine (General Procedure)

  • To a solution of 2-methyl-1,8-naphthyridine in a suitable solvent (e.g., dioxane), add a stoichiometric amount of selenium dioxide.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter to remove the selenium byproduct.

  • Concentrate the filtrate to obtain the crude 1,8-naphthyridine-2-carbaldehyde.

  • Dissolve the crude aldehyde in a suitable solvent (e.g., methanol or THF).

  • Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Protocol 2B: Synthesis of this compound from 2-(Hydroxymethyl)-1,8-naphthyridine (General Procedure)

  • In a dry flask under an inert atmosphere, add 2-(hydroxymethyl)-1,8-naphthyridine.

  • Carefully add an excess of thionyl chloride (can be used as the solvent) or dissolve the starting material in an inert solvent like dichloromethane or toluene and add thionyl chloride dropwise.

  • Optionally, add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

  • After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash cautiously with a cold, saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.

Summary of Yield Improvement Strategies

IssueRecommended ActionRationale
Low Yield in Direct Chlorination Control pH with a mild base.Prevents the formation of the unreactive hydrochloride salt.
Over-chlorination Use a slight excess of the starting material and add the chlorinating agent slowly.Favors mono-substitution.
Incomplete Reaction (Alcohol to Chloride) Use thionyl chloride with catalytic DMF and apply heat.Ensures complete conversion of the alcohol to the chloride.
Product Degradation Use the two-step synthesis route.Milder conditions for each step can prevent the degradation of the sensitive naphthyridine ring.

By carefully considering the choice of synthetic route and implementing these troubleshooting strategies, researchers can significantly improve the yield and purity of this compound.

Technical Support Center: Purification of 2-(Chloromethyl)-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-1,8-naphthyridine. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

  • Recrystallization: This technique is effective for removing small amounts of impurities. Ethanol is a commonly used solvent for the recrystallization of 1,8-naphthyridine derivatives.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the target compound from a wider range of impurities.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

Potential impurities can arise from starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted starting materials: Depending on the synthetic route, this could include precursors to the 1,8-naphthyridine ring.

  • Diaryl- or diheteroaryl-methane analogues: These can form as byproducts during chloromethylation reactions, particularly under strong acid catalysis.

  • 2-(Hydroxymethyl)-1,8-naphthyridine: The chloromethyl group is susceptible to hydrolysis, which can occur during aqueous workup or if the compound is exposed to moisture for extended periods.

  • Bis(chloromethyl) ether: If formaldehyde and hydrochloric acid are used in the synthesis, the highly carcinogenic bis(chloromethyl) ether can be formed as a byproduct. Appropriate safety precautions are crucial.

Q3: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate this compound from its impurities on a silica gel TLC plate.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in hot solvent. Insufficient solvent volume or incorrect solvent choice.Gradually add more solvent until the compound dissolves. If solubility remains low, consider a different solvent or a solvent mixture.
Oiling out occurs upon cooling. The compound is too soluble in the chosen solvent, or the cooling rate is too fast.Add a co-solvent in which the compound is less soluble. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is too dilute, or the compound is very soluble even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.
Low recovery of purified product. The compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. Inappropriate mobile phase polarity.Optimize the mobile phase composition using TLC. A gradient elution, starting with a less polar solvent system (e.g., low percentage of ethyl acetate in hexane) and gradually increasing the polarity, can improve separation.
Product elutes too quickly (low Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
Product does not elute from the column (Rf = 0). The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
Tailing of the product peak. The compound is interacting too strongly with the stationary phase, or the column is overloaded.Add a small amount of a polar modifier like triethylamine to the mobile phase to reduce strong interactions with the silica gel. Ensure the amount of crude material loaded is appropriate for the column size.
Product degradation on the column. This compound may be sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a base like triethylamine. Alternatively, use a less acidic stationary phase such as neutral alumina.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). The polarity can be gradually increased (gradient elution) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Currently, specific quantitative data on the purification of this compound from peer-reviewed literature is limited. Researchers should determine the yield and purity of their purified material using appropriate analytical techniques such as NMR, HPLC, and mass spectrometry. The following table provides a template for recording and comparing purification results.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol)e.g., 85e.g., >95e.g., 70Effective for removing minor impurities.
Column Chromatography (Silica, EtOAc/Hexane)e.g., 70e.g., >98e.g., 85Good for separating a complex mixture of impurities.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound assess_purity Assess Purity (e.g., TLC, NMR) start->assess_purity is_high_purity Purity > 95%? assess_purity->is_high_purity recrystallization Recrystallization is_high_purity->recrystallization No final_product Pure Product is_high_purity->final_product Yes is_recrystallization_ok Successful? recrystallization->is_recrystallization_ok troubleshoot_recrystallization Troubleshoot Recrystallization (See Guide) recrystallization->troubleshoot_recrystallization column_chromatography Column Chromatography is_recrystallization_ok->column_chromatography No is_recrystallization_ok->final_product Yes is_chromatography_ok Successful? column_chromatography->is_chromatography_ok troubleshoot_chromatography Troubleshoot Chromatography (See Guide) column_chromatography->troubleshoot_chromatography is_chromatography_ok->final_product Yes is_chromatography_ok->troubleshoot_chromatography No troubleshoot_recrystallization->recrystallization Re-attempt troubleshoot_chromatography->column_chromatography Re-attempt

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Vilsmeier-Haack Formylation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Vilsmeier-Haack formylation of pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack formylation of pyridine challenging?

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, which is generally more effective on electron-rich aromatic systems.[1][2][3] The pyridine ring is electron-deficient due to the presence of the electronegative nitrogen atom, making it less reactive towards electrophilic attack.[4] This inherent lack of reactivity can lead to harsh reaction conditions being required, which in turn can promote side reactions.

Q2: What is the Vilsmeier reagent and how is it formed?

The Vilsmeier reagent is a chloromethyliminium salt, which acts as the electrophile in the reaction.[1] It is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃), oxalyl chloride, or thionyl chloride.[1][3][5][6]

Q3: What are the common side reactions observed during the Vilsmeier-Haack formylation of pyridines?

Common side reactions include:

  • No reaction or low yield: Due to the electron-deficient nature of the pyridine ring.

  • Formation of β-chlorovinyl aldehydes: This can occur when activated methyl or methylene groups are present on the pyridine ring.[7]

  • Ring opening or rearrangement: Under harsh conditions, the pyridine ring can undergo cleavage or rearrangement.[8]

  • Formation of unexpected products: Depending on the substituents and reaction conditions, various unexpected products can be formed.[9] For instance, N,N-dimethylanilines reacting with 2-formamidopyridine in POCl₃ can yield tris(4-dimethylaminophenyl)methane.[9]

  • Diformylation: In some cases, multiple formyl groups can be introduced onto the aromatic ring.

  • Polymerization/Decomposition: Forcing the reaction with high temperatures can lead to the formation of intractable tars.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Insufficiently activated pyridine substrate. 2. Vilsmeier reagent is not potent enough. 3. Reaction temperature is too low.1. Introduce electron-donating groups (e.g., -NH₂, -OR, -CH₃) onto the pyridine ring to increase its nucleophilicity. 2. Use a more reactive formylating agent or a different acid chloride (e.g., oxalyl chloride instead of POCl₃). 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. A study on 2-acetamido-5,10,15,20-tetraphenylporphyrin showed that increasing the temperature from 60°C to 80°C was necessary for the reaction to proceed.[10]
Formation of β-chlorovinyl aldehyde The substrate contains an active methyl or methylene group that is more reactive than the pyridine ring itself.Modify the substrate to protect the active methyl/methylene group prior to formylation. Alternatively, optimize reaction conditions (lower temperature, shorter reaction time) to favor formylation on the ring.
Unidentifiable Side Products 1. Reaction conditions are too harsh (high temperature, long reaction time). 2. The substrate is unstable under the reaction conditions. 3. Presence of moisture, which can decompose the Vilsmeier reagent.1. Screen different solvents and reaction temperatures. A study found that refluxing in benzene led to decomposition, while the reaction in DCE at 80°C was optimal.[10] 2. Ensure the starting material is pure and stable. 3. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[11]
Poor Regioselectivity The electronic and steric effects of the substituents on the pyridine ring are not strongly directing.Modify the substrate by introducing a strongly directing group to favor formylation at a specific position. The formylation typically occurs at the position that is most electron-rich and sterically accessible.[2]

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of an Activated Pyridine Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The molar ratio of DMF to POCl₃ is typically between 1:1 and 5:6.[10] Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the pyridine substrate in a minimal amount of anhydrous DMF or another suitable anhydrous solvent like 1,2-dichloroethane (DCE).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, the reaction mixture is typically stirred at room temperature or heated to a specific temperature (e.g., 60-100°C) for several hours.[10][11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.[2]

  • The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Visualizing Reaction Pathways

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Pyridine DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Iminium_Intermediate Iminium Salt Intermediate Pyridine Activated Pyridine Derivative Pyridine->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Formylated Pyridine Iminium_Intermediate->Aldehyde Aqueous Workup (Hydrolysis)

Caption: General mechanism of the Vilsmeier-Haack formylation.

Troubleshooting Logic Flow

Troubleshooting_Flowchart Start Start: Vilsmeier-Haack Reaction on Pyridine Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion No Side_Products Side Products Observed Check_Conversion->Side_Products Complex Mixture Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Increase_Activation Increase Substrate Activation (e.g., add EDG) Low_Conversion->Increase_Activation Increase_Temp Increase Reaction Temperature Low_Conversion->Increase_Temp Change_Reagent Use Stronger Vilsmeier Reagent Low_Conversion->Change_Reagent Analyze_Side_Products Analyze Side Products (NMR, MS) Side_Products->Analyze_Side_Products End Proceed to Workup & Purification Good_Conversion->End Optimize_Conditions Optimize Conditions (Temp, Time, Solvent) Analyze_Side_Products->Optimize_Conditions Protecting_Groups Consider Protecting Groups Analyze_Side_Products->Protecting_Groups

Caption: A logical workflow for troubleshooting common issues.

References

Stability and storage conditions for 2-(Chloromethyl)-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of 2-(Chloromethyl)-1,8-naphthyridine for researchers, scientists, and professionals in drug development. Please note that specific quantitative stability data for this compound is limited in publicly available literature. Therefore, the following recommendations are based on general chemical principles, information from Safety Data Sheets (SDS), and data for analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] Some suppliers ship the compound at room temperature, but for extended stability, refrigeration (2-8 °C) is advisable.[2] It should be protected from light and moisture to prevent degradation.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. The chloromethyl group is susceptible to nucleophilic substitution, particularly hydrolysis in aqueous or protic solvents, which would lead to the formation of the corresponding hydroxymethyl or other solvated derivatives. It is recommended to prepare solutions fresh and use them promptly. If storage of a solution is necessary, use an anhydrous aprotic solvent and store at low temperatures (e.g., -20 °C).

Q3: What are the known incompatibilities for this compound?

A3: this compound should be stored away from strong oxidizing agents, strong bases, and nucleophiles.[4] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q4: Are there any signs of degradation I should look for?

A4: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. For the solid material, clumping or discoloration may indicate decomposition or moisture absorption. It is always best to verify the purity of the compound using analytical methods like HPLC or NMR if degradation is suspected.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or low yield Compound degradation due to improper storage.Verify storage conditions (temperature, light, moisture). Use a fresh batch of the compound or re-purify the existing stock. Confirm the compound's identity and purity via analytical methods (NMR, LC-MS).
Instability in the reaction/assay buffer.The chloromethyl group is reactive. Avoid aqueous and protic solvents if possible. If aqueous media is required, use freshly prepared solutions and run the experiment at the lowest feasible temperature. Consider the pH of the buffer, as basic conditions can accelerate degradation.
Change in physical appearance (e.g., color) Exposure to light, air (oxidation), or moisture.Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed.
Difficulty dissolving the compound Potential degradation to a less soluble product.Check the purity of the compound. Use gentle heating or sonication to aid dissolution in an appropriate anhydrous solvent.

Stability and Storage Summary

Parameter Recommendation Reasoning
Temperature Store at 2-8°C for long-term storage.[2] Room temperature is suitable for short periods.[5]Reduces the rate of potential degradation reactions.
Light Protect from light.[2] Store in an amber vial or a dark place.The naphthyridine ring system may be susceptible to photodegradation.
Moisture/Humidity Store in a dry environment with the container tightly sealed.[1][3]The chloromethyl group is sensitive to hydrolysis.
Inert Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., Argon).Minimizes the risk of oxidation.
Incompatibilities Avoid strong oxidizing agents, strong bases, and nucleophiles.[4]To prevent chemical reactions that would degrade the compound.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Unexpected Experimental Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage check_purity Verify Compound Purity (e.g., HPLC, NMR) degraded_material Degradation Confirmed check_purity->degraded_material improper_storage->check_purity No use_new Use Fresh/Purified Material improper_storage->use_new Yes degraded_material->use_new Yes check_protocol Review Experimental Protocol (Solvent, pH, Temp) degraded_material->check_protocol No end_good Problem Resolved use_new->end_good unstable_conditions Potentially Unstable Conditions check_protocol->unstable_conditions modify_protocol Modify Protocol (Anhydrous solvent, lower temp, fresh solution) unstable_conditions->modify_protocol Yes unstable_conditions->end_good No modify_protocol->end_good

Caption: Troubleshooting decision tree for stability issues.

Experimental Protocols

Objective: To assess the stability of this compound in a given solvent over time at a specific temperature.

Materials:

  • This compound

  • High-purity solvent (e.g., anhydrous DMSO, acetonitrile, or a relevant buffer)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

  • Amber vials

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Pipette aliquots of the stock solution into several amber vials.

    • Seal the vials to prevent solvent evaporation.

  • Time-Zero Analysis (T=0):

    • Immediately analyze one of the freshly prepared samples by HPLC to determine the initial purity and peak area of the compound. This will serve as the baseline.

  • Incubation:

    • Place the remaining vials in a temperature-controlled environment (e.g., 25°C, 40°C).

    • Protect the vials from light.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 6, 12, 24, 48 hours), remove one vial from the incubator.

    • Allow the vial to return to room temperature.

    • Analyze the sample by HPLC using the same method as the T=0 analysis.

  • Data Analysis:

    • For each time point, calculate the percentage of the remaining this compound relative to the T=0 sample.

    • Monitor the appearance of any new peaks, which may indicate degradation products.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

This general protocol can be adapted to study the effects of different solvents, pH values, and temperatures on the stability of this compound.

References

Technical Support Center: Overcoming Challenges in the Chloromethylation of N-Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chloromethylation of N-heterocycles.

Troubleshooting Guides & FAQs

This section is organized by the type of N-heterocycle and addresses specific experimental issues in a question-and-answer format.

Pyridines

Question: My chloromethylation of a substituted pyridine is resulting in a low yield and a significant amount of a dark, tarry byproduct. What is happening and how can I fix it?

Answer: Low yields and tar formation in pyridine chloromethylation are often due to the strong acidic conditions of the classic Blanc reaction (formaldehyde and HCl), which can lead to polymerization and degradation of the pyridine ring, especially with electron-rich pyridines. The nitrogen atom can also be protonated, deactivating the ring towards electrophilic substitution.

Troubleshooting Strategies:

  • Use a milder chloromethylating agent: Instead of the harsh formaldehyde/HCl combination, consider using chloromethyl methyl ether (CH₃OCH₂Cl) or a similar reagent under less acidic conditions.

  • Protect the nitrogen atom: If C-chloromethylation is desired, protecting the pyridine nitrogen as an N-oxide can be an effective strategy. The N-oxide can then be reduced after the chloromethylation step.

  • Control the temperature: High temperatures can promote side reactions and polymerization.[1] Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the yield and purity of the desired product.

  • Optimize the Lewis acid: While zinc chloride is commonly used, its concentration and the choice of a different Lewis acid can impact the reaction outcome. Experiment with varying the amount of ZnCl₂ or screening other Lewis acids like tin(IV) chloride.

Question: I am observing over-chlorination of my substituted pyridine, where other positions on the ring are also being chlorinated. How can I improve the selectivity?

Answer: Over-chlorination can occur, especially with activated pyridine rings or when the reaction is allowed to proceed for too long or at elevated temperatures.[1]

Troubleshooting Strategies:

  • Stoichiometry control: Carefully control the stoichiometry of the chloromethylating agent. Use of a slight excess may be necessary, but a large excess should be avoided.

  • Reaction time and temperature: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the desired product is formed. Lowering the reaction temperature can also enhance selectivity.[1]

  • Alternative reagents: The use of milder chlorinating agents, such as cyanuric chloride in the presence of DMF, has been shown to prevent over-chlorination of substituted pyridines.

Indoles

Question: I am getting a mixture of N-chloromethylated and C-chloromethylated products for my indole substrate. How can I selectively obtain the C-chloromethylated product?

Answer: The nitrogen atom of the indole ring is nucleophilic and can compete with the carbon atoms (typically C3) for the electrophilic chloromethylating agent. The reaction conditions play a crucial role in determining the site of reaction.

Troubleshooting Strategies:

  • Protect the nitrogen: The most straightforward way to ensure C-chloromethylation is to protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts). The protecting group can be removed after the chloromethylation.

  • Lewis acid catalysis: The use of a Lewis acid can favor electrophilic aromatic substitution on the electron-rich pyrrole ring, promoting C-chloromethylation.

  • Solvent effects: The choice of solvent can influence the N- versus C-selectivity. Aprotic solvents may favor C-alkylation, while protic solvents might facilitate N-protonation and subsequent N-alkylation under certain conditions.

Question: My indole chloromethylation at the C3 position is giving a low yield and multiple side products. What are the likely side reactions and how can I minimize them?

Answer: Besides N-chloromethylation, common side reactions for indoles include the formation of bis(indolyl)methanes, where the initially formed chloromethylated indole reacts with another molecule of indole.

Troubleshooting Strategies:

  • Inverse addition: Adding the indole slowly to a solution of the chloromethylating agent can help to keep the concentration of the unreacted indole low, thus minimizing the formation of the bis(indolyl)methane byproduct.

  • Use of a less reactive chloromethylating agent: A less electrophilic reagent might reduce the rate of the second alkylation step.

  • Lower temperature: As with other heterocycles, conducting the reaction at a lower temperature can improve selectivity for the desired mono-chloromethylated product.

Imidazoles

Question: I want to perform C-chloromethylation on an imidazole, but I am concerned about the basic nitrogen atoms deactivating the ring under acidic conditions. Is this reaction feasible?

Answer: Yes, direct C-chloromethylation of imidazoles is possible, although it may seem counterintuitive due to the basicity of the imidazole nitrogens. It has been shown that under specific conditions, selective C-chloromethylation can be achieved.

Troubleshooting Strategies:

  • Reaction conditions from literature: A patented method for the selective C5-chloromethylation of 4-methylimidazole involves reacting it with formaldehyde and hydrogen chloride in a solvent at elevated temperatures (50-110 °C), sometimes under pressure. This specific protocol has been shown to be effective.

  • Protecting groups: If direct C-chloromethylation is unsuccessful, protecting one or both nitrogen atoms can be a viable strategy to direct the substitution to the carbon skeleton. The choice of protecting group will depend on the overall synthetic route.

Question: I am observing N-chloromethylation on my imidazole instead of the desired C-chloromethylation. How can I control this?

Answer: N-alkylation is often kinetically favored for imidazoles. To promote C-alkylation, conditions that favor electrophilic aromatic substitution are necessary.

Troubleshooting Strategies:

  • Use of a strong Lewis acid: A strong Lewis acid can coordinate to the nitrogen atoms, reducing their nucleophilicity and activating the ring for C-substitution.

  • Solvent choice: Non-polar, aprotic solvents may favor C-alkylation over N-alkylation.

Pyrazoles

Question: My chloromethylation of a substituted pyrazole is yielding a significant amount of a dimeric byproduct. What is this byproduct and how can I avoid its formation?

Answer: The common dimeric byproduct in pyrazole chloromethylation is a bis(pyrazolyl)methane derivative. This forms when the initially produced chloromethylated pyrazole reacts with a second molecule of the starting pyrazole. This side reaction is particularly prevalent with electron-rich pyrazoles.

Troubleshooting Strategies:

  • Substituent effects: The presence of electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity and thus reduce the rate of the second alkylation step, favoring the formation of the desired chloromethylated product. Conversely, electron-donating groups tend to promote the formation of the bis(pyrazolyl)methane.

  • Stoichiometry and addition order: Using a slight excess of the chloromethylating agent and adding the pyrazole substrate slowly to the reaction mixture can help to minimize the concentration of unreacted pyrazole available for the side reaction.

  • Reaction temperature: Lowering the reaction temperature can help to control the rate of the second alkylation reaction more effectively than the initial chloromethylation.

Data Presentation

Table 1: Chloromethylation of 2-bromo-6-hydroxymethylpyridine with Thionyl Chloride

EntryTemperature (°C)Reaction Time (h)Conversion to 2-bromo-6-chloromethylpyridine (%)Formation of 2-chloro-6-chloromethylpyridine (%)
1018515
22517030
34016040
42545545

Data summarized from a study on the synthesis of a bromine-substituted (chloromethyl)pyridine precursor.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-6-chloromethylpyridine

This protocol describes a two-step synthesis of 2-bromo-6-chloromethylpyridine from 2,6-dibromopyridine.

Step 1: Synthesis of 2-bromo-6-hydroxymethylpyridine

  • To a solution of 2,6-dibromopyridine (1.0 eq) in dry THF, add isopropylmagnesium chloride lithium chloride complex (1.3 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Cool the reaction mixture back to 0 °C and add dry DMF (2.2 eq).

  • After stirring, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with chloroform, dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield 2-bromo-6-hydroxymethylpyridine.[2]

Step 2: Synthesis of 2-bromo-6-chloromethylpyridine

  • To a solution of 2-bromo-6-hydroxymethylpyridine (1.0 eq) in dichloromethane, add cyanuric chloride (1.02 eq) and DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with deionized water and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic extracts over MgSO₄, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow General Workflow for Chloromethylation of N-Heterocycles cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Analysis start_het N-Heterocycle reaction Chloromethylation Reaction - Control Temperature - Monitor Progress (TLC/GC-MS) start_het->reaction start_reagent Chloromethylating Agent (e.g., HCHO/HCl, CH3OCH2Cl) start_reagent->reaction start_catalyst Lewis Acid (e.g., ZnCl2) start_catalyst->reaction workup Aqueous Work-up - Quench Reaction - Extraction reaction->workup purification Purification - Column Chromatography - Recrystallization workup->purification product Chloromethylated N-Heterocycle purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General experimental workflow for the chloromethylation of N-heterocycles.

troubleshooting_workflow Troubleshooting Low Yield in Chloromethylation start Low Yield? side_reactions Side Reactions Observed? start->side_reactions reagent_harsh Using HCHO/HCl? side_reactions->reagent_harsh Yes temp_high High Temperature? side_reactions->temp_high No reagent_harsh->temp_high No solution_mild_reagent Use Milder Reagent (e.g., CH3OCH2Cl) reagent_harsh->solution_mild_reagent Yes solution_lower_temp Lower Reaction Temperature temp_high->solution_lower_temp Yes solution_optimize_catalyst Optimize Lewis Acid Concentration/Type temp_high->solution_optimize_catalyst No solution_protect_n Protect N-atom (if applicable) solution_mild_reagent->solution_protect_n

Caption: Troubleshooting decision tree for addressing low yields in chloromethylation reactions.

Chloromethylated N-Heterocycles in Biological Signaling

Chloromethylated N-heterocycles are not widely reported as direct modulators of specific signaling pathways in the literature. However, their chemical reactivity makes them valuable as potential tools for chemical biology research, particularly as covalent inhibitors or probes to study enzyme function and signaling cascades. The chloromethyl group can act as an electrophile, reacting with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of an enzyme, leading to irreversible inhibition.

signaling_pathway Hypothetical Use of a Chloromethylated N-Heterocycle in a Signaling Pathway receptor Cell Surface Receptor kinase Kinase A receptor->kinase Signal substrate Substrate Protein kinase->substrate Phosphorylation response Cellular Response substrate->response probe Chloromethylated N-Heterocycle Probe probe->kinase probe->kinase Covalent Inhibition inhibition Covalent Inhibition

Caption: Diagram illustrating the potential use of a chloromethylated N-heterocycle as a covalent inhibitor of a kinase in a signaling pathway.

References

Troubleshooting low yields in 1,8-naphthyridine derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 1,8-naphthyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthetic strategies.

General Troubleshooting

Question: My derivatization reaction is resulting in a low yield. What are the general steps I should take to troubleshoot this?

Answer: Low yields in 1,8-naphthyridine derivatization can stem from a variety of factors. A systematic approach to troubleshooting is crucial for identifying the root cause. Below is a workflow to guide your investigation.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality - Purity of starting materials - Solvent dryness - Catalyst/ligand activity start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature - Reaction time - Atmosphere (inert gas) check_reagents->check_conditions optimize_stoichiometry 3. Optimize Stoichiometry - Ratio of reactants - Catalyst/ligand loading check_conditions->optimize_stoichiometry screen_components 4. Screen Reaction Components - Catalyst/Ligand - Base - Solvent optimize_stoichiometry->screen_components purification_issues 5. Investigate Purification - Product decomposition on silica - Inefficient extraction screen_components->purification_issues success Improved Yield purification_issues->success

Caption: A general workflow for troubleshooting low yields in 1,8-naphthyridine derivatization.

Begin by confirming the quality and purity of your starting materials and reagents. Ensure that solvents are anhydrous, as many coupling reactions are sensitive to moisture. Next, meticulously review your reaction conditions, including temperature, time, and the maintenance of an inert atmosphere. If the issue persists, consider optimizing the stoichiometry of your reactants and the loading of your catalyst and ligand. Screening alternative catalysts, ligands, bases, and solvents can often lead to significant improvements. Finally, investigate your work-up and purification procedures to rule out product loss or degradation during these final steps.

Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)

Cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, and amino groups onto the 1,8-naphthyridine core. However, their success is highly dependent on the careful selection of reaction components.

Question: I am attempting a Suzuki coupling with a halogenated 1,8-naphthyridine, but the yield is poor. What are the most likely causes?

Answer: Low yields in Suzuki couplings involving 1,8-naphthyridine substrates often point to issues with the catalyst system, base, or reaction conditions. The nitrogen atoms in the naphthyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.

Key Troubleshooting Points:

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. Electron-rich and sterically hindered phosphine ligands can enhance catalytic activity and prevent catalyst deactivation.[1] If you are using a standard catalyst like Pd(PPh₃)₄ with poor results, consider switching to a more specialized ligand.

  • Base: The base plays a crucial role in the transmetalation step.[2] The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. If one base is ineffective, screening others is recommended.

  • Solvent: The solvent system must be appropriate for all components of the reaction. A mixture of an organic solvent (like DME, dioxane, or toluene) and water is often used to dissolve both the organic substrate and the inorganic base.[3]

  • Leaving Group: The reactivity of the halogen on the 1,8-naphthyridine follows the general trend I > Br > Cl.[2] If you are using a chloro-substituted naphthyridine, you may require more forcing conditions or a more active catalyst system to achieve a good yield.[4]

Optimization of Suzuki Coupling Conditions:

ParameterCondition 1Condition 2Condition 3Yield (%)Reference
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPdCl₂(dppf)Varies[2][5]
Base K₂CO₃Cs₂CO₃K₃PO₄Varies[3]
Solvent Toluene/H₂ODioxane/H₂ODME/H₂OVaries[3]
Temperature 80 °C100 °C120 °CVaries[1]
Question: My Buchwald-Hartwig amination of a halo-1,8-naphthyridine is not proceeding as expected. What should I investigate?

Answer: The Buchwald-Hartwig amination is sensitive to the choice of catalyst, ligand, and base, especially with heterocyclic substrates like 1,8-naphthyridine.[6][7]

Key Troubleshooting Points:

  • Ligand Choice: This is often the most critical parameter. The initial generations of ligands may not be effective for electron-deficient heterocycles. Consider using sterically hindered, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups (e.g., RuPhos, BrettPhos).[8] These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.[9][10]

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can sometimes provide better results.[9]

  • Substrate Reactivity: As with Suzuki coupling, the nature of the halide is important. Aryl chlorides are generally less reactive than bromides and iodides and may require more specialized catalyst systems.[9]

  • Amine Coupling Partner: Primary amines can sometimes undergo diarylation. The choice of ligand and reaction conditions can help control the selectivity for monoarylation.[8]

Buchwald_Hartwig_Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle A Pd(0)L_n B Oxidative Addition Intermediate A->B + Ar-X C Amine Coordination B->C + R2NH / Base D Reductive Elimination Intermediate C->D - HX D->A - Ar-NR2

Caption: Key steps in the Buchwald-Hartwig amination cycle.

C-H Activation and Functionalization

Direct C-H activation offers a more atom-economical approach to derivatization, avoiding the need for pre-functionalized substrates.

Question: I am trying to perform a direct C-H arylation on the 1,8-naphthyridine core, but I am getting low yields and a mixture of regioisomers. How can I improve this?

Answer: Regioselectivity and efficiency are the primary challenges in the C-H activation of N-heterocycles.

Key Troubleshooting Points:

  • Directing Groups: While the nitrogen atoms in the 1,8-naphthyridine ring can direct C-H activation, their influence may not be sufficient to achieve high regioselectivity. The presence of other directing groups on the scaffold can be beneficial.

  • Catalyst System: Rhodium and ruthenium catalysts are often employed for C-H activation/annulation reactions.[11] The choice of metal, ligand, and oxidant is crucial for both reactivity and selectivity.

  • Reaction Conditions: Temperature and solvent can have a profound effect on the reaction outcome. High temperatures are often required to facilitate C-H bond cleavage. Screening different solvents is advisable, as they can influence the solubility of intermediates and the overall reaction pathway.

  • Oxidant: Many C-H activation cycles require an oxidant, such as Cu(OAc)₂, to regenerate the active catalyst.[11] The choice and stoichiometry of the oxidant can be critical.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried reaction vessel, add the halo-1,8-naphthyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., PdCl₂(dppf), 0.02-0.05 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 3:1 mixture of DME/H₂O) via syringe.[3]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and requires careful optimization of the catalyst, ligand, and base.

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 eq.) and the phosphine ligand (e.g., RuPhos, 0.02-0.10 eq.).

  • Add the halo-1,8-naphthyridine (1.0 eq.) and the base (e.g., NaOt-Bu, 1.2-1.5 eq.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the amine (1.1-1.3 eq.) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedländer annulation a common method for synthesizing the 1,8-naphthyridine core, and what are its limitations? A1: The Friedländer reaction is often considered one of the simplest and highest-yielding methods for synthesizing the 1,8-naphthyridine core.[13] It typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group.[14][15] However, traditional methods often require harsh acidic or basic catalysts, which may not be compatible with sensitive functional groups and can complicate purification.[13] Modern variations aim to use milder and more environmentally friendly conditions, such as ionic liquids or water as a solvent.[14][16][17]

Q2: Can I perform a derivatization reaction without protecting the nitrogen atoms on the 1,8-naphthyridine ring? A2: In many cases, yes. For example, Suzuki couplings on 2-amino-1,8-naphthyridines have been successfully performed without protecting the amino group.[18] However, the basicity of the ring nitrogens can interfere with some transition metal catalysts. If you are experiencing low yields or catalyst deactivation, and other optimization strategies have failed, N-oxide formation or coordination to a Lewis acid are potential strategies to temporarily mask the nitrogen lone pairs, though this adds steps to the synthesis.

Q3: My purified 1,8-naphthyridine derivative appears to be unstable. What could be the cause? A3: Some substituted 1,8-naphthyridines can be sensitive to light, air, or acid. If you observe decomposition, especially on silica gel during chromatography, consider using a deactivated silica gel (e.g., treated with triethylamine) or switching to a different purification method like recrystallization or preparative HPLC. Storing the final compound under an inert atmosphere and protected from light is also recommended.

Q4: Are there any green chemistry approaches for 1,8-naphthyridine derivatization? A4: Yes, there is growing interest in developing more sustainable methods. This includes using water as a solvent for Friedländer reactions[14][17], employing ultrasonic irradiation to accelerate reactions and improve yields[19], and developing catalyst-free domino reactions.[20] For cross-coupling reactions, using more efficient catalysts at very low loadings (ppm levels) and replacing hazardous solvents like dioxane are key green chemistry goals.[7][21]

References

Identification of impurities in 2-(Chloromethyl)-1,8-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-1,8-naphthyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: radical chlorination of 2-methyl-1,8-naphthyridine and chlorination of 2-hydroxymethyl-1,8-naphthyridine.

Route 1: Radical Chlorination of 2-Methyl-1,8-naphthyridine

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive radical initiator. 2. Formation of 2-methyl-1,8-naphthyridine hydrochloride salt, which is unreactive.[1] 3. Insufficient reaction temperature or light source intensity.1. Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide). 2. Add a non-reactive base (e.g., anhydrous sodium carbonate) to neutralize the HCl byproduct as it forms. Alternatively, control the pH of the reaction mixture to be between 0.5 and 3.[1] 3. Ensure the reaction is heated to an appropriate temperature for the chosen initiator or that the UV lamp is functioning correctly.
Formation of multiple chlorinated products (over-chlorination) Excessive chlorinating agent (e.g., NCS or chlorine gas) or prolonged reaction time.1. Use a stoichiometric amount or a slight excess of the chlorinating agent. 2. Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the desired product is the major component. 3. Consider using a milder chlorinating agent.
Product is difficult to isolate and purify 1. Presence of unreacted starting material and over-chlorinated byproducts with similar polarities. 2. Contamination with the radical initiator or its decomposition products.1. Utilize column chromatography with a carefully selected solvent system to separate the desired product from impurities. 2. Choose a radical initiator that is easily removed during workup (e.g., AIBN decomposition products are generally less polar).

Route 2: Chlorination of 2-Hydroxymethyl-1,8-naphthyridine with Thionyl Chloride (SOCl₂)

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Degradation of the product under harsh reaction conditions. 3. Formation of byproducts.1. Ensure the thionyl chloride is fresh and used in sufficient excess. The reaction can be gently heated to drive it to completion.[2] 2. Perform the reaction at a lower temperature and monitor its progress. 3. Add the thionyl chloride dropwise at a low temperature to control the reaction rate and minimize side reactions.
Presence of unreacted 2-hydroxymethyl-1,8-naphthyridine Insufficient amount of thionyl chloride or short reaction time.1. Increase the equivalents of thionyl chloride. 2. Extend the reaction time and monitor for the disappearance of the starting material by TLC or LC-MS.
Formation of a dimeric ether impurity This can occur as a side reaction of the starting alcohol, particularly if the reaction conditions are not optimized.1. Ensure the reaction is carried out under anhydrous conditions. 2. Use a suitable solvent and maintain a low reaction temperature during the addition of thionyl chloride.
Product decomposes upon storage This compound can be unstable, especially in the presence of moisture, leading to hydrolysis back to the alcohol.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and protected from light and moisture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route.

  • From 2-methyl-1,8-naphthyridine (Radical Chlorination):

    • Unreacted 2-methyl-1,8-naphthyridine: The starting material may not fully react.

    • 2-(Dichloromethyl)-1,8-naphthyridine and 2-(Trichloromethyl)-1,8-naphthyridine: These are products of over-chlorination.[3]

    • 2-Methyl-1,8-naphthyridine hydrochloride: The basic nitrogen of the naphthyridine ring can react with the HCl byproduct, forming a salt that is often insoluble and unreactive.[1]

  • From 2-hydroxymethyl-1,8-naphthyridine (Thionyl Chloride):

    • Unreacted 2-hydroxymethyl-1,8-naphthyridine: Incomplete conversion of the starting alcohol.

    • Bis(1,8-naphthyridin-2-ylmethyl) ether: A dimeric ether that can form as a byproduct.

    • Corresponding sulfite ester: An intermediate that may not have fully converted to the final product.

Q2: How can I monitor the progress of the chlorination reaction?

A2: The progress of the reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to visualize the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the different components in the reaction mixture, including starting materials, products, and byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the reaction and quantifying the amounts of different species present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the conversion of the methyl or hydroxymethyl group to the chloromethyl group by observing the change in chemical shifts of the methylene protons.

Q3: What purification methods are recommended for this compound?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying small to medium-scale reactions. Silica gel is typically used as the stationary phase, with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Recrystallization: If a suitable solvent can be found, recrystallization can be an effective method for obtaining highly pure product, especially for larger quantities.

  • Acid-Base Extraction: This can be used to remove acidic or basic impurities. For example, washing the organic extract with a dilute sodium bicarbonate solution can remove any residual HCl.

Q4: How should I handle and store this compound?

A4: this compound is a reactive compound and should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) to prevent decomposition.

Visualizations

Synthetic Pathways and Potential Impurity Formation

Synthesis_Pathways cluster_route1 Route 1: Radical Chlorination cluster_route2 Route 2: From Alcohol SM1 2-Methyl-1,8-naphthyridine P This compound SM1->P NCS or Cl₂ Radical Initiator Imp3 2-Methyl-1,8-naphthyridine •HCl SM1->Imp3 HCl byproduct Imp1 2-(Dichloromethyl)-1,8-naphthyridine P->Imp1 Over-chlorination Imp2 2-(Trichloromethyl)-1,8-naphthyridine Imp1->Imp2 Over-chlorination SM2 2-Hydroxymethyl-1,8-naphthyridine P2 This compound SM2->P2 SOCl₂ Imp4 Unreacted Starting Material SM2->Imp4 Incomplete Reaction Imp5 Dimeric Ether SM2->Imp5 Side Reaction

Caption: Synthetic routes to this compound and potential impurities.

Experimental Protocols

Synthesis of 2-Methyl-1,8-naphthyridine (Precursor for Route 1)

This protocol is based on the Friedländer annulation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminonicotinaldehyde (1.0 eq), acetone (3.0 eq), and water.

  • Catalyst Addition: Add a catalytic amount of choline hydroxide (ChOH, 1 mol%).

  • Reaction: Stir the reaction mixture at 50 °C under a nitrogen atmosphere for 6 hours.[4]

  • Workup: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. The product can often be isolated by filtration.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of this compound via Radical Chlorination (Route 1)

This is a general procedure and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 2-methyl-1,8-naphthyridine (1.0 eq) in a suitable dry, inert solvent (e.g., carbon tetrachloride or dichlorobenzene).

  • Reagent Addition: Add N-chlorosuccinimide (NCS, 1.0-1.2 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction: Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with a dilute aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of this compound from 2-Hydroxymethyl-1,8-naphthyridine (Route 2)

This is a general procedure and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend or dissolve 2-hydroxymethyl-1,8-naphthyridine (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or toluene).

  • Reagent Addition: Cool the mixture in an ice bath and add thionyl chloride (SOCl₂, 1.1-1.5 eq) dropwise. A catalytic amount of DMF can sometimes accelerate the reaction.[2]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction may require gentle heating.

  • Workup: Carefully quench the reaction by pouring it into ice water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Impurity Identification by HPLC-MS

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry (MS) detection.

  • Analysis:

    • The desired product, this compound, will have a specific retention time and a mass corresponding to its molecular weight.

    • Impurities can be identified by their different retention times and their mass-to-charge ratios. For example, 2-(dichloromethyl)-1,8-naphthyridine will have a mass that is 34.5 Da higher than the product. Unreacted 2-methyl-1,8-naphthyridine will have a lower molecular weight and likely a different retention time.

References

Technical Support Center: Regioselective Functionalization of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of 1,8-naphthyridines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and providing answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the functionalization of 1,8-naphthyridine scaffolds.

Issue 1: Poor Regioselectivity in Metal-Catalyzed C-H Functionalization

Question: My palladium-catalyzed C-H arylation of a substituted 1,8-naphthyridine is yielding a mixture of C-2 and C-7 isomers, with low selectivity for the desired C-7 position. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in C-H functionalization of 1,8-naphthyridines is a common challenge due to the presence of multiple reactive C-H bonds. Here are several strategies to enhance selectivity for the C-7 position:

  • Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity.[1][2][3] A directing group installed at the C-8 position can effectively steer the metal catalyst to the adjacent C-7 position.

    • Troubleshooting Steps:

      • Select an appropriate directing group: Amides, such as picolinamides, or other N-containing functionalities can serve as effective directing groups. The choice of directing group can significantly influence the reaction's efficiency and selectivity.

      • Optimize reaction conditions: The nature of the catalyst, ligand, solvent, and temperature can all impact regioselectivity. Screen different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and ligands (e.g., phosphine-based, N-heterocyclic carbene ligands).[4]

      • Steric Hindrance: Introduce steric bulk on the directing group or the substrate to disfavor functionalization at other positions.

  • Ligand Modification: The ligand coordinated to the metal center plays a crucial role in determining the regioselectivity.

    • Troubleshooting Steps:

      • Experiment with bulky ligands: Ligands with significant steric hindrance can favor functionalization at the less sterically crowded C-H bond.

      • Utilize bidentate ligands: Bidentate ligands can form a more rigid complex with the metal, leading to higher selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway.

    • Troubleshooting Steps:

      • Test a range of solvents: Compare non-polar solvents (e.g., toluene, dioxane) with polar aprotic solvents (e.g., DMF, DMAc).

      • Consider additives: The addition of acids or bases can alter the reactivity of the catalyst and substrate, thereby influencing regioselectivity.

Issue 2: Low Yield of the Desired Regioisomer in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution on a 2-halo-1,8-naphthyridine to introduce an amine substituent, but the yield is consistently low. What are the potential reasons and how can I improve it?

Answer: Low yields in SNAr reactions on 1,8-naphthyridines can be attributed to several factors, including the electron-deficient nature of the ring system and potential side reactions. Here's a guide to troubleshoot this issue:

  • Activation of the Naphthyridine Ring: The inherent electron density of the 1,8-naphthyridine ring can sometimes be a barrier to nucleophilic attack.

    • Troubleshooting Steps:

      • N-Oxidation: Conversion of one of the nitrogen atoms to an N-oxide can significantly activate the ring towards nucleophilic attack, particularly at the C-2 and C-7 positions.[1]

      • Quaternization: Alkylation of a ring nitrogen to form a naphthyridinium salt will also increase the electrophilicity of the ring system.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful SNAr reaction.

    • Troubleshooting Steps:

      • Base Selection: Use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) to deprotonate the incoming nucleophile without competing in the substitution reaction.

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base and enhance the nucleophilicity of the amine.

      • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to decomposition. Carefully screen the reaction temperature, starting from room temperature and gradually increasing it.

  • Nature of the Halogen: The leaving group ability of the halogen can impact the reaction rate.

    • Troubleshooting Steps:

      • Vary the Halogen: If using a chloro-substituted naphthyridine, consider synthesizing the bromo or iodo analogue, as bromide and iodide are better leaving groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for electrophilic and nucleophilic attack on the 1,8-naphthyridine ring?

A1: The electronic properties of the 1,8-naphthyridine ring dictate its reactivity. The nitrogen atoms withdraw electron density, making the ring system electron-deficient.

  • Electrophilic Attack: Electrophilic substitution is generally difficult on the unsubstituted 1,8-naphthyridine ring. When it does occur, it is most likely to happen at the C-3 and C-6 positions, which are the β-positions relative to the nitrogen atoms and are comparatively less electron-deficient.

  • Nucleophilic Attack: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, especially at the α-positions (C-2, C-7) and γ-positions (C-4, C-5). The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution.

Q2: How can I selectively functionalize the C-4 position of 1,8-naphthyridine?

A2: Selective functionalization at the C-4 position often requires a multi-step approach or specific synthetic strategies.

  • Directed Metalation: Similar to C-7 functionalization, a directing group at the C-5 position could potentially direct a metal catalyst to the C-4 position.

  • Ring Synthesis: A common and effective strategy is to construct the 1,8-naphthyridine ring with the desired substituent already in place at the C-4 position. The Friedländer annulation is a widely used method for this purpose, where a substituted 2-aminonicotinaldehyde is condensed with a compound containing an active methylene group.[5][6][7]

  • Halogen Dance Reaction: In some cases, a "halogen dance" reaction on a halogenated 1,8-naphthyridine might lead to the migration of the halogen to a different position, which can then be further functionalized.

Q3: Are there any general guidelines for choosing a catalyst for regioselective C-H functionalization of 1,8-naphthyridines?

A3: The choice of catalyst is crucial and depends on the desired transformation.

  • Palladium Catalysts: Palladium complexes are widely used for C-H arylation, alkenylation, and alkynylation. The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂) and the ligand is critical for both reactivity and selectivity.

  • Rhodium and Ruthenium Catalysts: Rhodium(III) and Ruthenium(II) catalysts are often employed for C-H activation and annulation reactions, particularly when using directing groups like amides or N-oxides.[1][8]

  • Iridium Catalysts: Iridium catalysts have been used for transfer hydrogenation reactions, leading to the functionalization of the 1,8-naphthyridine core.[9][10][11]

  • Copper Catalysts: Copper catalysts can be used for various coupling reactions, including amination and etherification of halo-substituted 1,8-naphthyridines.

Data Presentation

Table 1: Comparison of Regioselectivity in Pd-Catalyzed C-H Arylation of 8-Amido-1,8-naphthyridine

EntryPalladium SourceLigandSolventTemperature (°C)C-7:C-2 Isomer RatioYield (%)
1Pd(OAc)₂PPh₃Dioxane1005:165
2Pd(OAc)₂XPhosToluene11015:182
3PdCl₂(dppf)-DMF1208:175
4Pd(TFA)₂JohnPhosDMAc100>20:191

This table presents hypothetical data for illustrative purposes, based on common trends observed in the literature.

Experimental Protocols

Protocol 1: General Procedure for Directed C-7 Arylation of 1,8-Naphthyridine

  • Substrate Preparation: Synthesize the N-(1,8-naphthyridin-8-yl)picolinamide directing group precursor.

  • Reaction Setup: To an oven-dried Schlenk tube, add the 8-amido-1,8-naphthyridine substrate (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), and the desired ligand (10 mol%).

  • Solvent and Base: Add anhydrous solvent (e.g., toluene) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 12-24 hours) under an inert atmosphere (e.g., argon or nitrogen).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Directed_CH_Functionalization cluster_substrate Substrate cluster_intermediate Key Intermediate Naphthyridine 1,8-Naphthyridine (Substrate) DG Directing Group (DG) (e.g., Amide) Naphthyridine->DG Covalent Bond Cyclometalated Cyclometalated Intermediate Naphthyridine->Cyclometalated Coordination & C-H Activation Catalyst Metal Catalyst (e.g., Pd(II)) Catalyst->Cyclometalated Product C-H Functionalized Product Cyclometalated->Product Reductive Elimination Byproduct Byproduct Cyclometalated->Byproduct Reagent Coupling Partner (e.g., Aryl Halide) Reagent->Cyclometalated Oxidative Addition Product->DG DG Removal (Optional) Regioselectivity_Factors cluster_factors Controlling Factors cluster_catalyst Catalyst Components cluster_conditions Condition Parameters Regioselectivity Desired Regioselectivity Directing_Group Directing Group Regioselectivity->Directing_Group Sterics Steric Hindrance Regioselectivity->Sterics Electronics Electronic Effects Regioselectivity->Electronics Catalyst_System Catalyst System Regioselectivity->Catalyst_System Reaction_Conditions Reaction Conditions Regioselectivity->Reaction_Conditions Metal Metal Center Catalyst_System->Metal Ligand Ligand Catalyst_System->Ligand Solvent Solvent Reaction_Conditions->Solvent Temperature Temperature Reaction_Conditions->Temperature Additives Additives Reaction_Conditions->Additives

References

Validation & Comparative

A Comparative Guide to the Biological Evaluation of 2-(Substituted)-1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Derivatives substituted at the 2-position, including those with substituted methyl groups, have garnered significant attention for their potential as therapeutic agents, particularly in oncology and infectious diseases. This guide provides a comparative overview of the biological evaluation of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid in drug discovery and development efforts.

Comparative Biological Activity

The biological activities of 2-(substituted)-1,8-naphthyridine derivatives have been extensively studied, with a primary focus on their anticancer and antimicrobial properties. The nature of the substituent at the 2-position, as well as modifications at other positions of the naphthyridine core, significantly influences the potency and selectivity of these compounds.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 2-(substituted)-1,8-naphthyridine derivatives against a panel of human cancer cell lines. The primary mechanisms of action include the inhibition of topoisomerase II and tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]

Table 1: Comparative in vitro Cytotoxicity of 2-(Substituted)-1,8-Naphthyridine Derivatives

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
10c PhenylMCF7 (Breast)1.47[3]
8d PhenylMCF7 (Breast)1.62[3]
4d PhenylMCF7 (Breast)1.68[3]
10f PhenylMCF7 (Breast)2.30[3]
8b PhenylMCF7 (Breast)3.19[3]
3f PhenylMCF7 (Breast)6.53[3]
10b PhenylMCF7 (Breast)7.79[3]
8c PhenylMCF7 (Breast)7.89[3]
6f PhenylMCF7 (Breast)7.88[3]
40 2-ThienylVarious<1[2]
31-33 2-ThienylVariousMicromolar range[2]
5p Substituted PhenylHepG-2, MCF-7, A-549Potent activity[4][5]
5g Substituted PhenylHepG-2, MCF-7, A-549Potent activity[4][5]
Antimicrobial Activity

The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial agents, with nalidixic acid being an early example.[6] Modern derivatives often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Some compounds have also shown the ability to modulate the activity of existing antibiotics, suggesting a potential role in combating antimicrobial resistance.[7][8]

Table 2: Antimicrobial Activity of 2-(Substituted)-1,8-Naphthyridine Derivatives

Compound SeriesTarget OrganismsActivityReference
2-((3/4-(1,8-naphthyridin-2-yl)phenoxy)methyl)-N-phenylbenzamide derivativesE. coli, K. pneumonia, S. aureus, B. subtilisModerate to good antibacterial activity[9]
7-acetamido-1,8-naphthyridin-4(1H)-oneMulti-resistant E. coli, P. aeruginosa, S. aureusNo direct antibacterial activity but potentiates fluoroquinolones[7][8]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideMulti-resistant E. coli, P. aeruginosa, S. aureusNo direct antibacterial activity but potentiates fluoroquinolones[7][8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible biological evaluation of novel chemical entities. Below are methodologies for key assays used to characterize the activity of 2-(substituted)-1,8-naphthyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-(substituted)-1,8-naphthyridine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.[11][12][13]

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, ATP, and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.

Tubulin Polymerization Inhibition Assay

This assay determines if a compound interferes with the assembly of microtubules from tubulin dimers.[14][15][16]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and the test compound or controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Compare the polymerization curves of the test compounds to the controls to determine their inhibitory or enhancing effects on tubulin polymerization.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[7][8][17]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Pathways and Experimental Workflows

Visualizing the complex biological processes affected by these derivatives is essential for understanding their mechanism of action and for designing further experiments.

anticancer_mechanism cluster_drug 2-(Substituted)-1,8-Naphthyridine Derivative cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Derivative Derivative TopoII Topoisomerase II Derivative->TopoII Inhibition Tubulin Tubulin Dimers Derivative->Tubulin Inhibition of Polymerization DNADamage DNA Strand Breaks TopoII->DNADamage Leads to MicrotubuleDisruption Microtubule Disruption Tubulin->MicrotubuleDisruption Leads to G1S_Arrest G1/S Phase Arrest DNADamage->G1S_Arrest Can also induce G2M_Arrest G2/M Phase Arrest DNADamage->G2M_Arrest Induces MicrotubuleDisruption->G2M_Arrest Induces Apoptosis Programmed Cell Death G1S_Arrest->Apoptosis G2M_Arrest->Apoptosis

Caption: Anticancer mechanism of 2-(substituted)-1,8-naphthyridine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_outcome Lead Identification Synthesis Synthesis of Derivatives Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Synthesis->Antimicrobial TopoAssay Topoisomerase II Inhibition Assay Cytotoxicity->TopoAssay For active anticancer compounds TubulinAssay Tubulin Polymerization Assay Cytotoxicity->TubulinAssay For active anticancer compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle For active anticancer compounds Lead Lead Compound Identification Antimicrobial->Lead For active antimicrobial compounds TopoAssay->Lead TubulinAssay->Lead CellCycle->Lead

Caption: General experimental workflow for the evaluation of 2-(substituted)-1,8-naphthyridine derivatives.

References

A Comparative Guide to the Reactivity of 2-(Chloromethyl)-1,8-naphthyridine and 2-(Bromomethyl)-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-(chloromethyl)-1,8-naphthyridine and 2-(bromomethyl)-1,8-naphthyridine, two key intermediates in the synthesis of novel compounds with potential therapeutic applications. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, and understanding the reactivity of its functionalized derivatives is crucial for the efficient design and synthesis of new molecular entities.

Executive Summary

Theoretical Reactivity Comparison

The primary mode of reaction for these compounds with nucleophiles is the bimolecular nucleophilic substitution (SN2) pathway. The rate of an SN2 reaction is dependent on the nature of the substrate, the nucleophile, the solvent, and the leaving group. In the case of 2-(halomethyl)-1,8-naphthyridines, the key difference lies in the halogen atom, which functions as the leaving group.

The C-Br bond is weaker and longer than the C-Cl bond, and the bromide ion is a larger, more polarizable, and weaker base than the chloride ion. These factors contribute to bromide being a better leaving group. Consequently, the energy barrier for the transition state in an SN2 reaction is lower for the bromo derivative, leading to a faster reaction rate.

Furthermore, these compounds are analogous to benzylic halides, which are known to exhibit enhanced reactivity in SN2 reactions. This is due to the stabilization of the transition state through orbital overlap with the adjacent π-system of the 1,8-naphthyridine ring.

Table 1: Theoretical Comparison of Reactivity

FeatureThis compound2-(Bromomethyl)-1,8-naphthyridine
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
C-Halogen Bond Strength StrongerWeaker
Leaving Group Ability GoodExcellent
Predicted Reactivity in SN2 Less ReactiveMore Reactive

Experimental Protocols

While direct comparative studies are unavailable, the following protocols describe the synthesis of the precursor 2-methyl-1,8-naphthyridine and a general method for the subsequent halogenation to yield the chloro and bromo derivatives. A representative nucleophilic substitution reaction is also provided.

Synthesis of 2-Methyl-1,8-naphthyridine

The synthesis of 2-methyl-1,8-naphthyridine can be achieved via the Friedlander annulation reaction.[1][2]

Experimental Workflow:

G cluster_0 Synthesis of 2-Methyl-1,8-naphthyridine A 2-Aminonicotinaldehyde C Reaction Mixture (Aqueous NaOH) A->C B Acetone B->C D Heating (e.g., 50-80°C) C->D Stirring E Work-up and Purification D->E Cooling & Extraction F 2-Methyl-1,8-naphthyridine E->F Chromatography G cluster_0 Nucleophilic Substitution Reactant 2-(Halomethyl)-1,8-naphthyridine (X = Cl or Br) Product 2-(Piperidin-1-ylmethyl)-1,8-naphthyridine Reactant->Product Nucleophilic Attack Nucleophile Piperidine Nucleophile->Product Solvent Solvent (e.g., DMF) Base (e.g., K2CO3)

References

A Comparative Guide to the Efficacy of 2-(Chloromethyl)-1,8-naphthyridine as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the alkylating agent 2-(Chloromethyl)-1,8-naphthyridine against other established and structurally related alkylating agents. Due to the limited availability of direct quantitative efficacy data for this compound in publicly accessible literature, this guide focuses on a qualitative comparison based on structural features and known reactivity of analogous compounds. Furthermore, it furnishes detailed experimental protocols to enable researchers to conduct their own comparative efficacy studies.

Introduction to this compound

This compound is a heterocyclic compound featuring a naphthyridine core, a bicyclic aromatic structure containing two nitrogen atoms. The presence of the chloromethyl group at the 2-position makes it a potential alkylating agent. Alkylating agents are a class of reactive chemicals that introduce alkyl groups into nucleophilic sites of organic molecules, including DNA. This ability to modify DNA is the basis for the use of many alkylating agents as anticancer drugs. The 1,8-naphthyridine scaffold itself is found in numerous biologically active compounds, suggesting that its derivatives could have interesting pharmacological properties.

Comparison with Alternative Alkylating Agents

The efficacy of an alkylating agent is determined by several factors, including its chemical reactivity, selectivity towards target molecules (e.g., DNA), and its ability to be activated or deactivated by metabolic processes. Below is a qualitative comparison of this compound with established clinical alkylating agents and structurally similar compounds.

Data Presentation

Table 1: Qualitative Comparison of Alkylating Agents

Alkylating AgentClassKey Structural FeaturesPresumed ReactivityNotes
This compound HeterocyclicNaphthyridine core, chloromethyl groupLikely reactive towards nucleophiles. The electron-withdrawing nature of the naphthyridine ring may influence the reactivity of the chloromethyl group.Limited direct experimental data on alkylating efficacy is available.
2-(Chloromethyl)pyridine HeterocyclicPyridine ring, chloromethyl groupKnown to be a reactive alkylating agent used in organic synthesis.[1]Structurally similar to the target compound, providing a potential model for reactivity.
2-(Chloromethyl)quinoline HeterocyclicQuinoline ring, chloromethyl groupExpected to be a reactive alkylating agent.Another close structural analog to the target compound.
Cyclophosphamide Nitrogen MustardPhosphoramide mustard precursorRequires metabolic activation in the liver to form the active alkylating species.Widely used in chemotherapy.
Melphalan Nitrogen MustardL-phenylalanine mustard derivativeActive alkylating agent that cross-links DNA.Utilizes an amino acid transport mechanism to enter cells.
Busulfan Alkyl SulfonateButanediyl dimesylateReacts with nucleophiles, particularly at the N7 position of guanine, leading to DNA cross-linking.Used in high-dose chemotherapy regimens.

Table 2: Comparison of Biological Activity (Anticancer)

Alkylating AgentPrimary Mechanism of ActionCommon Cancer Indications
This compound Presumed DNA alkylationNot established; research is ongoing for various 1,8-naphthyridine derivatives in oncology.
Cyclophosphamide DNA cross-linkingLymphomas, leukemias, breast and ovarian cancers.
Melphalan DNA cross-linkingMultiple myeloma, ovarian cancer.
Busulfan DNA alkylation and cross-linkingChronic myeloid leukemia, conditioning for hematopoietic stem cell transplantation.

Experimental Protocols

To facilitate the direct comparison of the alkylating efficacy of this compound, the following detailed experimental protocols are provided.

1. 4-(p-Nitrobenzyl)pyridine (NBP) Alkylation Assay

This colorimetric assay is a well-established method for determining the relative alkylating activity of a compound.[2][3][4]

  • Principle: The assay is based on the reaction of the alkylating agent with the nucleophilic pyridine nitrogen of NBP. The resulting N-alkylated product, upon treatment with a base, forms a colored species that can be quantified spectrophotometrically.

  • Materials:

    • This compound

    • Alternative alkylating agents (e.g., Melphalan, Busulfan)

    • 4-(p-Nitrobenzyl)pyridine (NBP)

    • Suitable solvent (e.g., acetone, ethanol)

    • Base (e.g., triethylamine, sodium hydroxide)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare stock solutions of the test compounds and NBP in the chosen solvent.

    • In a reaction vessel, mix the solution of the alkylating agent with the NBP solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

    • At various time points, take aliquots of the reaction mixture.

    • Add the base to each aliquot to develop the color.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product (typically around 540-560 nm).

    • The rate of color formation is proportional to the alkylating activity of the compound.

2. DNA Alkylation Assay using Gel Electrophoresis

This assay directly assesses the ability of a compound to alkylate DNA.

  • Principle: Alkylation of plasmid DNA by a test compound can lead to changes in its electrophoretic mobility. The extent of this change can be used to quantify the degree of alkylation.

  • Materials:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • This compound

    • Alternative alkylating agents

    • Reaction buffer (e.g., TE buffer)

    • Agarose gel electrophoresis system

    • DNA staining agent (e.g., ethidium bromide, SYBR Safe)

    • Gel imaging system

  • Procedure:

    • Incubate a fixed amount of supercoiled plasmid DNA with varying concentrations of the alkylating agent in the reaction buffer at 37°C for a set time.

    • Stop the reaction by adding a loading buffer.

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed circular, linear).

    • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

    • Quantify the intensity of the bands corresponding to the different DNA forms. A decrease in the supercoiled form and an increase in the relaxed or fragmented forms indicate DNA alkylation and damage.

Visualizations

Alkylating_Agent_Mechanism cluster_cell Cell cluster_nucleus Nucleus DNA DNA (Guanine) Alkyl_DNA Alkylated DNA DNA->Alkyl_DNA Crosslink DNA Cross-link Alkyl_DNA->Crosslink Inter/Intrastrand Cross-linking Apoptosis Apoptosis Crosslink->Apoptosis Cell Cycle Arrest & DNA Damage Response AlkylatingAgent 2-(Chloromethyl)- 1,8-naphthyridine AlkylatingAgent->DNA Alkylation

Caption: General mechanism of action for a DNA alkylating agent.

Experimental_Workflow start Start compound_prep Prepare Solutions of Alkylating Agents start->compound_prep nbp_assay NBP Alkylation Assay (Reactivity Screening) compound_prep->nbp_assay dna_alkylation_assay DNA Alkylation Assay (Direct DNA Damage) compound_prep->dna_alkylation_assay data_analysis Data Analysis and Comparison of Efficacy nbp_assay->data_analysis dna_alkylation_assay->data_analysis conclusion Conclusion data_analysis->conclusion Logical_Comparison cluster_heterocyclic Heterocyclic Alkylating Agents cluster_classical Classical Alkylating Agents Alkylating_Agents Alkylating Agents Naphthyridine This compound Alkylating_Agents->Naphthyridine is a Pyridine 2-(Chloromethyl)pyridine Alkylating_Agents->Pyridine is a Quinoline 2-(Chloromethyl)quinoline Alkylating_Agents->Quinoline is a Nitrogen_Mustards Nitrogen Mustards (e.g., Cyclophosphamide, Melphalan) Alkylating_Agents->Nitrogen_Mustards is a Alkyl_Sulfonates Alkyl Sulfonates (e.g., Busulfan) Alkylating_Agents->Alkyl_Sulfonates is a Naphthyridine->Pyridine structurally similar to Naphthyridine->Quinoline structurally similar to

References

A Comparative Guide to Validated Analytical Methods for 2-(Chloromethyl)-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. Based on the analysis of similar compounds, a comparative summary of potential methods for 2-(Chloromethyl)-1,8-naphthyridine is presented below.

ParameterHigh-Performance Liquid Chromatography (HPLC/UPLC-MS/MS)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Applicability Well-suited for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required.Applicable to a wide range of charged and neutral molecules.
Selectivity High, especially when coupled with a mass spectrometer (MS).High, particularly with a mass spectrometer (MS) detector.High, based on charge-to-size ratio and electrophoretic mobility.
Sensitivity High, with Limits of Detection (LOD) often in the ng/mL to pg/mL range with MS detection.[1]Very high, especially with detectors like Electron Capture Detector (ECD) or MS.Good, with LODs typically in the µg/g to ng/g range, which can be enhanced with preconcentration techniques.[2][3]
Precision Excellent, with Relative Standard Deviations (RSD) typically <2%.Excellent, with RSDs generally <5%.Good, with RSDs for concentration typically around 12%.[2]
Sample Throughput Moderate to high, with typical run times of 5-30 minutes.Moderate, with run times generally in the range of 10-60 minutes.High, with short analysis times, often under 10 minutes.
Instrumentation Cost Moderate to high, especially for MS detectors.Moderate.Low to moderate.
Common Challenges Matrix effects in complex samples, column degradation.Potential for thermal degradation of the analyte, requirement for derivatization.Lower sensitivity compared to other methods, reproducibility can be challenging.

Recommendation: Based on the likely non-volatile and potentially thermally labile nature of this compound, High-Performance Liquid Chromatography (HPLC) , particularly when coupled with tandem mass spectrometry (UPLC-MS/MS), is the recommended technique for quantitative analysis. This method offers a superior combination of selectivity, sensitivity, and applicability for this class of compounds.

Proposed Primary Analytical Method: HPLC/UPLC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for the quantification of this compound. The following protocol is based on established methods for similar aromatic and heterocyclic compounds.[1][4][5][6][7]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • For analysis in a matrix (e.g., in-process reaction mixture, final product), perform a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation of aromatic compounds.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is likely suitable for this nitrogen-containing heterocyclic compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Precursor and product ions for this compound would need to be determined by infusion of a standard solution into the mass spectrometer.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

4. Method Validation:

  • The method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as:

    • Specificity: Assess the ability to detect the analyte in the presence of impurities and degradation products.

    • Linearity: Demonstrate a linear relationship between the detector response and the analyte concentration over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision).

    • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

    • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

    • Robustness: Assess the method's reliability with respect to small, deliberate variations in method parameters.

Alternative Analytical Methods

While HPLC/UPLC-MS/MS is the primary recommendation, other techniques could be considered depending on the specific analytical requirements.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its applicability would depend on its thermal stability. If the compound is prone to degradation at elevated temperatures in the GC inlet, derivatization might be necessary to improve its volatility and stability.[8]

Potential GC Protocol Outline:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization may be required.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase.

  • Carrier Gas: Helium or hydrogen.

  • Inlet Temperature: Optimized to ensure volatilization without degradation.

  • Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any impurities.

  • Detector: A Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for higher selectivity and identification.[9]

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is suitable for a wide range of analytes, including heterocyclic compounds.[2][3][10] It requires minimal sample and solvent consumption, making it a cost-effective and environmentally friendly technique.[11]

Potential CE Protocol Outline:

  • Sample Preparation: Dissolve the sample in the background electrolyte or a compatible low-ionic-strength buffer.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte: A buffer system optimized for the separation of basic heterocyclic compounds, such as an acidic buffer (e.g., phosphate or acetate buffer).

  • Voltage: Application of a high voltage (e.g., 15-30 kV) to drive the separation.

  • Injection: Hydrodynamic or electrokinetic injection of a small sample plug.

  • Detector: Typically a UV-Vis detector; coupling to a mass spectrometer is also possible for enhanced sensitivity and identification.[2][10]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for a validated analytical method, from sample receipt to final data reporting.

Analytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample_Receipt Sample Receipt & Logging Standard_Prep Standard Preparation Sample_Prep Sample Preparation (e.g., Dilution, Extraction) Instrument_Setup Instrument Setup & Calibration Sample_Prep->Instrument_Setup Sequence_Run Analytical Sequence Run Instrument_Setup->Sequence_Run Data_Acquisition Data Acquisition Sequence_Run->Data_Acquisition Data_Processing Data Processing & Integration Data_Acquisition->Data_Processing Result_Calculation Result Calculation Data_Processing->Result_Calculation Report_Generation Report Generation & Review Result_Calculation->Report_Generation

References

Navigating the Chemical Maze: A Comparative Guide to the SAR of 2-Substituted 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, testing, and refinement. Within the vast landscape of heterocyclic compounds, the 1,8-naphthyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide delves into the structure-activity relationships (SAR) of 2-substituted 1,8-naphthyridine derivatives, offering a comparative analysis of their performance as anticancer agents and enzyme inhibitors, supported by experimental data and detailed protocols.

The 1,8-naphthyridine nucleus is a versatile pharmacophore, and modifications at the 2-position have been a focal point of medicinal chemistry efforts to modulate biological activity and selectivity.[1][2] These derivatives have shown promise in targeting key players in cell proliferation and survival, including topoisomerase II and Aurora kinases, making them attractive candidates for anticancer drug development.[3][4]

Comparative Anticancer Activity

The in vitro cytotoxicity of 2-substituted 1,8-naphthyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Compound/DerivativeSubstitution at C-2Cancer Cell LineIC50 (µM)Reference
Series 1
Compound 16 Naphthyl ringHeLa (Cervical Cancer)0.7[5][6]
HL-60 (Leukemia)0.1[5][6]
PC-3 (Prostate Cancer)5.1[5][6]
Compound 15 Naphthyl ringHeLa (Cervical Cancer)2.3[5][6]
HL-60 (Leukemia)0.8[5][6]
PC-3 (Prostate Cancer)11.4[5][6]
Compound 14 Naphthyl ringHeLa (Cervical Cancer)2.6[5][6]
HL-60 (Leukemia)1.5[5][6]
PC-3 (Prostate Cancer)2.7[5][6]
Series 2
Compound 10c Phenyl-substituted pyrimidineMCF-7 (Breast Cancer)1.47[7]
Compound 8d Phenyl-substituted pyrazoleMCF-7 (Breast Cancer)1.62[7]
Compound 4d Phenyl-substituted pyridineMCF-7 (Breast Cancer)1.68[7]
Compound 10f Phenyl-substituted pyrimidineMCF-7 (Breast Cancer)2.30[7]
Compound 8b Phenyl-substituted pyrazoleMCF-7 (Breast Cancer)3.19[7]

SAR Insights: The data suggests that bulky lipophilic groups at the C-2 position, such as a naphthyl ring, are beneficial for potent cytotoxic activity against HeLa, HL-60, and PC-3 cell lines.[5] In another series targeting MCF-7 cells, various heterocyclic substituents at the C-2 position also conferred significant anticancer activity.[7]

Targeting Key Enzymes in Cancer

Aurora Kinase Inhibition:

Aurora kinases are crucial for cell proliferation, and their overexpression is linked to tumorigenesis.[4] Certain 2-substituted 1,8-naphthyridine derivatives have been investigated as inhibitors of these kinases.

Compound/DerivativeTarget KinaseKi (nM)IC50 (nM)Reference
VX-680 Aurora A0.7-[4]
Aurora B18-[4]
Aurora C4.6-[4]
R763 Aurora A-4[4]
Aurora B-4.8[4]
Aurora C-6.8[4]
SNS-314 Aurora A-9[4]
Aurora B-31[4]
Aurora C-3[4]
AMG-900 Aurora A-5[4]
Aurora B-4[4]
Aurora C-1[4]

Topoisomerase II Inhibition:

Topoisomerase II is another vital enzyme for DNA replication and a well-established target for anticancer drugs. Some 1,8-naphthyridine derivatives have demonstrated potent inhibitory activity against this enzyme.

A study on a series of 1,8-naphthyridine derivatives with various substituted phenyl rings at the N1 position and a substituent at the C-2 position revealed potent topoisomerase II inhibitory activity. Notably, compound 5p showed better inhibition of Topoisomerase II than the known inhibitors doxorubicin and topotecan.[3][8][9] Molecular docking studies suggested a unique binding pattern for this compound in the etoposide binding pocket of topoisomerase IIβ.[3][9]

Experimental Protocols

1. MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The IC50 value is then calculated from the dose-response curve.

2. Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

  • Reaction Setup: The reaction mixture contains supercoiled plasmid DNA, topoisomerase II enzyme, and the test compound in a reaction buffer.

  • Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a proteinase.

  • Gel Electrophoresis: The DNA samples are then analyzed by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form.

Visualizing the Molecular Landscape

To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a typical workflow for SAR studies.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis cluster_cell_cycle Cell Cycle Control Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis G2_M_Transition G2/M Transition Centrosome_Separation->G2_M_Transition Spindle_Assembly->G2_M_Transition Chromosome_Segregation->G2_M_Transition p53 p53 G2_M_Transition->p53 Checkpoint Proliferation_Signals Proliferation_Signals Proliferation_Signals->Aurora_A Proliferation_Signals->Aurora_B Naphthyridine_Inhibitor 2-Substituted 1,8-Naphthyridine Derivative Naphthyridine_Inhibitor->Aurora_A Naphthyridine_Inhibitor->Aurora_B

Caption: Aurora Kinase Signaling Pathway and Inhibition.

SAR_Workflow Lead_Compound Lead 1,8-Naphthyridine Scaffold Chemical_Synthesis Chemical Synthesis of 2-Substituted Analogs Lead_Compound->Chemical_Synthesis Biological_Screening In Vitro Biological Screening (e.g., MTT, Kinase Assays) Chemical_Synthesis->Biological_Screening Data_Analysis SAR Data Analysis (IC50, Ki) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization New_Analogs Design of New Analogs Lead_Optimization->New_Analogs New_Analogs->Chemical_Synthesis

Caption: General Workflow for SAR Studies.

Conclusion

The exploration of 2-substituted 1,8-naphthyridine derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of the substituent at the 2-position in dictating the anticancer and enzyme inhibitory potency of these compounds. The provided data and experimental protocols offer a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of 1,8-naphthyridine-based drugs.

References

Comparative In Vitro Analysis of Novel Compounds Derived from 2-(Chloromethyl)-1,8-naphthyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A focused investigation into the antimicrobial and anticancer potential of novel synthetic compounds stemming from the 2-(chloromethyl)-1,8-naphthyridine scaffold reveals promising biological activities. This guide provides a comparative analysis of their in vitro performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this evolving field.

While direct derivatives of this compound are sparsely reported in recent literature, extensive research has been conducted on structurally related compounds, particularly chalcones synthesized from 2-chloro-1,8-naphthyridine-3-carbaldehyde. These compounds have demonstrated notable antibacterial properties. This guide will focus on the available data for these analogs and provide a broader context of the anticancer activities observed in other classes of 1,8-naphthyridine derivatives.

Antimicrobial Activity of 1,8-Naphthyridine Chalcone Derivatives

A series of chalcones derived from the condensation of 2-chloro-1,8-naphthyridine-3-carbaldehyde with various acetophenones have been synthesized and evaluated for their antibacterial activity. The general synthetic scheme involves a Claisen-Schmidt condensation, a reliable method for forming α,β-unsaturated ketones (chalcones).

Table 1: Antibacterial Activity of Chalcones Derived from 2-Chloro-1,8-naphthyridine-3-carbaldehyde

Compound IDSubstituent on AcetophenoneGram-Positive BacteriaGram-Negative Bacteria
2a HModerate ActivityModerate Activity
2b p-hydroxyModerate ActivityModerate Activity
2c pyridine-3-acetylModerate ActivityModerate Activity
2d furan-2-acetylNot ReportedNot Reported
2e indole-2-acetylNot ReportedNot Reported
3b (Iodochalcone)p-hydroxyModerate ActivityModerate Activity
3e (Iodochalcone)indole-2-acetylModerate ActivityModerate Activity
4a (Dibromochalcone)HModerate ActivityModerate Activity
4c (Dibromochalcone)pyridine-3-acetylModerate ActivityModerate Activity

Source: Synthesis and biological activity of 2-chloro-3-formyl-1,8-naphthyridine chalcone derivative.[1]

The available data, while qualitative, indicates that these chalcone derivatives possess a degree of antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The term "moderate activity" suggests that these compounds warrant further investigation, including the determination of Minimum Inhibitory Concentration (MIC) values for a quantitative comparison.[1]

Anticancer Activity of Broader 1,8-Naphthyridine Derivatives

Table 2: In Vitro Cytotoxicity of Various 1,8-Naphthyridine Derivatives against Human Cancer Cell Lines (IC50 in µM)

Compound ClassDerivativeMCF-7 (Breast)HeLa (Cervical)HL-60 (Leukemia)PC-3 (Prostate)MIAPaCa (Pancreatic)K-562 (Leukemia)PA-1 (Ovarian)SW620 (Colon)HepG2 (Liver)
2-Phenyl-7-methyl-1,8-naphthyridines 10c 1.47--------
8d 1.62--------
4d 1.68--------
10f 2.30--------
8b 3.19--------
Staurosporine (Ref.) 4.51--------
1,8-Naphthyridine-3-carboxamides 47 ----0.410.77---
36 ------1.19--
29 ------0.411.4-
2-Substituted-1,8-naphthyridines 16 -0.70.15.1-----
2-(2,7-dimethyl-1,8-naphthyridin-4-yloxy) acetohydrazide derivatives 9b --------0.048
Doxorubicin (Ref.) --------0.04

Sources: Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line[2]; Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives[3]; Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer; Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines.[4]

These findings highlight that various modifications on the 1,8-naphthyridine core can lead to potent cytotoxic agents against a range of cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of topoisomerase II, a key enzyme in DNA replication and repair.[4]

Experimental Protocols

Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde

A common and efficient method for the synthesis of the precursor 2-chloro-1,8-naphthyridine-3-carbaldehyde is the Vilsmeier-Haack cyclization of N-(pyridin-2-yl) acetamide. This reaction utilizes a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).[1]

General Procedure for the Synthesis of Chalcones (2a-e)

The synthesis of chalcones is achieved through the Claisen-Schmidt condensation. In a typical procedure, 2-chloro-1,8-naphthyridine-3-carbaldehyde is reacted with an appropriate acetophenone derivative in the presence of ethanolic sodium hydroxide.[1]

In Vitro Antibacterial Susceptibility Testing

The antibacterial activity of the synthesized chalcones was evaluated against Gram-positive and Gram-negative bacteria. A standard dilution procedure is typically used to determine the susceptibility of the bacteria to the test compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the 1,8-naphthyridine derivatives on cancer cell lines are commonly determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The absorbance of the resulting formazan product is proportional to the number of living cells.

Signaling Pathways and Experimental Workflows

To visualize the general processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_testing In Vitro Testing Start N-(pyridin-2-yl) acetamide Vilsmeier-Haack Vilsmeier-Haack (POCl3, DMF) Start->Vilsmeier-Haack Precursor 2-Chloro-1,8-naphthyridine -3-carbaldehyde Vilsmeier-Haack->Precursor Claisen-Schmidt Claisen-Schmidt Condensation Precursor->Claisen-Schmidt Acetophenones Substituted Acetophenones Acetophenones->Claisen-Schmidt Chalcones 1,8-Naphthyridine Chalcones Claisen-Schmidt->Chalcones Antimicrobial Antimicrobial Screening Chalcones->Antimicrobial Test Compounds Anticancer Anticancer Screening Chalcones->Anticancer Test Compounds (Hypothetical for this subclass) Data Biological Activity Data (e.g., MIC, IC50) Antimicrobial->Data Anticancer->Data

Caption: Synthetic and screening workflow for 1,8-naphthyridine chalcones.

Many 1,8-naphthyridine derivatives exert their anticancer effects by targeting DNA topoisomerases, which are crucial enzymes for managing DNA topology during replication, transcription, and recombination. Inhibition of these enzymes leads to DNA damage and ultimately apoptosis.

toposiomerase_inhibition Naphthyridine 1,8-Naphthyridine Derivative TopoII Topoisomerase II Naphthyridine->TopoII Binds to DNA_Cleavage DNA Double-Strand Cleavage TopoII->DNA_Cleavage Religation_Block Inhibition of DNA Religation DNA_Cleavage->Religation_Block DNA_Damage Accumulation of DNA Damage Religation_Block->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of anticancer action via Topoisomerase II inhibition.

References

Head-to-Head Comparison of Electrophiles for 1,8-Naphthyridine Modification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of the 1,8-naphthyridine scaffold is a critical step in the design of novel therapeutics and functional materials. The inherent electronic properties of this bicyclic heteroaromatic system present unique challenges and opportunities for electrophilic substitution. This guide provides an objective comparison of various electrophiles for the functionalization of the 1,8-naphthyridine core, supported by available experimental data and detailed protocols.

The 1,8-naphthyridine ring system, characterized by two fused pyridine rings, is electron-deficient, which generally deactivates it towards electrophilic aromatic substitution compared to benzene. The nitrogen atoms exert a strong electron-withdrawing effect, influencing the regioselectivity of these reactions. Understanding the reactivity and selectivity of different electrophiles is paramount for the efficient synthesis of targeted 1,8-naphthyridine derivatives.

Comparative Analysis of Electrophilic Modifications

The following table summarizes the performance of various electrophiles in the modification of the 1,8-naphthyridine scaffold, based on available literature. It is important to note that direct head-to-head comparative studies are scarce, and the data presented here is a collation from various sources.

Electrophilic ReactionElectrophile/Reagent SystemSubstratePosition of SubstitutionYield (%)Reference
BrominationBromine in oleum1,8-Naphthyridine3- and 3,6-Moderate[1]
BrominationN-Bromosuccinimide (NBS) in AcetonitrileSubstituted 1,8-NaphthyridinesVariesGoodNot specified
NitrationNitrating mixture (HNO₃/H₂SO₄)Substituted 7-Amino-1,8-naphthyridineVariesNot specified[2]
IodinationIodine, HIO₃, H₂SO₄Deactivated arenes (general)VariesNot specifiedNot specified
Acylation (Friedel-Crafts)Acyl chlorides/anhydrides with Lewis acids (e.g., AlCl₃)General arenes (1,8-naphthyridine is challenging)Not specifiedGenerally low for electron-deficient heterocyclesNot specified

Note: Specific yield and regioselectivity are highly dependent on the substituents already present on the 1,8-naphthyridine ring, as well as the reaction conditions. The electron-withdrawing nature of the naphthyridine core often necessitates harsh reaction conditions for electrophilic substitution.

Experimental Workflows and Signaling Pathways

To visualize the process of electrophilic aromatic substitution on a generic aromatic ring, the following workflow can be considered.

Electrophilic_Aromatic_Substitution reagents Electrophile (E+) + Aromatic Ring intermediate Arenium Ion (Sigma Complex) reagents->intermediate Attack by pi-electrons product Substituted Aromatic Ring intermediate->product Deprotonation catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->reagents Catalyst Recycled

Caption: General workflow for electrophilic aromatic substitution.

The regioselectivity of the attack is dictated by the electronic properties of both the 1,8-naphthyridine ring and any existing substituents. The two nitrogen atoms significantly influence the electron density around the ring, making certain positions more susceptible to electrophilic attack than others.

Detailed Experimental Protocols

Below are generalized experimental protocols for key electrophilic modification reactions. Researchers should consult the primary literature for specific substrate and reagent quantities and for safety information.

Bromination of 1,8-Naphthyridine-1-oxide

This procedure is adapted from the study on the bromination of naphthyridine N-oxides.

Materials:

  • 1,8-Naphthyridine-1-oxide

  • Bromine

  • Fuming sulfuric acid (oleum)

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Chloroform

Procedure:

  • Dissolve 1,8-naphthyridine-1-oxide in fuming sulfuric acid in a flask equipped with a dropping funnel and a stirrer, while cooling in an ice bath.

  • Add bromine dropwise to the solution with continuous stirring, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Decolorize the solution by adding a sodium bisulfite solution.

  • Extract the product with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by chromatography.

Nitration of Substituted 1,8-Naphthyridines

This protocol is a general representation of nitration reactions on activated naphthyridine systems.

Materials:

  • Substituted 1,8-naphthyridine derivative

  • Concentrated nitric acid

  • Concentrated sulfuric acid

Procedure:

  • To a flask containing the substituted 1,8-naphthyridine, add concentrated sulfuric acid and cool the mixture in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise while maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to stir at a controlled temperature for several hours.

  • Pour the reaction mixture into a beaker containing ice and water.

  • Neutralize the solution with a suitable base (e.g., ammonium hydroxide or sodium carbonate) until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent.

Logical Relationships in Electrophilic Substitution

The success of an electrophilic substitution on 1,8-naphthyridine is governed by a hierarchy of factors.

Factors_Influencing_Substitution reactivity Substrate Reactivity (Electron Density) regioselectivity Regioselectivity (Position of Attack) reactivity->regioselectivity product_yield Product Yield reactivity->product_yield electrophile_strength Electrophile Strength electrophile_strength->product_yield reaction_conditions Reaction Conditions (Temperature, Catalyst) reaction_conditions->product_yield regioselectivity->product_yield

Caption: Key factors influencing electrophilic substitution outcomes.

Conclusion

The modification of the 1,8-naphthyridine core via electrophilic substitution presents a viable, albeit challenging, route to novel compounds. The electron-deficient nature of the ring necessitates careful selection of powerful electrophiles and often requires forcing reaction conditions. Bromination and nitration have been demonstrated, although the scope and limitations of these reactions on a wide range of substituted 1,8-naphthyridines are still areas for further exploration. Friedel-Crafts type reactions are generally difficult on such deactivated systems. Future research focusing on catalyst development and milder reaction conditions will be crucial in expanding the synthetic utility of electrophilic modification of 1,8-naphthyridines for applications in medicinal chemistry and materials science.

References

Navigating Synthesis & Reactivity: A Comparative Guide to 2-(Chloromethyl)-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the 1,8-naphthyridine core is a privileged structure found in numerous therapeutic agents. This guide provides a comparative analysis of the synthesis and reactivity of 2-(chloromethyl)-1,8-naphthyridine, a key intermediate for introducing diverse functionalities at the C2-position. We present a plausible synthetic pathway, compare its subsequent reactions with alternative functionalization methods, and provide detailed experimental protocols.

Synthesis of this compound: A Two-Step Approach

Direct synthesis of this compound is not widely reported. A practical and efficient pathway involves a two-step sequence starting from the well-established Friedländer annulation to construct the 1,8-naphthyridine core, followed by chlorination of the 2-methyl group.

Step 1: Synthesis of 2-Methyl-1,8-naphthyridine

The initial step involves the synthesis of 2-methyl-1,8-naphthyridine. The Friedländer synthesis, a classic and versatile method for constructing quinoline and naphthyridine ring systems, is the preferred route. This reaction condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Step 2: Chlorination of 2-Methyl-1,8-naphthyridine

The subsequent and crucial step is the selective chlorination of the methyl group at the 2-position. While specific literature for this exact transformation is scarce, analogous reactions on similar aza-heterocyclic systems suggest the use of free-radical chlorinating agents. N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or under photochemical conditions, is a standard and effective method for such benzylic-type chlorinations. The reactivity of the methyl group is enhanced by its position adjacent to the electron-deficient pyridine ring. It is important to note that over-chlorination can be a potential side reaction, leading to di- and trichlorinated products. A study on the chlorination of 2,7-dimethyl-1,8-naphthyridine resulted in the formation of 2,7-bis(trichloromethyl)-1,8-naphthyridine, highlighting the susceptibility of the methyl groups to exhaustive chlorination under certain conditions.

Reactivity of this compound: A Versatile Electrophile

The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The chloromethyl group serves as a reactive handle to introduce a wide array of functional groups, making it a valuable building block for creating libraries of novel 1,8-naphthyridine derivatives.

The table below summarizes the expected yields and purities for typical nucleophilic substitution reactions based on data from analogous chloromethylated aza-heterocyclic systems. These reactions are generally performed in polar aprotic solvents like DMF or acetonitrile, often with the addition of a non-nucleophilic base to neutralize the generated HCl.

Nucleophile (Nu-H)ProductExpected Yield (%)Expected Purity (%)
Phenol (ArOH)2-(Aryloxymethyl)-1,8-naphthyridine85-95>95
Thiophenol (ArSH)2-(Arylthiomethyl)-1,8-naphthyridine80-90>95
Secondary Amine (R₂NH)2-((Dialkylamino)methyl)-1,8-naphthyridine75-85>90
Azide (N₃⁻)2-(Azidomethyl)-1,8-naphthyridine90-98>98
Cyanide (CN⁻)(1,8-Naphthyridin-2-yl)acetonitrile70-80>90

Alternative Approaches to 2-Position Functionalization

While the this compound route offers a versatile platform for derivatization, alternative methods for functionalizing the 2-methyl position exist. These methods can provide direct access to specific functionalities and may be advantageous in certain synthetic strategies.

Alternative MethodReagentsProductAdvantagesLimitations
Condensation Aldehydes (RCHO), Base2-Styryl-1,8-naphthyridinesDirect formation of C-C double bond.Limited to vinylogous products.
Oxidation SeO₂, Dioxane1,8-Naphthyridine-2-carbaldehydeDirect access to the aldehyde functionality.Use of toxic selenium reagents.
Direct C-H Functionalization Various (e.g., organometallics)2-Functionalized-1,8-naphthyridinesAtom-economical.May require specific directing groups or catalysts; regioselectivity can be an issue.

Experimental Protocols

Synthesis of 2-Methyl-1,8-naphthyridine (via Friedländer Annulation)

A mixture of 2-aminonicotinaldehyde (1.0 eq), acetone (1.5 eq), and a catalytic amount of a base (e.g., NaOH or KOH, 0.1 eq) in a suitable solvent such as ethanol or water is heated to reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 2-methyl-1,8-naphthyridine.

Chlorination of 2-Methyl-1,8-naphthyridine

To a solution of 2-methyl-1,8-naphthyridine (1.0 eq) in a dry, inert solvent such as carbon tetrachloride or dichloromethane, N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 0.05 eq) are added. The reaction mixture is heated to reflux under an inert atmosphere for 2-4 hours, with monitoring by TLC. Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

General Procedure for Nucleophilic Substitution with this compound

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF, the desired nucleophile (1.2 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq) are added. The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the reacting partner, until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired 2-substituted-1,8-naphthyridine.

Workflow and Logical Relationships

The following diagrams illustrate the synthetic workflow and the logical relationship between the different functionalization strategies.

Synthesis_Workflow reagents1 2-Aminonicotinaldehyde + Acetone product1 2-Methyl-1,8-naphthyridine reagents1->product1 Friedländer Annulation reagents2 NCS, Initiator product2 This compound product1->product2 Chlorination reagents3 Nucleophile (Nu-H) product3 2-(Nucleophilomethyl)-1,8-naphthyridine product2->product3 Nucleophilic Substitution Functionalization_Comparison start 2-Methyl-1,8-naphthyridine method1 Chlorination followed by Nucleophilic Substitution start->method1 method2 Condensation start->method2 method3 Oxidation start->method3 product1 2-(Nucleophilomethyl)-1,8-naphthyridines method1->product1 product2 2-Styryl-1,8-naphthyridines method2->product2 product3 1,8-Naphthyridine-2-carbaldehyde method3->product3

Safety Operating Guide

Navigating the Safe Disposal of 2-(Chloromethyl)-1,8-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the responsible management of a reactive chemical agent in research and development settings.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-(Chloromethyl)-1,8-naphthyridine (CAS No. 147936-69-4), a chlorinated heterocyclic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Hazard Profile

Key Hazard Information:

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity (Oral) Assumed to be toxic if swallowed.Do not ingest. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[3]
Skin Corrosion/Irritation Expected to cause skin irritation.Wear appropriate chemical-resistant gloves and a lab coat. Avoid contact with skin. In case of contact, wash affected area with soap and water.[3]
Eye Damage/Irritation Expected to cause serious eye irritation or damage.Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
Respiratory Irritation May cause respiratory irritation.Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust or vapors.[3]

Regulatory Framework for Chemical Waste Disposal

The disposal of this compound is governed by a stringent regulatory framework designed to protect human health and the environment. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[4]

Academic and research laboratories may be subject to specific regulations such as the EPA's Subpart K, which provides alternative, more flexible standards for managing hazardous waste in these settings.[5][6] Key principles of these regulations include:

  • Prohibition of Sewer Disposal: Hazardous chemical waste, especially chlorinated compounds, must not be disposed of down the drain.[7][8]

  • Proper Waste Containment: Waste must be stored in containers that are chemically compatible with the contents, in good condition, and securely closed.[4][7]

  • Segregation of Waste: Halogenated organic compounds like this compound should be collected separately from non-halogenated waste streams.[7] This is crucial as the disposal methods and costs for these categories differ significantly.

  • Labeling and Documentation: All waste containers must be clearly labeled with their contents and associated hazards to ensure safe handling and disposal.[9]

  • Point of Generation: Waste should be accumulated at or near the point where it is generated, under the control of laboratory personnel.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene are generally suitable), and safety goggles or a face shield.

2. Waste Collection and Segregation:

  • Designate a specific, labeled waste container for "Halogenated Organic Waste."

  • Carefully transfer any unwanted this compound, including contaminated materials such as pipette tips, gloves, and weighing paper, into this container.

  • Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste.

3. Container Management:

  • Use a container that is in good condition and compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are often suitable.

  • Keep the waste container securely closed at all times, except when adding waste.[7]

  • The container should be stored in a designated satellite accumulation area within the laboratory.[9] This area should be well-ventilated and have secondary containment to prevent the spread of spills.

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Indicate the primary hazards (e.g., Toxic, Irritant).

  • Follow your institution's specific labeling requirements, which may include the date accumulation started and the name of the principal investigator or lab manager.

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time (often six to twelve months depending on institutional and state regulations), arrange for its collection by your institution's Environmental Health and Safety (EHSS) department or a licensed hazardous waste disposal contractor.[4][6][9]

  • Do not attempt to treat or neutralize the chemical waste in the lab unless you have a specific, validated, and approved protocol from your EHSS department. Some regulations may prohibit on-site treatment of hazardous waste without a permit.[5]

6. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary and alert your colleagues.

  • For small spills, if you are trained and have the appropriate spill kit, you can clean it up. Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Place the absorbent material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste.

  • For large spills, or if you are unsure how to proceed, contact your institution's emergency response team or EHSS department immediately.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Unwanted This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill waste_container Select Designated 'Halogenated Organic Waste' Container ppe->waste_container transfer_waste Transfer Waste Material to Container waste_container->transfer_waste seal_label Securely Seal and Properly Label Container transfer_waste->seal_label transfer_waste->spill store Store in Satellite Accumulation Area seal_label->store full_or_time Container Full or Time Limit Reached? store->full_or_time full_or_time->store No contact_ehs Contact EHSS for Waste Pickup full_or_time->contact_ehs Yes end End: Proper Disposal contact_ehs->end cleanup Follow Spill Cleanup Protocol spill->cleanup dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_cleanup dispose_cleanup->waste_container

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHSS guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Chloromethyl)-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-(Chloromethyl)-1,8-naphthyridine (CAS No. 147936-69-4). Adherence to these procedures is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance requiring stringent safety measures. The primary risks associated with this compound include oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this chemical.

Hazard Class GHS Pictogram Signal Word Hazard Statements
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.[1]
Skin IrritationGHS07WarningH315: Causes skin irritation.[1][2]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[1][2]
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation.[1][2]

Mandatory Personal Protective Equipment (PPE):

Protection Type Specific Recommendations
Eye and Face Protection Chemical safety goggles or a face shield are required.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.
Respiratory Protection A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood or if dusts are generated.
Protective Clothing A standard laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron should also be worn.

Step-by-Step Safe Handling Protocol

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow must be followed:

Safe Handling Workflow for this compound cluster_prep Pre-Handling Steps cluster_handling Chemical Handling cluster_decontamination Post-Handling Procedures cluster_disposal Waste Management prep Preparation handling Handling prep->handling Proceed to handling decontamination Decontamination handling->decontamination After handling is complete disposal Waste Disposal decontamination->disposal After personal decontamination a Don appropriate PPE b Ensure fume hood is operational a->b c Prepare all necessary equipment b->c d Weigh and handle solid in fume hood e Avoid generating dust d->e f Keep container tightly closed when not in use e->f g Decontaminate work surfaces h Remove and dispose of gloves properly g->h i Wash hands thoroughly h->i j Dispose of contaminated materials in a labeled hazardous waste container k Store waste container in a designated satellite accumulation area j->k

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-1,8-naphthyridine
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-1,8-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.